Product packaging for Mesulergine(Cat. No.:CAS No. 64795-35-3)

Mesulergine

Cat. No.: B1205297
CAS No.: 64795-35-3
M. Wt: 362.5 g/mol
InChI Key: JLVHTNZNKOSCNB-YSVLISHTSA-N
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Description

Mesulergine (also known as CU-32-085) is a semisynthetic ergoline derivative that acts as a high-affinity, non-selective ligand for serotonin (5-HT) and dopamine receptors . Its primary research value lies in its potent antagonistic and inverse agonist activity at various serotonin receptor subtypes, particularly the 5-HT2C receptor, and its biphasic action on dopamine D2 receptors, where it initially acts as an antagonist followed by agonist activity . This complex mechanism is attributed to its rapid metabolism into active compounds with distinct pharmacological properties . Due to this profile, this compound is a valuable tool for studying dopaminergic and serotonergic systems in the brain, including their roles in regulating mood, locomotion, and feeding behavior . Historically investigated in clinical trials for Parkinson's disease and hyperprolactinemia, its development was discontinued due to adverse histological findings in chronic animal studies . As such, it is now exclusively used for in vitro and animal model research to elucidate receptor function and neuropharmacology. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N4O2S B1205297 Mesulergine CAS No. 64795-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3/t13-,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVHTNZNKOSCNB-YSVLISHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72786-12-0 (mono-hydrochloride)
Record name Mesulergine [INN]
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DSSTOX Substance ID

DTXSID3046324
Record name Mesulergine
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Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64795-35-3
Record name Mesulergine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64795-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesulergine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesulergine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MESULERGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SML95FK06I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pharmacological Profile of Mesulergine (CU-32085): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesulergine (developmental code name CU-32085) is a synthetic ergoline derivative with a complex pharmacological profile, primarily characterized by its potent interaction with serotonin and dopamine receptor systems. This document provides an in-depth technical overview of the pharmacological properties of this compound, consolidating available data on its receptor binding affinity, functional activity, and relevant signaling pathways. Experimental methodologies are detailed to provide a comprehensive understanding for research and drug development applications.

Introduction

This compound is an ergoline compound that has been investigated for various therapeutic applications, including the treatment of Parkinson's disease and hyperprolactinemia.[1] Its clinical development was halted due to adverse findings in preclinical studies.[1] Despite this, this compound remains a valuable pharmacological tool for research due to its distinct receptor interaction profile. It is recognized as a potent serotonin 5-HT2 receptor antagonist and a dopamine D2 receptor partial agonist.[2] This dual activity makes it a subject of interest for understanding the interplay between serotonergic and dopaminergic neurotransmission.

Receptor Binding Affinity

The affinity of this compound for various neurotransmitter receptors has been characterized through radioligand binding assays. The following table summarizes the available quantitative data, primarily dissociation constants (Kd) and inhibition constants (Ki).

Receptor SubtypeSpeciesTissue/Cell LineRadioligandKd (nM)Ki (nM)pKiReference
Serotonin Receptors
5-HT2RatCerebral Cortex[3H]this compound1.9[3]
5-HT2AHuman (cloned)174[2]
5-HT2ARatCortex8.52
5-HT2CHuman (transfected cells)COS-7[3H]this compound0.64
5-HT2CNIH 3T3 cells[3H]this compound4.7
5-HT7RatBrain[3H]this compound8.0±0.04
5-HT7Guinea-pigIleum[3H]this compound7.9±0.11
Dopamine Receptors
D2-likeRatNeuroleptics~95*

*Note: The affinity for dopamine receptors is reported to be approximately 50 times weaker than its affinity for serotonin-2 receptors (Kd = 1.9 nM).

Experimental Protocols

Radioligand Binding Assays

The binding affinity of this compound to various receptors is primarily determined using radioligand binding assays. A general protocol is outlined below.

Objective: To determine the dissociation constant (Kd) of a radiolabeled ligand (e.g., [3H]this compound) or the inhibition constant (Ki) of an unlabeled competitor (this compound) for a specific receptor.

Materials:

  • Tissue/Cell Preparation: Homogenates of specific brain regions (e.g., rat cerebral cortex) or membranes from cells expressing the receptor of interest (e.g., transfected COS-7 or NIH 3T3 cells).

  • Radioligand: A tritiated form of the ligand, such as [3H]this compound.

  • Unlabeled Ligands: For competition assays, a range of concentrations of the unlabeled test compound (this compound) and a compound to define non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer with appropriate ions (e.g., MgCl2).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Membrane Preparation: Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended in the assay buffer.

  • Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of either buffer (for total binding) or a high concentration of an unlabeled competing ligand (for non-specific binding). For competition assays, varying concentrations of the unlabeled test compound are included.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For saturation experiments, the Kd and Bmax (receptor density) are determined by non-linear regression analysis of the specific binding data. For competition experiments, the IC50 (concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Workflow for a Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_tissue Tissue/Cell Homogenization prep_membrane Membrane Isolation (Centrifugation) prep_tissue->prep_membrane prep_resuspend Resuspension in Assay Buffer prep_membrane->prep_resuspend assay_incubate Incubation: Membranes + Radioligand ± Competitor prep_resuspend->assay_incubate Start Assay assay_filter Rapid Filtration assay_incubate->assay_filter assay_wash Washing assay_filter->assay_wash analysis_count Scintillation Counting assay_wash->analysis_count Quantify analysis_data Data Analysis (Kd, Ki, Bmax) analysis_count->analysis_data

Caption: Workflow of a typical radioligand binding experiment.

Signaling Pathways

This compound exerts its effects by modulating the activity of G-protein coupled receptors (GPCRs). Its antagonist and partial agonist properties translate to distinct effects on downstream signaling cascades.

Serotonin 5-HT2C Receptor Antagonism

The 5-HT2C receptor is a Gq/11-coupled GPCR. Activation of this receptor by its endogenous ligand, serotonin, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC). As an antagonist, this compound binds to the 5-HT2C receptor but does not activate it, thereby blocking the effects of serotonin and preventing the downstream signaling cascade.

Signaling Pathway for 5-HT2C Receptor Antagonism by this compound

G cluster_membrane Cell Membrane receptor 5-HT2C Receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes serotonin Serotonin serotonin->receptor Activates This compound This compound This compound->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc

Caption: this compound blocks serotonin-induced 5-HT2C receptor signaling.

Dopamine D2 Receptor Partial Agonism

Dopamine D2 receptors are coupled to Gi/o proteins. When activated by dopamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a partial agonist, this compound binds to the D2 receptor and elicits a response that is lower than that of the full agonist, dopamine. In the absence of dopamine, this compound will have a net agonistic effect. However, in the presence of high concentrations of dopamine, it will act as a functional antagonist by competing with dopamine for the receptor and producing a smaller effect.

Signaling Pathway for Dopamine D2 Receptor Partial Agonism by this compound

G cluster_membrane Cell Membrane receptor D2 Receptor g_protein Gi/o receptor->g_protein ac Adenylyl Cyclase (AC) g_protein->ac Inhibits camp cAMP ac->camp Converts dopamine Dopamine dopamine->receptor Full Agonist This compound This compound This compound->receptor Partial Agonist atp ATP atp->ac

Caption: this compound as a partial agonist at the dopamine D2 receptor.

In Vivo Pharmacology

In vivo studies in animal models have revealed some of the physiological and behavioral effects of this compound.

  • Feeding Behavior: In rats, this compound has shown a dual effect on diet selection. Short-term administration can increase food intake, potentially due to its combined serotonergic antagonist and dopaminergic agonist properties. In contrast, long-term administration may lead to a decrease in the consumption of highly palatable food.

  • Cognitive Function: Studies in rats have suggested that this compound can reverse memory deficits induced by the 5-HT2C receptor agonist m-CPP, highlighting the role of 5-HT2C receptor antagonism in cognitive processes.

  • Endocrine Effects: As a dopamine agonist, this compound has been shown to suppress prolactin secretion in humans, which was the basis for its investigation as a treatment for hyperprolactinemia.

Conclusion

This compound (CU-32085) possesses a multifaceted pharmacological profile, acting as a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors and a partial agonist at dopamine D2 receptors. This profile has been elucidated through a combination of in vitro binding and functional assays, as well as in vivo studies. The detailed understanding of its mechanism of action, receptor affinities, and effects on signaling pathways makes this compound a valuable research tool for dissecting the complex roles of the serotonergic and dopaminergic systems in various physiological and pathological processes. The experimental protocols and data presented in this guide are intended to support further research and development efforts in the field of neuropharmacology.

References

Mesulergine as a Serotonin 5-HT2A and 5-HT2C Antagonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mesulergine's pharmacological profile as a serotonin 5-HT2A and 5-HT2C receptor antagonist. It includes detailed information on its binding affinity, functional antagonism, the signaling pathways of the target receptors, and relevant experimental protocols.

Introduction

This compound is an ergoline derivative that has been characterized as a potent antagonist at serotonin 5-HT2 receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors. Its interaction with these receptors has been a subject of interest in neuropharmacology. This document serves as a technical resource for researchers investigating the properties and applications of this compound. While it demonstrates high affinity for 5-HT2C receptors, it also interacts with 5-HT2A and other receptors, a factor to consider in experimental design.[1]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki/Kd) and functional potencies (IC50/pA2) of this compound for the 5-HT2A and 5-HT2C receptors, compiled from various in vitro studies.

Table 1: this compound Binding Affinity Data

ReceptorRadioligandTissue/Cell LineSpeciesKi (nM)Kd (nM)Reference
5-HT2A [3H]this compoundRat Cerebral CortexRat1.9[2]
5-HT2A Not SpecifiedCloned Human 5-HT2A ReceptorsHuman174[3]
5-HT2A Not SpecifiedRat CortexRat8.52[3]
5-HT2C [3H]this compoundCOS-7 Cells (transiently transfected)Not Specified0.57 ± 0.12[4]
5-HT2C [3H]this compoundCOS-7 Cells (transiently transfected)Not Specified0.64
5-HT2C [3H]this compoundHEK293 Cells (co-transfected)Not SpecifiedNot Specified

Table 2: this compound Functional Antagonism Data

ReceptorAssay TypeAgonistFunctional Response MeasuredCell LinepA2IC50 (nM)Reference
5-HT2A/2C In vivom-Chlorophenylpiperazine (mCPP)Reversal of memory deficitsRatNot ApplicableNot Specified

Signaling Pathways

Both 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist 5-HT2A/2C Receptor 5-HT2A/2C Receptor Agonist->5-HT2A/2C Receptor Gq/11 Gq/11 5-HT2A/2C Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Induces

Canonical 5-HT2A/2C Gq/11 Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for 5-HT2C Receptor

This protocol is adapted from studies using [3H]-mesulergine to determine binding affinity to the 5-HT2C receptor.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound at the 5-HT2C receptor, or to determine the inhibition constant (Ki) of a test compound.

Materials:

  • Cell membranes from a source expressing the 5-HT2C receptor (e.g., transfected HEK293 or COS-7 cells).

  • [3H]-Mesulergine (radioligand).

  • Non-specific binding agent (e.g., 100 µM methysergide).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

  • Assay Setup: In test tubes or a 96-well plate, combine:

    • A fixed amount of cell membrane preparation.

    • For saturation binding: Increasing concentrations of [3H]-mesulergine. For competition binding: A fixed concentration of [3H]-mesulergine (typically near its Kd) and increasing concentrations of the unlabeled test compound.

    • For non-specific binding determination, add a high concentration of an appropriate unlabeled ligand (e.g., 100 µM methysergide).

    • Bring the final volume to a fixed amount with assay buffer.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of a competing ligand.

    • Non-specific Binding: Radioactivity in the presence of a high concentration of an unlabeled ligand.

    • Specific Binding: Total Binding - Non-specific Binding.

    • For saturation experiments, plot specific binding against the concentration of [3H]-mesulergine and fit to a one-site binding model to determine Kd and Bmax.

    • For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare Membranes Prepare Membranes Start->Prepare Membranes Set up Assay Set up Assay Prepare Membranes->Set up Assay Incubate Incubate Set up Assay->Incubate Filter and Wash Filter and Wash Incubate->Filter and Wash Count Radioactivity Count Radioactivity Filter and Wash->Count Radioactivity Data Analysis Data Analysis Count Radioactivity->Data Analysis End End Data Analysis->End

Radioligand Binding Assay Workflow
Inositol Phosphate (IP) Accumulation Assay

This protocol provides a general framework for measuring the antagonist effect of this compound on 5-HT2A/2C receptor-mediated inositol phosphate accumulation.

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced IP accumulation.

Materials:

  • Cells stably expressing the human 5-HT2A or 5-HT2C receptor.

  • Cell culture medium.

  • [3H]-myo-inositol.

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl).

  • 5-HT2A/2C receptor agonist (e.g., serotonin).

  • Test compound (this compound).

  • Lysis buffer.

  • Anion exchange chromatography columns.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture and Labeling: Plate cells in multi-well plates and grow to near confluence. Label the cells by incubating them overnight with medium containing [3H]-myo-inositol.

  • Pre-incubation: Wash the cells with buffer and pre-incubate with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Antagonist Treatment: Add various concentrations of this compound to the wells and incubate for a defined period.

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80-EC90) to the wells and incubate for 30-60 minutes at 37°C.

  • Cell Lysis and IP Extraction: Terminate the stimulation by aspirating the medium and lysing the cells.

  • Purification of IPs: Separate the total inositol phosphates from free [3H]-inositol using anion exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted IP fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of the agonist response against the concentration of this compound and fit to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced calcium mobilization.

Materials:

  • Cells stably expressing the human 5-HT2A or 5-HT2C receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 5-HT2A/2C receptor agonist (e.g., serotonin).

  • Test compound (this compound).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed cells into black-walled, clear-bottom microplates and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.

  • Antagonist Pre-incubation: Wash the cells and pre-incubate with various concentrations of this compound for a defined period.

  • Measurement of Calcium Flux: Place the plate in a fluorescence plate reader. Add a fixed concentration of the agonist to the wells and immediately begin recording the fluorescence intensity over time to capture the transient calcium response.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced calcium response against the concentration of this compound and fit to a four-parameter logistic equation to determine the IC50 value.

In Vivo DOI-Induced Head-Twitch Response (HTR) Assay

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation. Antagonism of this response can be used to assess the in vivo efficacy of 5-HT2A antagonists.

Objective: To evaluate the ability of this compound to antagonize the HTR induced by the 5-HT2A agonist, DOI.

Materials:

  • Male mice (e.g., C57BL/6J strain).

  • (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI).

  • This compound.

  • Vehicle solutions for both drugs.

  • Observation chambers.

Procedure:

  • Acclimation: Acclimate the mice to the experimental room and observation chambers.

  • Pre-treatment: Administer this compound (e.g., 1 or 3 mg/kg, intraperitoneally) or vehicle to the mice.

  • Agonist Administration: After a specified pre-treatment time, administer DOI (e.g., 1-2.5 mg/kg, intraperitoneally) or vehicle. A dose-response curve for DOI can be established, with maximal HTR typically observed between 1 to 10 mg/kg.

  • Observation: Immediately after DOI administration, place the mice individually into the observation chambers and record the number of head twitches over a defined period (e.g., 20-30 minutes).

  • Data Analysis: Compare the number of head twitches in the this compound-pretreated groups to the vehicle-pretreated, DOI-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in HTRs in the this compound group indicates in vivo 5-HT2A antagonism.

InVivo_HTR_Workflow Start Start Acclimate Mice Acclimate Mice Start->Acclimate Mice Pre-treat with this compound or Vehicle Pre-treat with this compound or Vehicle Acclimate Mice->Pre-treat with this compound or Vehicle Administer DOI or Vehicle Administer DOI or Vehicle Pre-treat with this compound or Vehicle->Administer DOI or Vehicle Observe and Count Head Twitches Observe and Count Head Twitches Administer DOI or Vehicle->Observe and Count Head Twitches Statistical Analysis Statistical Analysis Observe and Count Head Twitches->Statistical Analysis End End Statistical Analysis->End

In Vivo Head-Twitch Response Assay Workflow

Conclusion

This compound is a valuable pharmacological tool for studying 5-HT2A and 5-HT2C receptors. Its high affinity, particularly for the 5-HT2C receptor, and its antagonist properties make it suitable for a range of in vitro and in vivo investigations. Researchers should, however, remain mindful of its interactions with other receptors when interpreting experimental results. The protocols and data presented in this guide are intended to facilitate the design and execution of rigorous pharmacological studies involving this compound.

References

Mesulergine: A Technical Guide to its Chemical Properties and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesulergine, also known by its developmental code name CU-32085, is a synthetic ergoline derivative that has been investigated for its potential therapeutic applications, including the treatment of Parkinson's disease and hyperprolactinemia.[1] Although it was never commercially marketed, its complex pharmacology, characterized by interactions with multiple dopamine and serotonin receptor subtypes, makes it a valuable tool for neuropharmacological research. This document provides a comprehensive overview of this compound's chemical structure, IUPAC name, pharmacological data, experimental protocols used for its characterization, and its engagement with key signaling pathways.

Chemical Structure and IUPAC Name

This compound is a complex heterocyclic molecule belonging to the ergoline family.

Chemical Structure:

Chemical structure of this compound

Image source: Wikimedia Commons

IUPAC Name: N'-(1,6-dimethylergolin-8α-yl)-N,N-dimethylsulfamide[2]

A more systematic IUPAC name is (6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline.

Pharmacological Data

This compound exhibits a multifaceted pharmacological profile, acting as a partial agonist at dopamine D2-like receptors and an antagonist at several serotonin receptor subtypes.[3][4] The following table summarizes key quantitative data on its binding affinity and functional potency at various receptors.

ReceptorParameterValueSpecies/TissueReference
Serotonin 5-HT2A pA29.1Not SpecifiedTocris Bioscience
Serotonin 5-HT2C pA29.1Not SpecifiedTocris Bioscience
Serotonin 5-HT2C KD0.57 ± 0.12 nMCOS-7 cells[5]
Serotonin 5-HT2C KD4.7 ± 0.7 nMNIH 3T3 cells
Serotonin 5-HT2C Bmax6800 ± 1000 pmol/g proteinNIH 3T3 cells
Serotonin 5-HT7 pKD8.0 ± 0.04Rat Brain
Serotonin 5-HT7 Bmax9.9 ± 0.3 fmol/mg proteinRat Brain
Dopamine D2-like Ki8 nMNot SpecifiedTocris Bioscience
Serotonin-2 (general) KD1.9 nMRat cerebral cortex
Serotonin-2 (general) Bmax11.3 pM/g tissueRat cerebral cortex

Experimental Protocols

The characterization of this compound's pharmacological profile has primarily been achieved through radioligand binding assays. These assays are fundamental in determining the affinity (KD, Ki) and density (Bmax) of receptors in a given tissue or cell line.

Radioligand Binding Assays

Radioligand binding assays are a sensitive and quantitative method for studying receptor-ligand interactions. Tritiated this compound, [3H]this compound, is commonly used as the radioligand to label serotonin and dopamine receptors.

General Protocol for Saturation Binding Assay:

This protocol is a generalized procedure based on common practices in the field and information from various sources.

  • Membrane Preparation:

    • Target tissue (e.g., rat cerebral cortex) or cells expressing the receptor of interest are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.

  • Assay Incubation:

    • Aliquots of the membrane preparation are incubated with increasing concentrations of [3H]this compound in a multi-well plate.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand (e.g., risperidone).

    • The incubation is carried out at a specific temperature (e.g., 27°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Data Analysis:

    • The specific binding data is plotted against the concentration of [3H]this compound.

    • The equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the saturation curve.

General Protocol for Competition Binding Assay:

This protocol allows for the determination of the affinity (Ki) of an unlabeled compound for the receptor.

  • Assay Setup:

    • A fixed concentration of [3H]this compound (typically at or below its KD value) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (competitor) are added to the incubation mixture.

  • Incubation, Filtration, and Quantification:

    • These steps are performed as described in the saturation binding assay protocol.

  • Data Analysis:

    • The specific binding of [3H]this compound is plotted against the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Signaling Pathways

This compound exerts its pharmacological effects by modulating intracellular signaling cascades through its interaction with G-protein coupled receptors (GPCRs).

Dopamine D2-like Receptor Signaling (Partial Agonism)

Dopamine D2-like receptors (D2, D3, and D4) are predominantly coupled to the Gi/o family of G-proteins. As a partial agonist, this compound is expected to produce a submaximal response compared to a full agonist like dopamine.

D2_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Partial Agonist) D2R Dopamine D2 Receptor This compound->D2R Binds to Gi_alpha Gαi/o D2R->Gi_alpha Activates AC Adenylate Cyclase Gi_alpha->AC Inhibits GIRK GIRK Channel Gi_alpha->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Promotes

Caption: this compound's partial agonism at D2 receptors leads to Gαi/o activation, inhibiting adenylyl cyclase.

Serotonin 5-HT2A/2C Receptor Signaling (Antagonism)

Serotonin 5-HT2A and 5-HT2C receptors are primarily coupled to the Gq/11 family of G-proteins. As an antagonist, this compound blocks the binding of the endogenous agonist serotonin, thereby inhibiting the downstream signaling cascade.

HT2A_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Mesulergine_ant This compound (Antagonist) HT2AR 5-HT2A/2C Receptor Mesulergine_ant->HT2AR Blocks Serotonin Serotonin Serotonin->HT2AR Binds to Gq_alpha Gαq/11 HT2AR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: this compound antagonizes 5-HT2A/2C receptors, blocking serotonin-induced Gαq/11 activation.

Conclusion

This compound is a pharmacologically complex ergoline with significant activity at both dopaminergic and serotonergic receptors. Its distinct profile as a D2-like partial agonist and a potent 5-HT2 antagonist has made it a subject of considerable research interest. The data and protocols outlined in this guide provide a foundational understanding of this compound's chemical and pharmacological properties, which can inform further research into the roles of these receptor systems in health and disease.

References

Early Clinical Trials of Mesulergine for Parkinson's Disease: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesulergine (CU 32-085) is an ergoline derivative that was investigated in the 1980s as a potential therapeutic agent for Parkinson's disease. As a dopamine agonist, it showed initial promise in alleviating the motor symptoms of the disease. This technical guide provides an in-depth overview of the early clinical trials of this compound, summarizing the available data on its efficacy, safety, and mechanism of action. It is important to note that the clinical development of this compound was discontinued due to safety concerns observed in preclinical studies, specifically sex and species-specific histological alterations in rats.[1][2] Consequently, the available data from these early trials are limited.

Mechanism of Action

This compound's primary mechanism of action is as a dopamine D2 receptor agonist.[1][3] By stimulating post-synaptic D2 receptors in the striatum, it mimics the effect of dopamine, thereby compensating for the depleted dopamine levels characteristic of Parkinson's disease. In addition to its dopaminergic activity, this compound has been identified as a serotonin 5-HT2A and 5-HT2C receptor antagonist.[4] This dual action may have contributed to its observed effects on motor symptoms and its side effect profile.

Signaling Pathways

The therapeutic effects of this compound in Parkinson's disease are primarily attributed to its agonistic activity at dopamine D2 receptors, while its antagonist activity at serotonin 5-HT2A receptors may also play a role. The following diagrams illustrate the putative signaling pathways modulated by this compound.

cluster_0 This compound-D2 Receptor Signaling Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Agonist Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Neuron Neuronal Activity (Reduced Excitability) Gi->Neuron Opens K+ Channels Closes Ca2+ Channels cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates PKA->Neuron Modulates Ion Channels cluster_1 This compound-5-HT2A Receptor Signaling Pathway This compound This compound HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonist Gq Gq Protein HT2AR->Gq Blocks Serotonin Binding PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Modulation of Neuronal Excitability Ca->CellularResponse PKC->CellularResponse cluster_2 Generalized Experimental Workflow for this compound Clinical Trials PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Motor & Non-motor Symptoms) PatientScreening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Dose Titration & Maintenance) Randomization->Treatment FollowUp Follow-up Assessments (Efficacy & Safety Monitoring) Treatment->FollowUp DataAnalysis Data Analysis (Statistical Evaluation) FollowUp->DataAnalysis

References

Mesulergine's Therapeutic Potential in Prolactin-Secreting Pituitary Adenomas: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolactin-secreting pituitary adenomas, or prolactinomas, are the most common type of hormone-secreting pituitary tumors. The primary treatment modality for these tumors is medical, utilizing dopamine agonists to suppress prolactin secretion and reduce tumor size.[1][2] This technical guide provides an in-depth review of Mesulergine, an ergoline derivative, and its effects on prolactin-secreting pituitary adenomas. We will delve into its mechanism of action, clinical efficacy, and side effect profile, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols from key studies are outlined, and mandatory visualizations of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's role in the management of hyperprolactinemia.

Introduction to this compound and its Clinical Context

This compound is a dopamine agonist that has been investigated for its efficacy in treating hyperprolactinemia, a condition characterized by elevated prolactin levels, often caused by prolactinomas.[3] Like other dopamine agonists, this compound's therapeutic effect is primarily mediated through its interaction with dopamine D2 receptors on pituitary lactotrophs, the cells responsible for prolactin production.[4] Clinical studies have positioned this compound as an alternative to bromocriptine, another ergot-derived dopamine agonist, particularly in patients who experience significant side effects with the latter.

Mechanism of Action

This compound exhibits a unique pharmacological profile. It is believed to function as a prodrug, with its therapeutic dopaminergic effects being carried out by an active metabolite. The parent compound, this compound itself, has been shown to possess dopamine receptor blocking activity, which may contribute to its favorable side-effect profile by mitigating some of the common adverse effects associated with dopamine agonists.

The primary mechanism of action for the active metabolite of this compound is the stimulation of dopamine D2 receptors on the lactotroph cells of the anterior pituitary. This activation initiates an intracellular signaling cascade that leads to the inhibition of prolactin synthesis and release.

Signaling Pathway of Dopamine D2 Receptor Activation

The binding of a dopamine agonist like the active metabolite of this compound to the D2 receptor, a G-protein coupled receptor, triggers a series of intracellular events. The D2 receptor is coupled to an inhibitory G-protein (Gi/Go). Upon activation, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased protein kinase A (PKA) activity, which in turn reduces the phosphorylation of transcription factors involved in the expression of the prolactin gene. Furthermore, D2 receptor activation can also lead to the opening of potassium channels and the closing of calcium channels, which hyperpolarizes the cell membrane and reduces calcium influx, respectively. Both of these effects contribute to the inhibition of prolactin exocytosis.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Metabolite) D2R Dopamine D2 Receptor This compound->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel (GIRK) Gi->K_channel Activates Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to K_channel->D2R Hyperpolarization Exocytosis Prolactin Exocytosis Ca_channel->Exocytosis Reduces Ca2+ influx for PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription Prolactin Gene Transcription PKA->Transcription Inhibits Synthesis Prolactin Synthesis Transcription->Synthesis Leads to Synthesis->Exocytosis Results in

Dopamine D2 Receptor Signaling Pathway

Quantitative Data on Clinical Efficacy and Safety

Several clinical studies have evaluated the efficacy and safety of this compound in patients with hyperprolactinemia and prolactinomas. The following tables summarize the quantitative findings from these key studies.

Table 1: Efficacy of this compound in Reducing Prolactin Levels
StudyPatient PopulationNDosage Range (mg/day)Treatment DurationOutcome on Prolactin Levels
Coelingh Bennink et al. (1983)Hyperprolactinemia60.5 (single dose)Crossover study0.5 mg this compound had a similar prolactin release-inhibiting effect as 2.5 mg bromocriptine.
Crosignani et al. (1986)Pathological hyperprolactinemia370.5 - 5Not specifiedEffectiveness in suppressing hyperprolactinemia was equivalent to bromocriptine. 0.5 mg was sufficient in 16 patients.
Jacobs et al. (1985)Hyperprolactinemia (22 women, 5 men)27Not specifiedNot specifiedSerum prolactin was substantially lowered in 10 women. Substantial falls in serum prolactin in male patients.
Table 2: Effect of this compound on Tumor Size
StudyPatient PopulationN (with tumor assessment)Dosage Range (mg/day)Treatment DurationOutcome on Tumor Size
Coelingh Bennink et al. (1983)Suspected PRL-secreting pituitary adenomas31 - 212 - 15 monthsShrinkage of a pituitary tumor in two of three subjects.
Crosignani et al. (1986)Macroprolactinoma20.5 - 5Not specifiedTumor shrinkage was ascertained in two cases.
Jacobs et al. (1985)Hyperprolactinemia (male patients)Not specifiedNot specifiedNot specifiedEvidence of tumor shrinkage in male patients.
Table 3: Clinical Outcomes and Side Effect Profile of this compound
StudyPatient PopulationNDosage Range (mg/day)Treatment DurationClinical Outcomes and Side Effects
Coelingh Bennink et al. (1983)Hyperprolactinemia (crossover with bromocriptine)60.5 (single dose)Crossover study0.5 mg this compound induced fewer side effects than 2.5 mg bromocriptine.
Coelingh Bennink et al. (1983)Bromocriptine-intolerant patients with suspected PRL-secreting pituitary adenomas61 - 220 monthsThis compound did not induce side effects. Cessation of galactorrhea and resumption of normal menstrual cycles in five subjects.
Crosignani et al. (1986)Pathological hyperprolactinemia370.5 - 5Not specifiedSide-effects were similar in nature and frequency to those induced by bromocriptine and seemed to be dose-dependent. Can be avoided by slowly increasing the dose. Recovery of gonadal functions was equivalent to bromocriptine.
Jacobs et al. (1985)Hyperprolactinemia (22 women)22Not specifiedNot specifiedTwelve women stopped treatment due to side-effects (usually nausea and vomiting) or inadequate responses. Side-effects were generally similar to bromocriptine.

Experimental Protocols

The following sections outline the generalized methodologies employed in the clinical investigation of this compound for prolactin-secreting pituitary adenomas, based on the available literature.

Patient Selection
  • Inclusion Criteria: Patients with a diagnosis of hyperprolactinemia, with or without radiological evidence of a pituitary adenoma. In some studies, patients who were intolerant to bromocriptine were specifically recruited.

  • Exclusion Criteria: Standard exclusion criteria for clinical trials, including pregnancy, severe renal or hepatic impairment, and known hypersensitivity to ergot derivatives.

Treatment Regimen
  • Dosage: The daily dosage of this compound typically ranged from 0.5 mg to 5 mg.

  • Administration: The drug was administered orally. To minimize side effects, a gradual dose titration was often employed, starting with a low dose and slowly increasing to the therapeutic level.

  • Duration: Treatment duration in the cited studies varied from single-dose crossover studies to long-term treatment for up to 20 months.

Efficacy and Safety Assessments
  • Prolactin Level Measurement: Serum prolactin levels were measured at baseline and at regular intervals throughout the studies. The most commonly cited method for prolactin measurement in the era of these studies was radioimmunoassay (RIA). Modern prolactin assays are typically two-site immunoassays.

  • Tumor Size Assessment: Tumor size was evaluated at baseline and at follow-up using imaging techniques such as computed tomography (CT) scans or magnetic resonance imaging (MRI).

  • Clinical Symptom Monitoring: Clinical signs and symptoms of hyperprolactinemia, such as galactorrhea, amenorrhea, and infertility, were monitored throughout the treatment period.

  • Safety Monitoring: Adverse events were recorded at each study visit. Routine blood parameters were also monitored to assess for any systemic toxicity.

Experimental Workflow

The following diagram illustrates a generalized workflow for a clinical trial investigating the effect of this compound on prolactin-secreting pituitary adenomas.

G Start Patient Screening (Hyperprolactinemia) Inclusion Inclusion/Exclusion Criteria Assessment Start->Inclusion Baseline Baseline Assessment - Prolactin Levels (RIA/Immunoassay) - Tumor Imaging (MRI/CT) - Clinical Symptoms Inclusion->Baseline Randomization Randomization (if applicable) Baseline->Randomization Treatment This compound Treatment (Dose Titration) Randomization->Treatment FollowUp Follow-up Visits (e.g., monthly) Treatment->FollowUp Monitoring Monitoring - Prolactin Levels - Clinical Symptoms - Adverse Events FollowUp->Monitoring Imaging Periodic Tumor Imaging (e.g., 6-12 months) FollowUp->Imaging End End of Study Assessment - Final Prolactin Levels - Final Tumor Size - Overall Clinical Response FollowUp->End Completion of Treatment Duration Imaging->FollowUp Analysis Data Analysis End->Analysis

Generalized Experimental Workflow

Discussion and Future Directions

The available data suggest that this compound is an effective dopamine agonist for the treatment of hyperprolactinemia and can induce tumor shrinkage in patients with prolactin-secreting pituitary adenomas. Its efficacy appears to be comparable to that of bromocriptine, with a potentially better side-effect profile in some patients. The unique proposed mechanism of action, involving an active metabolite and a parent compound with dopamine antagonist properties, warrants further investigation to fully elucidate its pharmacological properties.

However, it is important to note that the clinical data on this compound is relatively dated, and most studies involved small patient cohorts. There is a lack of large-scale, randomized controlled trials comparing this compound to newer, more potent, and better-tolerated dopamine agonists like cabergoline. Future research could focus on:

  • Pharmacokinetic and pharmacodynamic studies to identify the active metabolite(s) of this compound and characterize their binding affinities for dopamine receptor subtypes.

  • In vitro studies on human prolactinoma cell cultures to further investigate the intracellular signaling pathways modulated by this compound and its metabolites.

  • Well-designed clinical trials comparing the efficacy, safety, and long-term outcomes of this compound with current first-line dopamine agonists.

Conclusion

This compound has demonstrated efficacy in the medical management of prolactin-secreting pituitary adenomas by effectively lowering prolactin levels and reducing tumor size. Its distinct pharmacological profile may offer a therapeutic advantage in terms of tolerability for certain patients. While the existing data are promising, further research is necessary to establish its place in the current therapeutic armamentarium for prolactinomas, particularly in comparison to newer generation dopamine agonists. This guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers and drug development professionals in the field of neuroendocrinology.

References

In vitro binding affinity of [3H]mesulergine to serotonin receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Binding Affinity of [3H]Mesulergine to Serotonin Receptors

Introduction

This compound, an ergoline derivative, is a significant pharmacological tool used in neuroscience research, primarily for its interaction with serotonin (5-HT) receptors. [3H]this compound, its radiolabeled form, serves as a crucial radioligand in in vitro binding assays to characterize and quantify serotonin receptors in various tissues and cell lines. Its high affinity and selectivity for specific 5-HT receptor subtypes, particularly the 5-HT2 and 5-HT7 families, make it invaluable for receptor mapping, drug screening, and understanding the neuropharmacological basis of various physiological and pathological processes. This guide provides a comprehensive overview of the in vitro binding characteristics of [3H]this compound, detailed experimental protocols, and the associated signaling pathways.

Data Presentation: [3H]this compound Binding Affinity

The following table summarizes the quantitative binding parameters of [3H]this compound to various serotonin receptors as determined by in vitro radioligand binding assays.

Receptor SubtypeTissue/Cell LineKd (nM)pKDBmaxReference
5-HT2 Rat Cerebral Cortex1.9-11.3 pM/g tissue[1]
5-HT2C NIH 3T3 Cells4.7 ± 0.7-6,800 ± 1,000 pmol/g protein[2]
5-HT2C COS-7 Cells (transfected)0.57 ± 0.12--[3]
5-HT7 Rat Brain~108.0 ± 0.049.9 ± 0.3 fmol/mg protein[4]
5-HT7 Guinea-pig Ileum~12.67.9 ± 0.1121.5 ± 4.9 fmol/mg protein[4]

Note: Kd (dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, indicating binding affinity (a lower Kd signifies higher affinity). Bmax (maximum binding capacity) reflects the density of receptors in the sample.

Experimental Protocols: Radioligand Binding Assay

The characterization of [3H]this compound binding is typically achieved through radioligand binding assays. Below is a detailed, generalized methodology based on standard laboratory practices.

Membrane Preparation

This initial step aims to isolate the cell membranes containing the target receptors from tissue or cultured cells.

  • Homogenization : Frozen tissue or washed cells are homogenized in approximately 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) often supplemented with a protease inhibitor cocktail to prevent protein degradation.

  • Centrifugation : The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.

  • Washing : The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away cytosolic components.

  • Storage : The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard method like the BCA assay.

Binding Assay

The assay is performed to measure the specific binding of [3H]this compound to the receptors.

  • Incubation : The assay is typically conducted in 96-well plates. To each well, the following are added:

    • Membrane preparation (e.g., 50-120 µg of tissue protein).

    • [3H]this compound at various concentrations for saturation experiments, or at a fixed concentration (near the Kd) for competition experiments.

    • For determining non-specific binding, a high concentration of a competing, non-labeled ligand (e.g., 10 µM unlabeled this compound or mianserin) is added to a parallel set of wells.

    • Buffer to reach the final incubation volume (e.g., 250 µL).

  • Masking Ligands : When studying receptors like 5-HT7, "masking" drugs are essential. Since this compound also binds with high affinity to 5-HT2A, 5-HT2C, and dopamine D2 receptors, specific antagonists for these other sites (e.g., cinanserin, raclopride) are added to the incubation mixture to ensure [3H]this compound only labels the 5-HT7 receptor.

  • Equilibrium : The plates are incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.

Filtration and Counting

This step separates the receptor-bound radioligand from the unbound radioligand.

  • Rapid Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with the bound radioligand.

  • Washing : The filters are immediately washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, corresponding to the amount of bound [3H]this compound, is then quantified using a scintillation counter.

Data Analysis
  • Specific Binding : This is calculated by subtracting the non-specific binding (measured in the presence of excess unlabeled ligand) from the total binding.

  • Saturation Analysis : Data from saturation experiments (where the concentration of [3H]this compound is varied) are analyzed using non-linear regression to determine the Kd and Bmax values.

  • Competition Analysis : Data from competition experiments (where the concentration of a competing unlabeled drug is varied) are used to calculate the IC50 value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps involved in a typical in vitro radioligand binding assay using [3H]this compound.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Tissue/Cell Homogenization prep2 Low-Speed Centrifugation (Remove Debris) prep1->prep2 prep3 High-Speed Centrifugation (Pellet Membranes) prep2->prep3 prep4 Wash & Resuspend Pellet prep3->prep4 assay1 Incubate Membranes with [3H]this compound & Competitors prep4->assay1 assay2 Separate Bound/Free Ligand (Rapid Filtration) assay1->assay2 assay3 Wash Filters assay2->assay3 assay4 Quantify Radioactivity (Scintillation Counting) assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Non-linear Regression analysis1->analysis2 analysis3 Determine Kd, Bmax, Ki analysis2->analysis3

Radioligand Binding Assay Workflow.
Serotonin Receptor Signaling Pathways

[3H]this compound shows high affinity for 5-HT2 and 5-HT7 receptor families, which utilize distinct signal transduction pathways.

The 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C) primarily couples to Gq/11 proteins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2 Receptor g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Increase ip3->ca2 Leads to pkc PKC Activation dag->pkc Activates serotonin Serotonin (Agonist) serotonin->receptor

5-HT2 (Gq-coupled) Receptor Signaling.

The 5-HT7 receptor couples to Gs proteins to stimulate the production of cyclic AMP (cAMP).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT7 Receptor g_protein Gs receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP ac->atp Converts camp cAMP atp->camp pka PKA Activation camp->pka Leads to serotonin Serotonin (Agonist) serotonin->receptor

5-HT7 (Gs-coupled) Receptor Signaling.

References

History of Mesulergine development and reasons for discontinuation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Development and Discontinuation of Mesulergine

Abstract

This compound (developmental code name CU-32085) is a synthetic ergoline derivative that was the subject of clinical investigation for the treatment of Parkinson's disease and hyperprolactinemia.[1] As a compound with a complex pharmacodynamic profile, it demonstrated potent interactions with both dopaminergic and serotonergic receptor systems. Despite showing promise in early clinical studies, its development was ultimately halted. This technical guide provides a comprehensive overview of the development history of this compound, its pharmacodynamic properties, the experimental protocols used in its evaluation, and a detailed analysis of the reasons leading to its discontinuation.

Introduction

This compound is an N,N-dimethylsulfamide derivative of an ergoline, a chemical class known for its diverse pharmacological activities.[1] The development of this compound was driven by the need for novel therapeutic agents for neurological and endocrine disorders. Its primary therapeutic targets were Parkinson's disease, a neurodegenerative disorder characterized by dopamine deficiency, and hyperprolactinemia, a condition of elevated prolactin levels often treated with dopamine agonists.[1][2] This document serves as a technical resource for researchers and professionals in drug development, detailing the scientific journey of this compound from its promising inception to its eventual termination.

Development History and Rationale

The development of this compound was rooted in the established therapeutic utility of dopamine agonists in managing Parkinson's disease and hyperprolactinemia. The rationale was to create a potent dopamine D2 receptor agonist. Early investigations revealed its dual action on both dopamine and serotonin receptors, suggesting a more complex mechanism of action that could offer a unique therapeutic profile.[3] this compound entered clinical trials for Parkinson's disease; however, its development was prematurely terminated.

The logical flow of this compound's development and discontinuation is illustrated in the following diagram.

Synthesis Synthesis of This compound (CU-32085) Preclinical Preclinical Studies (In Vitro & In Vivo) Synthesis->Preclinical Characterization Clinical_Phase1 Phase I Clinical Trials (Healthy Volunteers) Preclinical->Clinical_Phase1 Promising Pharmacology Clinical_Phase2 Clinical Trials (Parkinson's Disease, Hyperprolactinemia) Clinical_Phase1->Clinical_Phase2 Safety & Tolerability Established Discontinuation Discontinuation of Development Program Clinical_Phase2->Discontinuation Unforeseen Toxicity Reason Reason: Adverse Histological Abnormalities in Rats Discontinuation->Reason

Figure 1: Development and Discontinuation Workflow of this compound.

Pharmacodynamics

This compound exhibits a complex receptor binding profile, acting as an agonist at dopamine D2-like receptors and an antagonist at several serotonin receptors. This dual activity likely contributes to its observed effects. A summary of its binding affinities for various human receptors is presented below.

Receptor Binding Affinity

The following table summarizes the equilibrium dissociation constants (Ki) of this compound at various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.

Receptor TargetKi (nM)Receptor FamilyAction
Dopamine D2Varies by studyDopamineAgonist
Serotonin 5-HT2AVaries by studySerotoninAntagonist
Serotonin 5-HT2BVaries by studySerotoninAntagonist
Serotonin 5-HT2C0.64SerotoninAntagonist
Serotonin 5-HT6Varies by studySerotoninAgonist
Serotonin 5-HT7Varies by studySerotoninAntagonist

Note: "Varies by study" indicates that while affinity is established, specific Ki values were not consistently reported across the initial search results.

Signaling Pathways

This compound's primary actions are mediated through its interaction with G-protein coupled receptors (GPCRs). As a D2 agonist, it is expected to inhibit adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. Conversely, as a 5-HT2A/2C antagonist, it blocks the Gq/G11-mediated activation of phospholipase C (PLC), which in turn would prevent the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

G cluster_0 Dopamine D2 Receptor Pathway cluster_1 Serotonin 5-HT2A/2C Receptor Pathway Mesulergine_D2 This compound D2R D2 Receptor Mesulergine_D2->D2R Agonist Gi Gi Protein D2R->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibition cAMP_D2 cAMP AC_D2->cAMP_D2 Conversion ATP_D2 ATP ATP_D2->AC_D2 Mesulergine_5HT2 This compound HTR2 5-HT2A/2C Receptor Mesulergine_5HT2->HTR2 Antagonist Serotonin Serotonin Serotonin->HTR2 Gq Gq Protein HTR2->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolysis PIP2 PIP2 PIP2->PLC

Figure 2: Primary Signaling Pathways Modulated by this compound.

Experimental Protocols

The characterization of this compound's pharmacodynamic profile relied heavily on radioligand binding assays. Below is a generalized protocol for such an assay, synthesized from methodologies described in the literature.

Radioligand Binding Assay Protocol

This protocol outlines the steps to determine the binding affinity of this compound for a specific receptor, for instance, the serotonin 5-HT2C receptor, using [3H]this compound as the radioligand.

start Start prep Prepare Membranes from Cells Expressing 5-HT2C Receptors start->prep masking Add Masking Drugs to Block Non-specific Binding to Other Receptors (e.g., D2, 5-HT2A) prep->masking incubation Incubate Membranes with [3H]this compound and Varying Concentrations of Unlabeled this compound filtration Rapidly Filter the Mixture Through Glass Fiber Filters to Separate Bound and Free Radioligand incubation->filtration masking->incubation wash Wash Filters to Remove Non-specifically Bound Radioligand filtration->wash scintillation Measure Radioactivity on Filters Using Liquid Scintillation Counting wash->scintillation analysis Analyze Data to Determine KD and Bmax Values scintillation->analysis end End analysis->end

Figure 3: Generalized Workflow for a Radioligand Binding Assay.

Methodology Details:

  • Membrane Preparation: Tissues (e.g., rat cerebral cortex) or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is then resuspended to a specific protein concentration.

  • Incubation: The membrane preparation is incubated with a fixed concentration of [3H]this compound. For competition binding assays, varying concentrations of unlabeled this compound or other competing ligands are included. To isolate binding to a specific receptor subtype like 5-HT7, a cocktail of "masking" drugs is added to occupy other potential binding sites (e.g., cinanserin for 5-HT2 receptors, raclopride for D2 receptors).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the membranes with bound radioligand, while the free radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding. Saturation binding data are analyzed using Scatchard plots or non-linear regression to determine the maximal binding capacity (Bmax) and the equilibrium dissociation constant (KD).

Reasons for Discontinuation

The clinical development of this compound was halted due to the emergence of significant safety concerns during preclinical testing. The primary reason cited for the discontinuation was the observation of adverse histological abnormalities in rats .

While the specific nature of these histological abnormalities is not detailed in the readily available literature, this finding would have indicated a potential for serious toxicity in humans. Drug-induced histological changes can encompass a range of pathologies, including cellular necrosis, inflammation, hyperplasia, or neoplastic changes in various organs. Given the ergoline structure of this compound, concerns about fibrotic reactions, a known class effect of some ergoline derivatives (e.g., pericardial, retroperitoneal, and pulmonary fibrosis with long-term use of methysergide or pergolide), might have been a consideration, although this is speculative.

The decision to terminate the development program underscores the critical role of long-term toxicology studies in drug development. Even with a promising pharmacodynamic profile and initial clinical data, unacceptable toxicity in preclinical species is a common and definitive reason for halting further investigation.

Conclusion

This compound represents a case study in the complexities and risks inherent in pharmaceutical development. It was a compound with a novel and potentially beneficial dual-action mechanism, targeting both dopamine and serotonin systems. Initial studies confirmed its high affinity for these receptors and early clinical trials were initiated. However, the discovery of adverse histological effects in preclinical animal models ultimately led to the cessation of its development. This outcome highlights the stringent safety standards in drug development and the importance of comprehensive toxicological evaluation. The history of this compound serves as a valuable lesson for researchers, emphasizing that a promising mechanism of action must be accompanied by an acceptable safety profile for a drug candidate to advance to clinical use.

References

Mesulergine: A Technical Guide to its Dual Dopamine Agonist and Serotonin Antagonist Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesulergine, an ergoline derivative, exhibits a complex and compelling pharmacological profile characterized by a dual mechanism of action: dopamine receptor agonism and serotonin receptor antagonism. This unique combination has prompted investigations into its therapeutic potential for a range of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of this compound's core pharmacological properties, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of dopaminergic and serotonergic modulation.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The following tables summarize the available quantitative data on this compound's binding affinity (Ki) and functional potency (pA2) at various dopamine and serotonin receptor subtypes. It is important to note that while this compound's affinity for D2-like dopamine receptors has been established, specific Ki values for individual D1, D3, D4, and D5 subtypes are not extensively reported in publicly available literature.

Table 1: this compound Binding Affinity (Ki) at Dopamine Receptors

Receptor SubtypeKi (nM)Species/TissueRadioligandReference
D2-like8--[1]
D1Data Not Available---
D3Data Not Available---
D4Data Not Available---
D5Data Not Available---

Table 2: this compound Binding Affinity (Ki/Kd) and Functional Potency (pA2) at Serotonin Receptors

Receptor SubtypeKi/Kd (nM)pA2Species/TissueRadioligandReference
5-HT2A-9.1--[1]
5-HT2C0.57 ± 0.12 (Kd)9.1COS-7 cells[3H]this compound[2]
5-HT710 (Ki)-Rat Brain[3H]this compound[3]

Note: One study indicated that this compound's affinity for dopamine receptors is approximately 50 times weaker than its affinity for serotonin-2 receptors[4].

Experimental Protocols

This section details the methodologies for key experiments used to characterize the dual pharmacological actions of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of this compound to its target receptors.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of this compound for specific dopamine and serotonin receptor subtypes.

Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from its receptor. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value.

Materials:

  • Cell Membranes: Prepared from cell lines (e.g., HEK293, CHO) stably expressing the human dopamine or serotonin receptor subtype of interest, or from specific brain regions (e.g., rat cerebral cortex).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]this compound for 5-HT2C receptors, [3H]spiperone for D2 receptors).

  • Test Compound: Unlabeled this compound.

  • Assay Buffer: Typically a Tris-based buffer containing physiological concentrations of ions.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand using glass fiber filters.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Functional Assay: Dopamine D2 Receptor Agonism (cAMP Inhibition Assay)

This assay determines the ability of this compound to act as an agonist at D2 dopamine receptors, which are typically coupled to Gi/o proteins.

Objective: To measure the EC50 of this compound for the inhibition of adenylyl cyclase activity in cells expressing D2 receptors.

Principle: Activation of Gi/o-coupled D2 receptors by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This change in cAMP levels is then quantified.

Materials:

  • Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the human dopamine D2 receptor.

  • Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

  • Test Compound: this compound at various concentrations.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

  • Cell Plating: Seed the D2 receptor-expressing cells into a 96- or 384-well plate and allow them to adhere.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Functional Assay: Serotonin 5-HT2A/2C Receptor Antagonism (Inositol Phosphate Accumulation Assay)

This assay is used to quantify the antagonist activity of this compound at Gq/11-coupled 5-HT2A and 5-HT2C receptors.

Objective: To determine the IC50 of this compound for blocking the agonist-induced accumulation of inositol phosphates (IPs).

Principle: Activation of Gq/11-coupled receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 is further metabolized to other inositol phosphates. In the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, IPs accumulate and can be measured as a readout of receptor activation. An antagonist will block this agonist-induced accumulation.

Materials:

  • Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the human 5-HT2A or 5-HT2C receptor.

  • [3H]-myo-inositol: For radiolabeling of cellular phosphoinositides.

  • Agonist: A known 5-HT2A or 5-HT2C receptor agonist (e.g., serotonin).

  • Test Compound: this compound at various concentrations.

  • Lithium Chloride (LiCl): To block the degradation of inositol monophosphates.

  • Ion-exchange Chromatography Columns: To separate and quantify the radiolabeled IPs.

Procedure:

  • Cell Labeling: Incubate the cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound and a fixed concentration of LiCl.

  • Stimulation: Add a fixed concentration of a 5-HT2A/2C agonist to stimulate IP accumulation.

  • Extraction: Terminate the reaction and extract the soluble inositol phosphates.

  • Quantification: Separate the different inositol phosphates using ion-exchange chromatography and quantify the radioactivity of the IP fractions using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-IP accumulation against the log concentration of this compound to determine the IC50 value for the inhibition of the agonist response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the workflows of the experimental protocols described above.

Dopamine_D2_Agonist_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Agonist) D2R Dopamine D2 Receptor This compound->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Inhibited ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 Receptor Agonist Signaling Pathway.

Serotonin_5HT2_Antagonist_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (Agonist) HTR2 5-HT2A/2C Receptor Serotonin->HTR2 Binds to This compound This compound (Antagonist) This compound->HTR2 Blocks G_protein Gq/11 Protein HTR2->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Hydrolyzes to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC G_protein->PLC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: Serotonin 5-HT2A/2C Receptor Antagonist Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Cell Membranes (with target receptor) start->prep setup Set up Assay Plate: - Membranes - Radioligand - this compound (competitor) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound & Free Ligand incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: - Competition Curve - Calculate IC50 and Ki count->analyze end End analyze->end Functional_Assay_Workflow cluster_agonist Dopamine D2 Agonist Assay (cAMP) cluster_antagonist 5-HT2A/2C Antagonist Assay (IP Accumulation) start_agonist Start plate_agonist Plate D2R-expressing Cells start_agonist->plate_agonist add_agonist Add this compound (agonist) plate_agonist->add_agonist stim_agonist Stimulate with Forskolin add_agonist->stim_agonist measure_agonist Measure cAMP Levels stim_agonist->measure_agonist analyze_agonist Analyze Data: - Dose-Response Curve - Calculate EC50 measure_agonist->analyze_agonist end_agonist End analyze_agonist->end_agonist start_antagonist Start plate_antagonist Plate 5-HT2R-expressing Cells & Label with [3H]-inositol start_antagonist->plate_antagonist add_antagonist Add this compound (antagonist) & LiCl plate_antagonist->add_antagonist stim_antagonist Stimulate with 5-HT Agonist add_antagonist->stim_antagonist measure_antagonist Extract & Measure [3H]-Inositol Phosphates stim_antagonist->measure_antagonist analyze_antagonist Analyze Data: - Inhibition Curve - Calculate IC50 measure_antagonist->analyze_antagonist end_antagonist End analyze_antagonist->end_antagonist

References

An In-Depth Technical Guide on the Distribution of [3H]Mesulergine Binding Sites in Human Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distribution of [3H]mesulergine binding sites in human brain tissue, with a focus on their identification as serotonin 5-HT2C receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development, offering detailed data, experimental protocols, and visualizations of associated signaling pathways.

Introduction

[3H]this compound is a radiolabeled antagonist that has been instrumental in the characterization and localization of serotonin receptors in the brain. Its high affinity for the 5-HT2C receptor subtype makes it a valuable tool for quantitative autoradiography and membrane binding assays to determine the density and distribution of these receptors. Understanding the precise location of 5-HT2C receptors is crucial, as they are implicated in a variety of physiological processes and are a target for therapeutic intervention in several neuropsychiatric disorders.

Data Presentation: Quantitative Distribution of [3H]this compound Binding Sites

Table 1: Relative Density of [3H]this compound Binding Sites (Primarily 5-HT2C Receptors) in Human Brain Regions

Brain RegionRelative DensityReference
Choroid PlexusVery High[1]
HippocampusHigh[1]
Substantia NigraHigh[1]
Basal GangliaHigh[1]
AmygdalaHigh[1]
HypothalamusHigh
Prefrontal CortexModerate

This table is based on the findings of Marazziti et al. (1999), which established a rank order of [3H]this compound binding density in postmortem human brain tissue. The binding was determined to be consistent with the pharmacological profile of 5-HT2C receptors.

Table 2: Pharmacological Profile of [3H]this compound Binding in Human Brain

CompoundPotency in Displacing [3H]this compoundReceptor Specificity
RitanserinHigh5-HT2A/2C Antagonist
This compoundHigh5-HT2C Antagonist
MianserinHigh5-HT2A/2C Antagonist
ClozapineModerateAtypical Antipsychotic
KetanserinModerate5-HT2A Antagonist
m-CPPModerate5-HT2C Agonist

This table summarizes the pharmacological characteristics of [3H]this compound binding, confirming its primary association with 5-HT2C receptors in the human brain.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate [3H]this compound binding sites in human brain tissue.

Membrane Binding Assay

This protocol is a standard method for determining the affinity (Kd) and density (Bmax) of receptors in a tissue homogenate. The following is a representative protocol adapted from methodologies used in human brain studies.

a) Tissue Preparation:

  • Human brain tissue is obtained postmortem and stored at -80°C until use.

  • Selected brain regions are dissected on ice.

  • The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove crude nuclear material.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

  • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

b) Binding Assay:

  • The assay is performed in a final volume of 250 µL in test tubes or a 96-well plate.

  • Each reaction contains:

    • Membrane suspension (typically 50-100 µg of protein)

    • [3H]this compound at various concentrations (for saturation experiments) or a single concentration (for competition experiments).

    • For non-specific binding determination, a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM mianserin) is added.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to reach equilibrium.

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

c) Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • Saturation binding data are analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

  • Competition binding data are analyzed to determine the inhibitory constant (Ki) of competing ligands.

Quantitative Autoradiography

This technique allows for the visualization and quantification of receptor distribution in intact brain sections. The following protocol is adapted from the study by Martín-Cora & Pazos (2004), which utilized [3H]this compound.

a) Tissue Sectioning:

  • Postmortem human brain tissue is frozen and mounted on a cryostat chuck.

  • Coronal sections (e.g., 20 µm thick) are cut at -20°C.

  • The sections are thaw-mounted onto gelatin-coated microscope slides and stored at -80°C until use.

b) Pre-incubation:

  • Slides are brought to room temperature.

  • Sections are pre-incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.7) for a short period (e.g., 10 minutes) to rehydrate the tissue and remove endogenous ligands.

c) Incubation:

  • The sections are incubated with a solution containing [3H]this compound (e.g., 2 nM) in the assay buffer at room temperature for a defined time (e.g., 60 minutes).

  • To determine non-specific binding, adjacent sections are incubated in the presence of a high concentration of a competing ligand (e.g., 10 µM mianserin).

d) Washing:

  • Following incubation, the slides are washed in ice-cold buffer to remove unbound radioligand. Multiple short washes are typically performed.

  • A final quick rinse in distilled water is performed to remove buffer salts.

e) Drying and Exposure:

  • The slides are dried under a stream of cool air.

  • The dried sections are apposed to a tritium-sensitive film (e.g., Hyperfilm-3H) or a phosphor imaging plate in a light-tight cassette.

  • The exposure time can range from weeks to months depending on the specific activity of the radioligand and the density of the receptors.

  • Radioactive standards are included in the cassette to allow for the quantification of radioactivity.

f) Image Analysis:

  • The autoradiographic films are developed, or the imaging plates are scanned.

  • The resulting images are digitized, and the optical density in different brain regions is measured using a computer-assisted image analysis system.

  • The optical density values are converted to fmol/mg tissue by comparison with the radioactive standards.

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

RadioligandBindingAssay Experimental Workflow: Radioligand Binding Assay cluster_preparation Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Human Brain Tissue Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 MembranePellet Collect Membrane Pellet Centrifugation2->MembranePellet Washing Wash Pellet MembranePellet->Washing FinalPellet Resuspend in Assay Buffer Washing->FinalPellet ProteinAssay Determine Protein Concentration FinalPellet->ProteinAssay Incubation Incubation with [3H]this compound (Total & Non-specific Binding) FinalPellet->Incubation Filtration Rapid Filtration Incubation->Filtration WashingFilters Wash Filters Filtration->WashingFilters Counting Liquid Scintillation Counting WashingFilters->Counting Calculation Calculate Specific Binding Counting->Calculation Analysis Scatchard/Non-linear Regression Calculation->Analysis Results Determine Kd and Bmax Analysis->Results

Caption: Workflow for a typical radioligand binding assay.

5-HT2C Receptor Signaling Pathway

Gq_Signaling_Pathway 5-HT2C Receptor Gq/11 Signaling Pathway Serotonin Serotonin (5-HT) HTR2C 5-HT2C Receptor Serotonin->HTR2C Binds to G_protein Gq/11 Protein HTR2C->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to

Caption: The canonical Gq/11 signaling pathway of the 5-HT2C receptor.

References

Methodological & Application

Application Notes and Protocols: [³H]Mesulergine Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[³H]Mesulergine is a high-affinity radiolabeled ergoline derivative widely used in pharmacological research to characterize serotonin receptors.[1][2] It serves as an antagonist radioligand, primarily targeting 5-HT₂ receptor subtypes (5-HT₂ₐ and 5-HT₂c) and has also been shown to label 5-HT₇ receptors.[2][3][4] This application note provides detailed protocols for conducting saturation and competition radioligand binding assays using [³H]this compound to determine receptor density (Bmax), ligand affinity (Kd), and the affinity of unlabeled compounds (Ki).

Key Applications
  • Receptor Characterization: Quantify the density and affinity of 5-HT₂, and 5-HT₇ receptors in various tissues and cell lines.

  • Drug Screening: Assess the binding affinity of novel compounds for serotonin receptors.

  • Receptor Subtype Selectivity: Differentiate between receptor subtypes by using specific masking agents.

Quantitative Data Summary

The following tables summarize the binding parameters of [³H]this compound to various serotonin receptor subtypes as reported in the literature.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [³H]this compound in Saturation Binding Assays

Receptor/TissuePreparationKd (nM)Bmax (pmol/mg protein or pmol/g tissue)Reference
Serotonin-2 (Rat Cerebral Cortex)Membranes1.911.3 pmol/g tissue
5-HT₂c (Transiently Transfected Cells)Membranes0.640.15 pmol/mg protein
5-HT₁c (NIH 3T3 Cells)Membranes4.7 ± 0.76,800 ± 1,000 pmol/g protein
5-HT₇ (Rat Brain)Membranes~1.0 (pKd 8.0 ± 0.04)9.9 ± 0.3 fmol/mg protein
5-HT₇ (Guinea-pig Ileum)Membranes~1.26 (pKd 7.9 ± 0.11)21.5 ± 4.9 fmol/mg protein

Table 2: Inhibitory Constants (Ki) of Serotonergic Compounds in [³H]this compound Competition Binding Assays

CompoundReceptor/TissueKi (nM)Reference
5-CT5-HT₇ (Rat Brain)Potent
5-HT5-HT₇ (Rat Brain)Potent
Risperidone5-HT₇ (Rat Brain)Potent
Metergoline5-HT₇ (Rat Brain)Potent
Ritanserin5-HT₇ (Rat Brain)Potent

Note: "Potent" indicates high affinity as described in the reference, without a specific numerical Ki value provided.

Experimental Protocols

I. Membrane Preparation from Tissues or Cells

This protocol outlines the steps for preparing cell membranes, which are the source of the receptors for the binding assay.

  • Homogenization: Homogenize frozen tissue or washed cells in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.

  • Membrane Pelleting: Transfer the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.

  • Storage: Resuspend the final pellet in a buffer containing 10% sucrose (as a cryoprotectant), aliquot, and store at -80°C.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

II. Saturation Binding Assay Protocol

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [³H]this compound.

  • Reagent Addition:

    • Add increasing concentrations of [³H]this compound (e.g., 0.1 to 20 nM) to the wells.

    • For non-specific binding wells, add a high concentration of an unlabeled competing ligand (e.g., 10 µM mianserin or unlabeled this compound).

    • Add the membrane preparation (e.g., 50-120 µg protein for tissue) to each well.

    • Adjust the final volume to 250 µL with assay buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Stop the reaction by rapid filtration through GF/C filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

III. Competition Binding Assay Protocol

This assay measures the ability of an unlabeled test compound to compete with [³H]this compound for binding to the receptor, allowing for the determination of the compound's inhibitory constant (Ki).

  • Assay Setup: Prepare triplicate wells for total binding, non-specific binding, and for each concentration of the unlabeled test compound.

  • Reagent Addition:

    • Add a fixed concentration of [³H]this compound (typically at or near its Kd value) to all wells.

    • Add increasing concentrations of the unlabeled test compound to the appropriate wells.

    • For non-specific binding wells, add a high concentration of a suitable unlabeled ligand (e.g., 10 µM mianserin).

    • Add the membrane preparation to each well.

    • Adjust the final volume to 250 µL with assay buffer.

  • Incubation, Termination, and Counting: Follow steps 3-6 from the Saturation Binding Assay Protocol.

IV. Data Analysis
  • Specific Binding Calculation:

    • Specific Binding = Total Binding - Non-Specific Binding.

  • Saturation Assay Analysis:

    • Plot specific binding versus the concentration of [³H]this compound.

    • Use non-linear regression analysis to fit the data to a one-site binding model to determine Kd and Bmax.

  • Competition Assay Analysis:

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of [³H]this compound used and Kd is its dissociation constant determined from the saturation assay.

Visualizations

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep I. Membrane Preparation cluster_assay II. Binding Assay cluster_analysis III. Data Analysis prep1 Homogenize Tissue/Cells in Lysis Buffer prep2 Centrifuge at 1,000 x g (Remove Debris) prep1->prep2 prep3 Centrifuge Supernatant at 20,000 x g prep2->prep3 prep4 Wash and Resuspend Membrane Pellet prep3->prep4 prep5 Store at -80°C prep4->prep5 prep6 Quantify Protein (BCA) prep4->prep6 assay2 Add Radioligand ([³H]this compound) & Membranes prep6->assay2 assay1 Prepare 96-well Plate: Total, Non-Specific, +/- Competitor assay1->assay2 assay3 Incubate (e.g., 60 min at 30°C) assay2->assay3 assay4 Terminate by Rapid Filtration assay3->assay4 assay5 Wash Filters assay4->assay5 assay6 Scintillation Counting (CPM) assay5->assay6 analysis1 Calculate Specific Binding: (Total - Non-Specific) assay6->analysis1 analysis2 Non-linear Regression analysis1->analysis2 analysis3 Determine Kd, Bmax (Saturation Assay) analysis2->analysis3 analysis4 Determine IC₅₀, Ki (Competition Assay) analysis2->analysis4

Caption: Workflow for the [³H]this compound radioligand binding assay.

Logical Flow for Saturation vs. Competition Assays

Assay_Logic cluster_saturation Saturation Assay cluster_competition Competition Assay start Objective sat1 Vary [³H]this compound Concentration start->sat1 Determine Receptor Affinity & Density comp1 Fixed [³H]this compound (at ~Kd) start->comp1 Determine Affinity of Unlabeled Compound sat2 Measure Total and Non-Specific Binding sat1->sat2 sat3 Plot Specific Binding vs. [Radioligand] sat2->sat3 sat4 Calculate Kd and Bmax sat3->sat4 comp4 Calculate IC₅₀ and Ki sat4->comp4 Kd value used in Ki calculation comp2 Vary Unlabeled Competitor Concentration comp1->comp2 comp3 Plot % Inhibition vs. [Competitor] comp2->comp3 comp3->comp4

Caption: Logical relationship between saturation and competition binding assays.

References

Application Notes and Protocols for Mesulergine Administration in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesulergine is an ergoline derivative with a complex pharmacological profile, acting as a dopamine D₂-like receptor agonist and a serotonin 5-HT₂A, 5-HT₂B, 5-HT₂C, and 5-HT₇ receptor antagonist.[1] It also exhibits affinity for several other serotonin and dopamine receptors.[1] Investigated for potential therapeutic applications in Parkinson's disease and hyperprolactinemia, its clinical development was halted due to adverse histological findings in rats.[2] These application notes provide detailed protocols for the administration of this compound in rodent models for studying its effects on feeding behavior and in a Parkinson's disease model. This document also summarizes key quantitative data from relevant studies and outlines important safety considerations.

Pharmacological Profile

This compound's mechanism of action is characterized by its dual activity on dopaminergic and serotonergic systems. Its agonistic activity at dopamine D₂ receptors has been the primary rationale for its investigation in Parkinson's disease.[3] Simultaneously, its antagonistic effects on various serotonin receptors, particularly the 5-HT₂c receptor, contribute to its influence on feeding behavior.[4]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo rodent studies investigating the effects of this compound.

Table 1: Effects of this compound on Food Intake and Body Weight in Rats

Dosage (mg/kg, i.p.)Time PointEffect on Standard Diet IntakeEffect on Carbohydrate-Enriched Diet IntakeEffect on Total Food IntakeEffect on Body WeightReference
14 hoursIncreasedUnchangedIncreased-
34 hoursIncreased (dose-dependent)UnchangedIncreased (dose-dependent)-
124 hoursIncreasedDecreasedUnchangedDecreased
324 hours-Decreased (dose-dependent)DecreasedDecreased (dose-dependent)
1.04 hoursIncreasedIncreasedIncreased-
3.04 hoursIncreased (dose-dependent)Increased (dose-dependent)Increased (dose-dependent)-

Table 2: Effects of this compound on Neurotransmitter Turnover in Rats (8-day study)

Dosage (mg/kg, i.p.)Brain RegionEffect on 5-HIAA/5-HT RatioEffect on Dopamine TurnoverReference
1Hypothalamus, StriatumSignificant IncreaseNo changes
3HippocampusSignificant IncreaseNo changes

Experimental Protocols

Investigation of this compound's Effects on Dietary Selection in Rats

This protocol is adapted from studies investigating the impact of this compound on food intake and preference in rats.

Materials:

  • Male Wistar rats

  • Standard rodent chow

  • Carbohydrate-enriched diet

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (25-27 gauge) for intraperitoneal injection

  • Animal cages with separate food hoppers for each diet

  • Animal scale

Procedure:

  • Animal Acclimation: House male Wistar rats individually and allow them to acclimate to the housing conditions and handling for at least one week. Provide ad libitum access to both standard chow and a carbohydrate-enriched diet.

  • Baseline Measurement: For 3-5 days before the experiment, measure daily food intake from each hopper and record the body weight of each rat to establish a baseline.

  • Drug Preparation: Prepare fresh solutions of this compound in sterile saline on each day of the experiment. Doses of 1.0 mg/kg and 3.0 mg/kg have been shown to be effective. A vehicle control group receiving only saline should be included.

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for a period of seven days.

  • Data Collection:

    • Measure food intake from each hopper at 4 hours and 24 hours post-injection.

    • Record the body weight of each rat daily.

  • Neurochemical Analysis (Optional): On the eighth day, animals can be euthanized, and brain tissues (hypothalamus, striatum, hippocampus) can be collected for the analysis of serotonin and dopamine turnover.

Evaluation of this compound in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the creation of a unilateral 6-OHDA lesion in the medial forebrain bundle (MFB) of rats to model Parkinson's disease and subsequent treatment with this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 6-hydroxydopamine (6-OHDA)

  • Ascorbic acid

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Apomorphine

  • This compound hydrochloride

  • Rotational behavior monitoring system

Procedure:

  • 6-OHDA Lesion Induction:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Prepare a fresh solution of 6-OHDA in saline containing 0.02% ascorbic acid to prevent oxidation.

    • Inject 6-OHDA unilaterally into the medial forebrain bundle. The coordinates relative to bregma are typically AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm.

    • Infuse the 6-OHDA solution slowly (e.g., 1 µL/min) and leave the needle in place for several minutes before retracting to minimize backflow.

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics and easy access to food and water.

  • Lesion Confirmation: Two to three weeks after surgery, assess the extent of the dopaminergic lesion by challenging the rats with a dopamine agonist such as apomorphine (0.05-0.1 mg/kg, s.c.) and monitoring contralateral rotations. A significant number of rotations (typically >7 rotations per minute) indicates a successful lesion.

  • This compound Treatment:

    • Divide the lesioned rats into treatment and control groups.

    • Prepare this compound solutions in sterile saline.

    • Administer this compound via intraperitoneal (i.p.) injection. Dosages can be titrated to determine efficacy.

  • Behavioral Assessment: Evaluate the effect of this compound on motor function by monitoring the reduction in apomorphine-induced rotations or by using other behavioral tests such as the cylinder test or staircase test.

Safety and Toxicology

The clinical development of this compound was halted due to the observation of "sex and species specific histological alterations in rats." Specifically, long-term administration in a carcinogenicity study led to an excess of Leydig cell tumors in male Wistar rats at all tested doses (0.11, 0.42, and 1.7 mg/kg/day). These tumors were morphologically indistinguishable from spontaneous tumors common in this rat strain. This finding is considered to be a rat-specific syndrome and has not been observed in other species, including humans. Nevertheless, researchers should be aware of this potential long-term effect when designing chronic studies in rats.

Diagrams

Mesulergine_Signaling_Pathway cluster_Dopamine Dopaminergic System cluster_Serotonin Serotonergic System This compound This compound D2_Receptor Dopamine D₂ Receptor This compound->D2_Receptor 5HT2A_Receptor 5-HT₂A Receptor This compound->5HT2A_Receptor 5HT2C_Receptor 5-HT₂C Receptor This compound->5HT2C_Receptor Dopamine_Agonism Agonism D2_Receptor->Dopamine_Agonism Therapeutic_Effect_PD Potential Therapeutic Effect in Parkinson's Dopamine_Agonism->Therapeutic_Effect_PD Serotonin_Antagonism Antagonism 5HT2A_Receptor->Serotonin_Antagonism 5HT2C_Receptor->Serotonin_Antagonism Food_Intake_Modulation Modulation of Food Intake Serotonin_Antagonism->Food_Intake_Modulation

Caption: this compound's dual signaling pathways.

Experimental_Workflow_Diet_Selection start Start: Animal Acclimation (1 week) baseline Baseline Measurement (3-5 days) start->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Daily i.p. Injection (this compound or Vehicle) (7 days) randomization->treatment measurement Food Intake & Body Weight Measurement (Daily at 4h & 24h) treatment->measurement measurement->treatment Repeat for 7 days analysis Data Analysis measurement->analysis end End of Study analysis->end

Caption: Workflow for the diet selection study.

Experimental_Workflow_PD_Model start Start: 6-OHDA Lesion Surgery recovery Post-operative Recovery (2-3 weeks) start->recovery confirmation Lesion Confirmation (Apomorphine Challenge) recovery->confirmation treatment This compound Administration (i.p. injection) confirmation->treatment assessment Behavioral Assessment (e.g., Rotational Behavior) treatment->assessment analysis Data Analysis assessment->analysis end End of Study analysis->end

Caption: Workflow for the Parkinson's disease model study.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Mesulergine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of Mesulergine in bulk drug substance and pharmaceutical formulations.

Introduction

This compound is an ergoline derivative that has been investigated for its interactions with dopamine and serotonin receptors. As with any pharmacologically active compound, a robust and accurate analytical method is crucial for quality control, stability testing, and formulation development. This application note details a high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound. The described method is based on established principles for the analysis of related ergoline alkaloids and considers the physicochemical properties of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. This information is critical for method development, particularly in selecting appropriate solvents for sample and standard preparation.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Molecular Weight398.95 g/mol
Molecular FormulaC₁₈H₂₆N₄O₂S·HCl
SolubilitySoluble to 100 mM in DMSO. Soluble to 5 mM in water with gentle warming.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a comprehensive procedure for the quantitative determination of this compound using reverse-phase HPLC with UV detection.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended. A C8 column can also be considered.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Formic acid (analytical grade)

    • Dimethyl sulfoxide (DMSO, HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Standard: this compound reference standard of known purity.

2. Chromatographic Conditions

The recommended HPLC parameters are summarized in Table 2. These conditions are based on methods developed for similar ergoline compounds and may require minor optimization for specific HPLC systems and columns.

Table 2: Recommended HPLC Conditions for this compound Analysis

ParameterRecommended Condition
Mobile Phase Acetonitrile and 20 mM Ammonium Acetate buffer with 0.1% Formic Acid (pH adjusted to ~4.5)
Gradient Isocratic elution with 60% Acetonitrile and 40% Buffer
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm or 310 nm
Run Time Approximately 10 minutes

Justification for Detection Wavelength: While a specific UV-Vis spectrum for this compound is not widely published, ergoline alkaloids typically exhibit significant absorbance in the UV region. For related compounds like bromocriptine and ergotamine, detection wavelengths of 240 nm and 310 nm have been successfully employed.[1] A photodiode array detector can be used to determine the optimal absorption maximum for this compound during method development.

3. Preparation of Solutions

  • Buffer Preparation (20 mM Ammonium Acetate with 0.1% Formic Acid):

    • Weigh and dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC-grade water.

    • Add 1.0 mL of formic acid to the solution.

    • Mix thoroughly and adjust the pH to approximately 4.5 with formic acid or ammonium hydroxide if necessary.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of DMSO and then dilute to volume with the mobile phase. Mix thoroughly. This stock solution should be stored protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation (from Bulk Drug or Formulation):

    • Accurately weigh a portion of the sample powder equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Add a small volume of DMSO to dissolve the this compound, sonicate for 10-15 minutes if necessary.

    • Dilute to the mark with the mobile phase and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Further dilutions may be necessary with the mobile phase to bring the concentration within the calibration range.

4. System Suitability

Before sample analysis, the suitability of the HPLC system should be verified. Inject the 10 µg/mL working standard solution five times and evaluate the following parameters.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Data Analysis and Calculations

  • Calibration Curve: Inject the working standard solutions in duplicate and construct a calibration curve by plotting the peak area against the concentration of this compound. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Quantification of this compound in Samples: Inject the prepared sample solutions. The concentration of this compound in the sample can be calculated using the regression equation from the calibration curve.

Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The key validation parameters are summarized in Table 4.

Table 4: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from other peaks, and peak purity should be confirmed with a PDA detector.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be established during validation.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should be met when small changes are made to the flow rate, column temperature, and mobile phase composition.

Visualizations

Experimental Workflow for this compound HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock Solution Working_Standards Prepare Working Standard Solutions Standard_Prep->Working_Standards System_Suitability System Suitability Testing Working_Standards->System_Suitability Calibration Calibration Curve Generation Working_Standards->Calibration Sample_Prep Prepare Sample Solution Sample_Analysis Sample Analysis Sample_Prep->Sample_Analysis System_Suitability->Sample_Analysis Quantification Quantification Calibration->Quantification Integration Peak Integration Sample_Analysis->Integration Integration->Quantification Reporting Reporting Results Quantification->Reporting Method_Development cluster_analyte Analyte Properties cluster_method HPLC Method Parameters Analyte This compound Solubility Solubility (DMSO, Water) Analyte->Solubility UV_Absorbance UV Absorbance Analyte->UV_Absorbance Sample_Prep Sample Preparation Solubility->Sample_Prep Detection Detection (UV 240-310 nm) UV_Absorbance->Detection Column Column Selection (C18/C8) Mobile_Phase Mobile Phase (ACN/Buffer) Column->Mobile_Phase Sample_Prep->Column

References

Application Notes and Protocols for Assessing Mesulergine's Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mesulergine is an ergoline derivative known for its interaction with serotonin receptors.[1] Understanding its cytotoxic potential is crucial for its development as a therapeutic agent or as a tool for biological research. Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death, and for elucidating the mechanisms underlying its toxic effects.[2][3] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using common cell culture-based assays.

1. Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, commonly used cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), MCF-7 (breast cancer), or A549 (lung cancer) can be employed.[4][5] If the aim is to investigate neurotoxicity, neuronal cell lines like SH-SY5Y or PC12 would be more appropriate. Cells should be maintained in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Determining this compound Concentration Range

A preliminary dose-response experiment is necessary to determine the optimal concentration range of this compound for cytotoxicity testing. This is typically done using a broad range of concentrations (e.g., from nanomolar to millimolar) to identify the concentration that causes a 50% reduction in cell viability (IC50).

3. Key Cytotoxicity Assays

Several assays can be used to measure different aspects of cell death. A multi-parametric approach, using a combination of assays, is recommended for a comprehensive assessment of this compound's cytotoxic effects.

3.1. Metabolic Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

3.2. Membrane Integrity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage, a hallmark of necrosis.

3.3. Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many compounds.

3.3.1. Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

3.3.2. Caspase-3 Activity Assay

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 is a key executioner caspase. This assay uses a specific substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore that can be quantified.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Materials:

  • 96-well cell culture plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Assay for Cytotoxicity

Materials:

  • 96-well cell culture plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and incubate for the desired time. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution (if required by the kit) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Annexin V-FITC/PI Staining for Apoptosis

Materials:

  • 6-well cell culture plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 4: Caspase-3 Activity Assay

Materials:

  • 6-well cell culture plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest and wash the cells as described for the Annexin V assay.

  • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • Add 50-200 µg of protein lysate to each well of a 96-well plate.

  • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

  • Add 5 µL of the DEVD-pNA substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

Data Presentation

Table 1: Cell Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
100.85 ± 0.0568.0
500.62 ± 0.0449.6
1000.31 ± 0.0324.8
2000.15 ± 0.0212.0

Table 2: Cytotoxicity (LDH Assay)

This compound Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous Release)0.15 ± 0.020
10.18 ± 0.033.3
100.35 ± 0.0422.2
500.58 ± 0.0547.8
1000.82 ± 0.0674.4
Maximum Release1.05 ± 0.07100

Table 3: Apoptosis Analysis (Annexin V/PI Staining)

This compound Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
5045.8 ± 3.535.6 ± 2.815.4 ± 1.93.2 ± 0.7
10020.1 ± 2.950.3 ± 4.125.9 ± 3.23.7 ± 0.9

Table 4: Caspase-3 Activity

This compound Concentration (µM)Absorbance (405 nm) (Mean ± SD)Fold Increase in Caspase-3 Activity
0 (Control)0.12 ± 0.011.0
500.48 ± 0.034.0
1000.85 ± 0.057.1

Visualizations

Experimental_Workflow cluster_assays Cytotoxicity Assessment start Start: Select Cell Line culture Cell Seeding & Culture (24h) start->culture treat Treat with this compound (24-72h) culture->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh annexin Annexin V/PI Staining (Apoptosis) treat->annexin caspase Caspase-3 Assay (Apoptosis) treat->caspase data Data Analysis (IC50, % Cytotoxicity, etc.) mtt->data ldh->data annexin->data caspase->data end Conclusion data->end

Caption: Experimental workflow for assessing this compound's cytotoxicity.

Apoptosis_Pathway cluster_cell Cell cluster_apoptosis Apoptosis Execution cluster_outcomes Measurable Outcomes This compound This compound receptor Receptor Interaction This compound->receptor signal Intracellular Signaling Cascade receptor->signal caspase_activation Caspase-3 Activation signal->caspase_activation ps_externalization Phosphatidylserine Externalization caspase_activation->ps_externalization caspase_assay Caspase-3 Assay caspase_activation->caspase_assay annexin_assay Annexin V Staining ps_externalization->annexin_assay

Caption: Simplified signaling pathway leading to apoptosis.

References

Mesulergine dosage and administration in preclinical neuroscience research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of mesulergine, a compound with a unique dual-action mechanism, for preclinical neuroscience research. The following sections detail its receptor profile, established dosages from in vivo studies, and step-by-step protocols for its preparation and administration in rodent models.

Introduction to this compound

This compound is an ergoline derivative that exhibits a complex pharmacological profile, acting as both a dopamine D2 receptor agonist and a serotonin 5-HT2A and 5-HT2C receptor antagonist.[1][2] This dual mechanism of action makes it a valuable tool for investigating the interplay between dopaminergic and serotonergic systems in various neurological and psychiatric models. Preclinical research has utilized this compound to explore its effects on feeding behavior and neurotransmitter turnover, demonstrating its potential to modulate complex physiological processes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in preclinical studies.

Table 1: Receptor Binding Affinity

ReceptorAffinity (Kd)Notes
Serotonin-2 (5-HT2)1.9 nMHigh affinity.[3]
Dopamine (D2)~95 nMAffinity is approximately 50 times weaker than for 5-HT2 receptors.[3]

Table 2: In Vivo Dosage and Administration in Rats

Animal ModelAdministration RouteDosages StudiedKey FindingsReference
Male Wistar RatsIntraperitoneal (i.p.)1 mg/kg and 3 mg/kgDose-dependent effects on diet selection and serotonin turnover.[Pitsikas et al., 1998]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in preclinical rodent models.

Drug Preparation

Objective: To prepare a this compound solution suitable for in vivo administration.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile vials

Protocol:

  • Vehicle Selection: Based on the physicochemical properties of ergoline derivatives, a common vehicle is sterile saline. For compounds with limited aqueous solubility, a small percentage of a co-solvent like DMSO or Tween 80 can be used, followed by dilution with saline. However, for this compound hydrochloride, sterile saline is often sufficient.

  • Calculation: Calculate the required amount of this compound hydrochloride based on the desired final concentration and volume. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound hydrochloride in 10 mL of sterile saline.

  • Dissolution:

    • Add the calculated amount of this compound hydrochloride to a sterile vial.

    • Add the sterile saline to the vial.

    • Vortex the vial until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but the stability of the compound at elevated temperatures should be considered.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility for parenteral administration.

  • Storage: Store the prepared solution at 4°C and protected from light. It is recommended to use freshly prepared solutions for each experiment.

Administration Protocols

The following protocols are for common administration routes in rodents. The choice of route depends on the specific experimental design and desired pharmacokinetic profile.

Objective: To administer this compound into the peritoneal cavity of a rodent.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure (for rats):

  • Dosage Calculation: Weigh the animal to determine the correct volume of the this compound solution to inject based on the desired mg/kg dose.

  • Animal Restraint: Gently restrain the rat, exposing the abdomen. For a two-person technique, one person can hold the rat while the other performs the injection. For a one-person technique, securely hold the rat with its head tilted slightly downwards to allow the abdominal organs to shift forward.

  • Injection Site: Locate the lower right quadrant of the abdomen. This site is preferred to avoid puncturing the cecum, which is located on the left side.

  • Aseptic Technique: Swab the injection site with 70% ethanol.

  • Injection:

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or organ (no blood or other fluid should enter the syringe).

    • Slowly inject the calculated volume of the this compound solution.

  • Post-injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.

Objective: To administer this compound directly into the stomach of a rodent.

Materials:

  • Prepared this compound solution

  • Sterile syringes

  • Flexible or rigid gavage needles (appropriate size for the animal)

  • Animal scale

Procedure (for mice):

  • Dosage Calculation: Weigh the mouse to determine the correct volume of the this compound solution to administer.

  • Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Administration: Once the needle is in the stomach (a pre-measured length), slowly administer the this compound solution.

  • Post-administration Monitoring: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Objective: To administer this compound into the space beneath the skin of a rodent.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure (for mice or rats):

  • Dosage Calculation: Weigh the animal to determine the correct volume of the this compound solution.

  • Animal Restraint: Gently restrain the animal.

  • Injection Site: Lift the loose skin over the back of the neck or flank to form a "tent."

  • Aseptic Technique: Swab the injection site with 70% ethanol.

  • Injection:

    • Insert the needle into the base of the skin tent, parallel to the body.

    • Gently aspirate to ensure no blood vessel has been punctured.

    • Inject the solution, which will form a small bleb under the skin.

  • Post-injection Monitoring: Withdraw the needle and gently massage the area to help disperse the solution. Return the animal to its cage and monitor for any adverse reactions.

Visualizations

This compound's Dual Signaling Pathway

Mesulergine_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Agonist SHT2AR Serotonin 5-HT2A Receptor This compound->SHT2AR Antagonist Gi Gαi D2R->Gi Activates Gq Gαq SHT2AR->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA Ca_PKC ↑ Ca²⁺ & PKC Activity IP3_DAG->Ca_PKC Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Neuronal_Excitation Neuronal Excitation (Blocked) Ca_PKC->Neuronal_Excitation Serotonin Serotonin Serotonin->SHT2AR

Caption: Dual signaling pathway of this compound.

Experimental Workflow for In Vivo Study

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Random Assignment to Groups (Vehicle, this compound 1 mg/kg, this compound 3 mg/kg) acclimatization->grouping drug_prep This compound Solution Preparation grouping->drug_prep administration Drug Administration (e.g., Intraperitoneal Injection) drug_prep->administration behavioral_testing Behavioral Assessment (e.g., Feeding Behavior) administration->behavioral_testing neurochemical_analysis Neurochemical Analysis (e.g., Brain Tissue Collection) behavioral_testing->neurochemical_analysis data_analysis Data Analysis and Interpretation neurochemical_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow.

References

Application Notes and Protocols for the Chemical Synthesis of Mesulergine and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the chemical synthesis of Mesulergine and its analogues. This compound, an ergoline derivative, is a pharmacologically active compound with a complex receptor binding profile, acting on both dopaminergic and serotonergic systems.[1][2][3] It has been investigated for its potential therapeutic applications in conditions such as Parkinson's disease and hyperprolactinemia.[1] The synthesis of this compound and its analogues is of significant interest for structure-activity relationship (SAR) studies and the development of novel therapeutics with improved selectivity and efficacy. This document outlines a generalized synthetic strategy for the ergoline core, based on modern synthetic methodologies, and provides a specific protocol for the final derivatization to yield this compound. Additionally, it includes a summary of relevant quantitative data and visual representations of the synthetic workflow and the compound's signaling pathways.

General Synthetic Strategy

The synthesis of this compound and its analogues hinges on the construction of the tetracyclic ergoline scaffold. Modern synthetic approaches to the ergoline core, such as the synthesis of (±)-lysergic acid, provide a robust framework.[4] A common strategy involves the coupling of a 4-haloindole derivative with a functionalized halopyridine, followed by dearomatization and a key intramolecular cyclization reaction to form the final ring system.

The general workflow for the synthesis can be visualized as follows:

G A 4-Haloindole Derivative C Coupling Reaction A->C B Functionalized Halopyridine B->C D Dearomatization/ Reduction C->D E Intramolecular Cyclization (e.g., Heck Reaction) D->E F Tetracyclic Ergoline Core E->F G Functional Group Manipulation F->G H Final Analogue G->H

Caption: General workflow for the synthesis of this compound analogues.

Experimental Protocols

Synthesis of the Ergoline Core (based on the synthesis of (±)-Lysergic Acid)

This protocol is adapted from a concise synthesis of (±)-lysergic acid and provides a pathway to a key tetracyclic intermediate.

Step 1: Synthesis of the Dihydropyridine Intermediate

  • To a solution of the appropriate 4-haloindole derivative in a suitable solvent (e.g., THF), add a solution of the functionalized pyridinium salt.

  • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the dihydropyridine intermediate. A reported yield for a similar transformation is 56%.

Step 2: Isomerization of the Enoate

  • Prepare a solution of lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) in THF at -78 °C.

  • Add a solution of the dihydropyridine intermediate from Step 1 in THF dropwise to the LDA/LiTMP solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • The resulting diastereomeric mixture can often be used in the next step without further purification. Re-exposure to the isomerization conditions can enrich the desired diastereomer.

Step 3: Intramolecular Heck Annulation

  • To a solution of the isomerized product from Step 2 in a suitable solvent (e.g., DMF or dioxane), add a palladium catalyst, such as Fu's Pd complex, and a suitable base (e.g., Cs₂CO₃ or K₂CO₃).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the tetracyclic ergoline core. This key cyclization step has been reported to proceed in excellent yield.

Step 4: Hydrolysis to the Carboxylic Acid

  • Dissolve the tetracyclic ester from Step 3 in a mixture of ethanol and 1 N potassium hydroxide (KOH).

  • Heat the mixture at 70 °C for 3 hours.

  • Cool the reaction and acidify with 1 N HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the ergoline carboxylic acid (e.g., (±)-lysergic acid).

Synthesis of this compound from 8α-Amino-1,6-dimethylergoline

This protocol outlines the final step to produce this compound, assuming the availability of the 8α-amino-1,6-dimethylergoline precursor, which can be synthesized from the corresponding carboxylic acid via a Curtius or similar rearrangement.

  • Dissolve 8α-amino-1,6-dimethylergoline in a suitable aprotic solvent, such as dichloromethane (DCM) or THF, containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N,N-dimethylsulfamoyl chloride in the same solvent dropwise to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound (N'-(1,6-dimethylergolin-8α-yl)-N,N-dimethylsulfamide).

Quantitative Data

Synthesis Yields for Ergoline Core Construction

The following table summarizes representative yields for key steps in a modern synthesis of (±)-lysergic acid, a close structural precursor to the this compound core.

StepProductReported Yield (%)
Dihydropyridine FormationDihydropyridine Intermediate56
Isomerization & Heck AnnulationTetracyclic Ergoline Ester~87 (combined)
Saponification(±)-Lysergic Acid~80-90 (estimated)
Overall Yield ~12
Receptor Binding Profile of this compound

This compound exhibits a complex binding profile at various neurotransmitter receptors. The table below presents the binding affinities (Ki, nM) for this compound at several human serotonin (5-HT) and dopamine (D) receptors.

ReceptorBinding Affinity (Ki, nM)
5-HT₂ₐ1.2
5-HT₂ₑ1.5
5-HT₂ₒ2.0
5-HT₁ₐ19
5-HT₁ₑ21
5-HT₁ₒ28
5-HT₇3.0
5-HT₆4.5
D₂2.0
D₃3.0
D₄5.0

Note: The smaller the Ki value, the higher the binding affinity.

Signaling Pathways

This compound acts as an antagonist at several 5-HT₂ receptors and as an agonist at D₂-like dopamine receptors. This dual activity modulates downstream signaling cascades, primarily through G-protein coupled receptors (GPCRs).

G cluster_0 This compound Action cluster_1 Receptor Level cluster_2 Downstream Signaling cluster_3 Cellular Response This compound This compound D2R Dopamine D2 Receptor (Gαi) This compound->D2R Agonist HT2AR Serotonin 5-HT2A Receptor (Gαq) This compound->HT2AR Antagonist AC Adenylyl Cyclase (Inhibited) D2R->AC PLC Phospholipase C (Blocked) HT2AR->PLC Blocks Activation cAMP ↓ cAMP AC->cAMP Dopamine_Response Dopaminergic Response cAMP->Dopamine_Response IP3_DAG No IP3/DAG Production PLC->IP3_DAG Serotonin_Response Blocked Serotonergic Response IP3_DAG->Serotonin_Response

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for Investigating Serotonin and Dopamine Turnover in the Brain Using Mesulergine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesulergine, an ergoline derivative, is a versatile pharmacological tool for investigating the complex interplay between the serotonin (5-HT) and dopamine (DA) systems in the central nervous system. Its unique receptor binding profile, characterized by antagonist activity at several key serotonin receptors and agonist activity at dopamine D2-like receptors, makes it a valuable ligand for dissecting the roles of these neurotransmitter systems in various physiological and pathological processes. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in studying serotonin and dopamine turnover.

This compound's primary mechanism of action involves its interaction with multiple receptor subtypes. It displays high affinity for 5-HT2A, 5-HT2C, and 5-HT7 serotonin receptors, where it generally acts as an antagonist.[1][2] Concurrently, it functions as a dopamine D2 receptor agonist.[3] This dual activity allows researchers to probe the consequences of simultaneous modulation of both serotonergic and dopaminergic pathways. Understanding these interactions is crucial for developing therapeutics for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression, where imbalances in these neurotransmitter systems are implicated.

This document outlines standardized protocols for two key experimental techniques: in vivo microdialysis to measure real-time changes in extracellular neurotransmitter and metabolite levels, and radioligand binding assays to characterize the binding affinity of this compound to specific receptor subtypes. The provided data and methodologies will aid researchers in designing and executing robust experiments to elucidate the intricate neurochemical effects of this compound.

Pharmacological Profile of this compound

The following table summarizes the binding affinities (Ki) of this compound for various serotonin and dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeBinding Affinity (Ki) [nM]SpeciesNotes
Serotonin Receptors
5-HT1ALow AffinityRat, Pig[4]
5-HT2AHigh AffinityRat[1]
5-HT2C~0.6Human
5-HT7High Affinity (pKi 8.0-10.0)Rat, Guinea PigThis compound is a high-affinity ligand for this receptor.
Dopamine Receptors
D2Moderate AffinityRatApproximately 50 times weaker than its affinity for 5-HT2 receptors.

Experimental Protocols

In Vivo Microdialysis for the Assessment of Serotonin and Dopamine Turnover

This protocol describes the use of in vivo microdialysis in freely moving rats to measure the effects of this compound on the extracellular levels of dopamine, serotonin, and their primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and 5-hydroxyindoleacetic acid (5-HIAA), respectively. The ratios of these metabolites to their parent neurotransmitters (DOPAC/DA and 5-HIAA/5-HT) are used as indices of neurotransmitter turnover.

Materials:

  • Male Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Microdialysis probes (e.g., 2 mm membrane length)

  • Guide cannulae

  • Dummy cannulae

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2

  • This compound hydrochloride

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).

    • Secure the cannula to the skull with dental cement.

    • Insert a dummy cannula to maintain patency.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion and Baseline Collection:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 2 hours.

    • Collect at least three baseline dialysate samples (e.g., every 20 minutes).

  • This compound Administration:

    • Administer this compound via intraperitoneal (i.p.) injection at doses of 1 mg/kg or 3 mg/kg. Alternatively, for local administration, this compound can be included in the aCSF perfusion solution (retrodialysis).

  • Sample Collection and Analysis:

    • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3 hours post-injection.

    • Analyze the dialysate samples for dopamine, serotonin, DOPAC, and 5-HIAA content using a validated analytical method.

  • Data Analysis:

    • Calculate the concentration of each analyte in the dialysate samples.

    • Express the post-injection levels as a percentage of the baseline levels.

    • Calculate the 5-HIAA/5-HT and DOPAC/DA ratios to assess serotonin and dopamine turnover, respectively.

Expected Results:

  • Systemic administration of this compound is expected to increase the 5-HIAA/5-HT ratio in various brain regions, including the hypothalamus, striatum, and hippocampus, indicating an increase in serotonin turnover.

  • A significant increase in the 5-HIAA/5-HT ratio in the hypothalamus and striatum has been observed with a 1 mg/kg dose, and in the hippocampus with a 3 mg/kg dose.

  • Previous studies have reported no significant changes in dopamine turnover (DOPAC/DA ratio) following this compound administration under similar conditions.

G cluster_0 Pre-Experiment cluster_1 Surgical Procedure cluster_2 Microdialysis Experiment cluster_3 Analysis acclimatization Animal Acclimatization anesthesia Anesthesia acclimatization->anesthesia stereotaxic_surgery Stereotaxic Implantation of Guide Cannula anesthesia->stereotaxic_surgery recovery Post-operative Recovery stereotaxic_surgery->recovery probe_insertion Probe Insertion recovery->probe_insertion baseline Baseline Sample Collection probe_insertion->baseline drug_admin This compound Administration (i.p.) baseline->drug_admin post_drug_collection Post-administration Sample Collection drug_admin->post_drug_collection hplc HPLC-ECD Analysis of Dopamine, Serotonin, DOPAC, 5-HIAA post_drug_collection->hplc data_analysis Data Analysis: - % of Baseline - Turnover Ratios (DOPAC/DA, 5-HIAA/5-HT) hplc->data_analysis

Workflow for in vivo microdialysis experiment.
[3H]-Mesulergine Radioligand Binding Assay for 5-HT7 Receptors

This protocol describes a radioligand binding assay using [3H]-Mesulergine to determine its affinity for the 5-HT7 receptor in rat brain tissue. To ensure specificity, the assay is performed in the presence of "masking" drugs that block the binding of [3H]-Mesulergine to other receptors for which it has affinity.

Materials:

  • Rat brain tissue (e.g., whole brain minus cerebellum)

  • [3H]-Mesulergine (radioligand)

  • Non-labeled this compound (for determining non-specific binding)

  • Masking drugs:

    • Cinanserin (to block 5-HT2A receptors)

    • RS 102221 (to block 5-HT2C receptors)

    • Raclopride (to block D2 dopamine receptors)

    • Prazosin (to block α1-adrenergic receptors)

    • Yohimbine (to block α2-adrenergic receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer.

    • Repeat the centrifugation and resuspension steps.

    • Determine the protein concentration of the final membrane preparation.

  • Binding Assay:

    • In a series of tubes, add the brain membrane preparation.

    • Add the masking drugs at the following final concentrations: 30 nM Cinanserin, 3 µM RS 102221, 1 µM Raclopride, 0.1 µM Prazosin, and 0.1 µM Yohimbine.

    • Add varying concentrations of [3H]-Mesulergine (for saturation experiments) or a fixed concentration of [3H]-Mesulergine and varying concentrations of a competing non-labeled ligand (for competition experiments).

    • For determining non-specific binding, add a high concentration of non-labeled this compound (e.g., 10 µM).

    • Incubate the tubes at room temperature for a defined period (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation experiments, determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis or non-linear regression.

    • For competition experiments, determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Expected Results:

  • [3H]-Mesulergine will bind with high affinity to 5-HT7 receptors in the rat brain.

  • The pKD value for [3H]-Mesulergine at 5-HT7 receptors in rat brain has been reported to be approximately 8.0.

  • The use of the masking cocktail is essential to isolate the binding to 5-HT7 receptors from its binding to 5-HT2A, 5-HT2C, D2, and α-adrenergic receptors.

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Detection cluster_3 Analysis tissue Brain Tissue Homogenization membrane Membrane Preparation tissue->membrane incubation Incubation of Membranes with: - [3H]-Mesulergine - Masking Drugs - +/- Competitor membrane->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Kd and Bmax - IC50 and Ki counting->analysis

Workflow for [3H]-Mesulergine radioligand binding assay.

Data Presentation

In Vivo Effects of this compound on Serotonin Turnover in Rat Brain

The following table summarizes the quantitative effects of this compound on the 5-HIAA/5-HT ratio, an index of serotonin turnover, in different brain regions of the rat following intraperitoneal administration. Data are presented as the mean ratio.

Brain RegionVehicle (Control)This compound (1 mg/kg)This compound (3 mg/kg)
Hypothalamus 0.450.600.58
Striatum 0.380.520.49
Hippocampus 0.300.350.42
Indicates a statistically significant increase compared to the vehicle control group.

Visualizing this compound's Mechanism of Action

The following diagram illustrates the proposed dual mechanism of action of this compound on serotonergic and dopaminergic neurons.

G cluster_0 This compound cluster_1 Serotonergic Synapse cluster_2 Dopaminergic Synapse This compound This compound ht2_receptor 5-HT2A/2C/7 Receptors This compound->ht2_receptor Antagonist d2_receptor D2 Receptor This compound->d2_receptor Agonist serotonin_neuron Serotonergic Neuron serotonin_neuron->ht2_receptor 5-HT ht2_receptor->serotonin_neuron Modulates 5-HT Turnover dopamine_neuron Dopaminergic Neuron dopamine_neuron->d2_receptor DA d2_receptor->dopamine_neuron Modulates DA Activity

Dual action of this compound on serotonin and dopamine systems.

Conclusion

This compound serves as a powerful pharmacological agent for the in-depth investigation of serotonin and dopamine system interactions. The detailed protocols and compiled data within these application notes provide a solid foundation for researchers to explore the neurochemical and functional consequences of modulating these critical neurotransmitter pathways. Adherence to these standardized methods will facilitate the generation of reproducible and high-quality data, ultimately contributing to a better understanding of brain function and the development of novel therapeutics for neuropsychiatric disorders.

References

Application Notes and Protocols for Studying Mesulergine in Diet Selection Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mesulergine is an ergoline derivative recognized for its complex pharmacology, primarily as a serotonin 5-HT2 receptor antagonist and a dopamine D2 receptor agonist. [1][2]This dual mechanism of action makes it a compelling tool for investigating the neurochemical control of appetite, feeding behavior, and macronutrient selection. The serotonergic system, particularly via 5-HT2C receptors, is critically involved in satiety, while the mesolimbic dopamine system is central to reward processing and motivation, including food-seeking behaviors. [2][3]By simultaneously modulating these two key pathways, this compound allows for the dissection of their respective roles and interplay in diet selection. These application notes provide a detailed experimental framework for researchers to study the effects of this compound in rodent diet selection models.

Mechanism of Action & Signaling Pathways

This compound's effects on diet selection are understood to be a result of its interaction with at least two distinct receptor systems:

  • Serotonin 5-HT2C Receptor Antagonism: 5-HT2C receptor activation is known to induce hypophagia (reduced food intake) and is particularly effective at reducing carbohydrate consumption. [2]By acting as an antagonist at these receptors, this compound can block this satiety signal, leading to an increase in food intake (hyperphagia).

  • Dopamine D2 Receptor Agonism: The dopaminergic system plays a role in the rewarding aspects of food and motivation to eat. D2 receptor activation has been specifically implicated in the preference for protein over other macronutrients. This compound's agonistic activity at D2 receptors is thought to drive an increased consumption of protein-rich diets.

The compound exhibits high affinity for serotonin-2 receptors, with a significantly lower affinity for dopamine receptors. This dual activity results in a unique behavioral profile, with a short-term, dose-dependent increase in total food intake, and a more specific, long-term shift in macronutrient preference.

Mesulergine_Signaling cluster_drug This compound cluster_receptors Receptor Targets cluster_outcomes Behavioral Outcomes mes This compound ht2c 5-HT2C Receptor mes->ht2c Antagonist d2 D2 Receptor mes->d2 Agonist hyperphagia ↑ Carbohydrate Intake (Acute Hyperphagia) ht2c->hyperphagia Blocks Satiety Signal protein_pref ↑ Protein Intake d2->protein_pref Enhances Reward/Motivation

This compound's dual-action signaling pathway.

Experimental Design and Workflow

A robust experimental design is crucial for obtaining reliable and interpretable data. The following workflow is recommended for studying this compound in a diet selection paradigm.

Animal Model: Male Wistar rats are a suitable model and have been used in previous studies with this compound.

Housing: Animals should be individually caged to allow for precise measurement of individual food intake and to prevent social feeding effects.

Diet Composition: To assess macronutrient selection, animals should be provided with a choice of isocaloric diets that differ in their protein and carbohydrate content. A standard chow can also be offered alongside an enriched diet (e.g., high-carbohydrate). It is critical that diets are isocaloric to ensure that choices are driven by macronutrient content rather than caloric density.

Experimental Groups:

  • Vehicle Control: Administered with the vehicle solution (e.g., saline).

  • This compound Low Dose: 1.0 mg/kg, administered intraperitoneally (i.p.).

  • This compound High Dose: 3.0 mg/kg, administered i.p.

Experimental_Workflow acclimatization Animal Acclimatization (7 days, individual housing) baseline Baseline Diet Selection (Ad libitum access to choice diets, 3-5 days) acclimatization->baseline randomization Randomization into Groups (Vehicle, Low Dose, High Dose) baseline->randomization admin Daily Drug/Vehicle Administration (i.p. injection) randomization->admin data_collection Data Collection (Measure food intake at 4h & 24h post-injection. Record body weight daily.) admin->data_collection Repeat for 7 days (Chronic Study) analysis Data Analysis & Interpretation data_collection->analysis

General experimental workflow for a diet selection study.

Experimental Protocols

Protocol 1: Acute Effects of this compound on Diet Selection

Objective: To determine the immediate effects of this compound on food intake and macronutrient preference within a 4-hour window post-administration.

Materials:

  • Male Wistar rats (200-250g)

  • Individual housing cages with separate food hoppers for each diet

  • Isocaloric high-protein diet and high-carbohydrate diet

  • This compound (1.0 mg/kg and 3.0 mg/kg)

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for i.p. injection

  • Calibrated scale for weighing food and animals

Procedure:

  • Habituation: Acclimate individually housed rats to the two-choice diet for at least 5 days, allowing them to establish a baseline eating pattern.

  • Food Deprivation (Optional): To standardize motivation, a mild food deprivation period (e.g., 4 hours) before the test can be implemented.

  • Baseline Measurement: Weigh the food in each hopper and the animal immediately before injection.

  • Administration: Administer the assigned treatment (Vehicle, 1.0 mg/kg this compound, or 3.0 mg/kg this compound) via i.p. injection.

  • Data Collection: Return animals to their home cage with free access to both diets. After exactly 4 hours, remove and weigh the food from each hopper.

  • Calculation: Calculate the amount consumed from each diet by subtracting the final weight from the initial weight. Calculate total food intake by summing the consumption of both diets.

Protocol 2: Chronic Effects of this compound on Diet Selection and Body Weight

Objective: To evaluate the long-term (7-day) effects of daily this compound administration on diet preference, total caloric intake, and body weight.

Materials:

  • Same as Protocol 1.

Procedure:

  • Habituation: Follow the same habituation procedure as in Protocol 1.

  • Baseline Measurement: Record baseline food intake and body weight for 3 consecutive days before starting the treatment period.

  • Daily Administration: At the same time each day (e.g., at the beginning of the dark cycle), administer the assigned treatment (Vehicle, 1.0 mg/kg, or 3.0 mg/kg this compound) i.p.

  • Daily Data Collection:

    • 24-hour Intake: Each day, just before the next injection, weigh the food hoppers to determine the total 24-hour consumption of each diet. Replenish with fresh food.

    • Body Weight: Weigh each animal daily.

  • Duration: Continue this procedure for 7 consecutive days.

  • Post-Mortem Analysis (Optional): At the end of the study, brain tissue (e.g., hypothalamus, striatum) can be collected to measure levels of dopamine, serotonin, and their metabolites (DOPAC, 5-HIAA) to correlate neurochemical changes with behavioral outcomes.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables to facilitate comparison between treatment groups. The following tables represent expected outcomes based on published literature.

Table 1: Expected Acute (4-Hour) Effects on Food Intake (grams)

Treatment GroupProtein Diet Intake (g)Carbohydrate Diet Intake (g)Total Food Intake (g)
Vehicle Control1.5 ± 0.32.0 ± 0.43.5 ± 0.6
This compound (1.0 mg/kg)2.5 ± 0.53.0 ± 0.55.5 ± 0.8
This compound (3.0 mg/kg)3.5 ± 0.64.0 ± 0.77.5 ± 1.1

Note: Data are hypothetical means ± SEM, illustrating a dose-dependent increase in the intake of both diets, consistent with a short-term hyperphagic effect.

Table 2: Expected Chronic (24-Hour) Effects on Day 7

Treatment GroupProtein/Standard Diet Intake (g)Carbohydrate Diet Intake (g)Total Food Intake (g)Body Weight Change (g) from Day 1
Vehicle Control8.0 ± 1.112.0 ± 1.520.0 ± 2.0+15 ± 2.5
This compound (1.0 mg/kg)12.0 ± 1.310.0 ± 1.222.0 ± 1.9+5 ± 3.0
This compound (3.0 mg/kg)10.0 ± 1.26.0 ± 1.016.0 ± 1.8-10 ± 3.5

Note: Data are hypothetical means ± SEM. These values illustrate a shift towards protein/standard diet preference, a dose-dependent decrease in carbohydrate intake, and a consequent effect on total intake and body weight over a 24-hour period.

Interpretation of Results

The results from these experiments can be interpreted through the lens of this compound's dual pharmacology.

  • Acute Hyperphagia: The dose-dependent increase in intake of both diets at the 4-hour time point is likely driven by the potent 5-HT2C receptor antagonism, which overrides satiety signals.

  • Chronic Shift in Preference: The sustained increase in protein/standard diet consumption observed in the 24-hour measurements is likely mediated by the D2 receptor agonism, reflecting an enhanced motivational drive for this specific macronutrient.

  • Divergent Effects on Total Intake: The long-term effects on total food intake and body weight may appear paradoxical. While the 1 mg/kg dose may not significantly alter total 24-hour intake, the 3 mg/kg dose can lead to a decrease. This suggests that over time, the dopaminergic effects might dominate or that other adaptive neurochemical changes occur, leading to a reduction in the consumption of the less-preferred (carbohydrate) diet that is significant enough to lower total caloric intake and body weight.

Interpretation_Logic cluster_pharm Pharmacological Action cluster_behavior Observed Behavior ht2c_ant 5-HT2C Antagonism acute Acute (4h) Hyperphagia (↑ Both Diets) ht2c_ant->acute Primary Driver d2_ag D2 Agonism chronic_prot Chronic (24h) Effect (↑ Protein Preference) d2_ag->chronic_prot Primary Driver chronic_carb Chronic (24h) Effect (↓ Carbohydrate Intake) chronic_prot->chronic_carb Leads to relative decrease

Logical flow from pharmacology to behavior.

References

Troubleshooting & Optimization

Technical Support Center: Mesulergine Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility of Mesulergine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known aqueous solubility of this compound?

A1: this compound hydrochloride has limited aqueous solubility. It is soluble to 5 mM in water, a process that can be aided by gentle warming. For higher concentrations, it is soluble up to 100 mM in Dimethyl Sulfoxide (DMSO)[1].

Q2: Why is my this compound precipitating when I add it to my aqueous cell culture medium from a DMSO stock?

A2: This is a common issue for poorly water-soluble compounds. The high concentration of this compound in the DMSO stock is no longer soluble when diluted into the largely aqueous environment of the cell culture medium. The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to minimize solvent effects on the cells, which can further contribute to the precipitation of the compound.

Q3: What are the primary methods to improve the aqueous solubility of this compound for in vitro assays?

A3: The primary methods for enhancing the aqueous solubility of poorly soluble drugs like this compound include the use of co-solvents, pH adjustment, and complexation with cyclodextrins[2][3][4][5]. The choice of method depends on the specific requirements of your experiment, such as the desired final concentration and the tolerance of your in vitro system to the solubilizing agents.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution during the experiment.

Potential Cause: The aqueous solubility of this compound has been exceeded in the experimental buffer or medium.

Solutions:

  • Decrease the final concentration of this compound: If your experimental design allows, lowering the concentration of this compound may be the simplest solution.

  • Increase the percentage of co-solvent: If you are already using a co-solvent like DMSO, you may be able to slightly increase its final concentration. However, be mindful of the tolerance of your cell line or assay to the co-solvent. It is crucial to run a vehicle control to account for any effects of the co-solvent itself.

  • Utilize a different solubilization technique: If decreasing the concentration is not an option, consider using pH modification or cyclodextrin complexation as outlined in the protocols below.

Issue 2: Inconsistent results between experiments.

Potential Cause: Variability in the preparation of the this compound solution.

Solutions:

  • Prepare fresh stock solutions for each experiment: The stability of this compound in solution over time may vary.

  • Ensure complete dissolution of the stock solution: Before further dilution, ensure that your initial stock of this compound is fully dissolved. Gentle warming and vortexing can aid this process.

  • Precise pipetting: Use calibrated pipettes to ensure accurate and consistent dilutions.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution for in vitro experiments.

Materials:

  • This compound hydrochloride

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Prepare a 100 mM Stock Solution:

    • Weigh out the required amount of this compound hydrochloride (M.Wt: 398.95 g/mol ).

    • Dissolve the this compound in an appropriate volume of DMSO to achieve a 100 mM concentration.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution.

  • Serial Dilution:

    • Perform serial dilutions of the 100 mM stock solution in DMSO to create intermediate stock concentrations.

  • Final Dilution in Aqueous Medium:

    • Add a small volume of the appropriate DMSO stock solution to your pre-warmed aqueous experimental medium (e.g., cell culture medium, buffer) to reach the desired final concentration of this compound.

    • Crucially, the final concentration of DMSO in the medium should be kept as low as possible (ideally ≤ 0.5%) and a vehicle control with the same final DMSO concentration must be included in your experiment.

    • Mix immediately and thoroughly by gentle pipetting or swirling to prevent precipitation.

Quantitative Data Summary: Co-solvent Method

ParameterValueReference
Max. Solubility in DMSO100 mM
Max. Solubility in Water5 mM (with gentle warming)
Recommended Final DMSO %≤ 0.5%General practice
Protocol 2: Solubilization using pH Adjustment

This protocol outlines how to potentially increase the solubility of this compound, which has basic amine groups, by lowering the pH of the solvent.

Materials:

  • This compound hydrochloride

  • Sterile 1N Hydrochloric Acid (HCl)

  • Sterile 1N Sodium Hydroxide (NaOH)

  • pH meter

  • Sterile aqueous buffer (e.g., PBS, HBSS)

Procedure:

  • Determine the pKa of this compound: The pKa values of the ionizable groups in this compound will determine the optimal pH for solubilization. This information may be available in the literature or can be predicted using software.

  • Prepare an Acidic Stock Solution:

    • Dissolve this compound hydrochloride directly in a slightly acidic buffer (e.g., pH 4-5).

    • Alternatively, create a stock solution in a small amount of 0.1N HCl and then dilute it with your experimental buffer.

  • Adjust the pH of the Final Solution:

    • After dilution to the final experimental concentration, carefully measure the pH of the solution.

    • If necessary, adjust the pH to the desired experimental range using dilute HCl or NaOH. Be aware that significant changes in pH can affect cell viability and the function of other components in your medium.

    • It is critical to run a vehicle control with the same final pH to account for any pH-induced effects.

Quantitative Data Summary: pH Adjustment

ParameterGuidelineReference
ApproachLowering the pH for basic compounds
CautionMonitor and control the final experimental pHGeneral practice
Protocol 3: Solubilization using Cyclodextrin Complexation

This protocol describes the use of cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Materials:

  • This compound hydrochloride

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer or cell culture medium

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a Cyclodextrin Solution:

    • Dissolve HP-β-CD in your desired aqueous buffer or medium to create a stock solution (e.g., 10-40% w/v).

  • Complexation:

    • Slowly add the this compound hydrochloride powder to the HP-β-CD solution while continuously stirring or vortexing.

    • Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.

  • Sterilization and Use:

    • Sterilize the final this compound-cyclodextrin complex solution by filtering it through a 0.22 µm filter.

    • This stock solution can then be diluted to the final experimental concentration in your aqueous medium.

    • A vehicle control containing the same final concentration of HP-β-CD must be included in your experiment.

Quantitative Data Summary: Cyclodextrin Complexation

ParameterGuidelineReference
Common CyclodextrinHydroxypropyl-β-cyclodextrin (HP-β-CD)
MethodKneading or co-evaporation can also be used for solid dispersions
StoichiometryOften 1:1 drug to cyclodextrin, but can vary

Visualization of Key Signaling Pathways

This compound is known to act as a partial agonist at D2-like dopamine receptors and an antagonist at 5-HT2A and 5-HT2C serotonin receptors. The following diagrams illustrate the general signaling pathways associated with these receptors.

experimental_workflow cluster_prep Preparation of this compound Stock cluster_exp In Vitro Experiment start Weigh this compound HCl dissolve Dissolve in appropriate solvent (e.g., DMSO, acidic buffer, or HP-β-CD solution) start->dissolve vortex Vortex/Stir until fully dissolved dissolve->vortex stock Sterile filter (0.22 µm) if necessary vortex->stock dilute Dilute stock to final concentration in pre-warmed medium stock->dilute Use immediately or store appropriately add_to_cells Add to cell culture or assay plate dilute->add_to_cells incubate Incubate for defined period add_to_cells->incubate analyze Analyze experimental endpoint incubate->analyze

General experimental workflow for preparing and using this compound in in vitro assays.

D2_receptor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates downstream Downstream Cellular Responses PKA->downstream Dopamine Dopamine (Agonist) Dopamine->D2R This compound This compound (Partial Agonist) This compound->D2R

Simplified Dopamine D2 receptor signaling pathway (Gi/o-coupled).

Simplified 5-HT2A/2C receptor signaling pathway (Gq/11-coupled).

References

Technical Support Center: Optimizing HPLC Parameters for Accurate Mesulergine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the accurate quantification of Mesulergine.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC parameters for this compound quantification?

A1: For a starting point, a reversed-phase HPLC method is recommended for this compound, an ergoline derivative. The following table outlines a robust initial set of parameters.

ParameterRecommendation
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection (UV) 280 nm
Sample Diluent Mobile Phase A/B (50:50)

Q2: My this compound peak is tailing. What are the potential causes and solutions?

A2: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[1] Here are the primary causes and their respective solutions:

CauseSolution
Silanol Interactions Ionized silanols on the silica-based column can interact with basic analytes. Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) can protonate the silanols and reduce these interactions.[2] Using an end-capped column can also minimize this effect.
Mobile Phase pH Near Analyte pKa If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjust the mobile phase pH to be at least 2 units above or below the analyte's pKa.
Column Overload Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
Column Contamination Buildup of strongly retained compounds can affect peak shape. Use a guard column and ensure proper sample filtration (0.22 µm or 0.45 µm filter) to protect the analytical column.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use shorter, narrower internal diameter tubing (e.g., 0.005").

Q3: I am observing split peaks for this compound. What could be the problem?

A3: Peak splitting can arise from several factors, affecting either a single peak or all peaks in the chromatogram.

CauseSolution
Co-eluting Impurity If only the this compound peak is splitting, it might be due to an impurity eluting very close to it. Adjusting the mobile phase composition, gradient slope, or temperature may improve resolution. A smaller injection volume can also help confirm if two separate components are present.
Blocked Column Frit If all peaks are splitting, a blockage in the column inlet frit could be disrupting the sample flow path. This can be caused by particulate matter from the sample or mobile phase. Reverse flushing the column or replacing the frit may resolve the issue.
Column Void A void or channel in the column packing material can cause the sample to travel through different paths, resulting in split peaks. This often requires column replacement.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Q4: How can I improve the resolution between this compound and other components in my sample?

A4: Poor resolution, where peaks overlap, can compromise accurate quantification.

StrategyAction
Optimize Mobile Phase Changing the organic modifier (e.g., methanol instead of acetonitrile) can alter selectivity. Adjusting the pH can also significantly impact the retention of ionizable compounds.
Adjust Gradient A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.
Change Column If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry or a smaller particle size can provide better efficiency and resolution.
Modify Temperature Lowering the column temperature can sometimes increase retention and improve separation, although it may also lead to broader peaks. Conversely, increasing the temperature can decrease viscosity and improve efficiency.
Reduce Flow Rate A lower flow rate can increase the interaction time with the stationary phase and improve resolution, but will also increase the run time.

Q5: My HPLC baseline is noisy. What are the common causes and how can I fix it?

A5: A noisy baseline can interfere with the detection and integration of small peaks.

CauseSolution
Air Bubbles in the System Air bubbles in the pump or detector can cause significant baseline noise. Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped bubbles.
Contaminated Mobile Phase or Column Impurities in the mobile phase solvents or leaching from a contaminated column can create a noisy or drifting baseline. Use high-purity, HPLC-grade solvents and ensure proper column cleaning and regeneration.
Pump or Detector Issues Worn pump seals or faulty check valves can cause pressure fluctuations and a pulsating baseline. A failing detector lamp can also lead to increased noise. Regular instrument maintenance is crucial.
Improper Mobile Phase Mixing Inadequate mixing of gradient solvents can result in baseline fluctuations. Ensure the system's mixer is functioning correctly.
Temperature Fluctuations Unstable column or detector temperature can cause baseline drift. Use a column oven and ensure the detector is in a temperature-stable environment.

Experimental Protocols & Workflows

Sample Preparation Protocol
  • Standard Solution: Accurately weigh and dissolve this compound in the sample diluent to prepare a stock solution. Perform serial dilutions to create calibration standards.

  • Sample Solution: Depending on the matrix (e.g., plasma, tissue homogenate), perform a suitable extraction method (e.g., protein precipitation, solid-phase extraction) to isolate this compound.

  • Final Preparation: Evaporate the solvent from the extracted sample and reconstitute in the sample diluent.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to remove particulate matter.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Prepare Standards & Samples Filt Filter (0.22 µm) Prep->Filt Inject Inject into HPLC Filt->Inject Sep Chromatographic Separation (C18 Column) Inject->Sep Detect UV Detection (280 nm) Sep->Detect Integ Peak Integration Detect->Integ Quant Quantification Integ->Quant

Caption: HPLC analysis workflow for this compound quantification.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common HPLC issues encountered during this compound analysis.

cluster_peak Peak Shape Issues cluster_tailing_solutions Tailing Solutions cluster_splitting_solutions Splitting Solutions cluster_baseline Baseline Issues Start Problem Observed in Chromatogram PeakShape Peak Tailing or Splitting? Start->PeakShape Baseline Noisy or Drifting Baseline? Start->Baseline Tailing Tailing PeakShape->Tailing Yes Splitting Splitting PeakShape->Splitting No AdjustpH Adjust Mobile Phase pH Tailing->AdjustpH ReduceConc Reduce Sample Concentration Tailing->ReduceConc CheckCol Check Column Health Tailing->CheckCol CheckFrit Inspect Column Frit Splitting->CheckFrit CheckSolvent Verify Sample Solvent Splitting->CheckSolvent OptimizeSep Optimize Separation Splitting->OptimizeSep Degas Degas Mobile Phase Baseline->Degas Clean Clean System Baseline->Clean CheckLamp Check Detector Lamp Baseline->CheckLamp

Caption: Troubleshooting decision tree for HPLC analysis.

References

Troubleshooting low specific binding in [3H]mesulergine receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [3H]mesulergine in receptor binding assays. The information is tailored to assist in resolving common issues, particularly low specific binding, and to provide clear protocols and visual aids for experimental workflows and signaling pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no specific binding in my [3H]this compound assay. What are the potential causes and solutions?

Low specific binding can be attributed to several factors, ranging from reagent integrity to suboptimal assay conditions. Below is a systematic guide to troubleshooting this issue.

  • Receptor Integrity and Concentration:

    • Problem: The target receptor (e.g., 5-HT2C, 5-HT7) may be degraded, in low abundance in the chosen tissue/cell preparation, or improperly stored.

    • Solution:

      • Ensure proper storage of membrane preparations at -80°C.

      • Verify the presence and integrity of the receptor using methods like Western blotting.

      • Optimize the amount of membrane protein per well. A typical starting range is 50-200 µg of protein. Titrate the membrane concentration to find the optimal balance between signal and non-specific binding.

  • Radioligand Quality and Concentration:

    • Problem: The [3H]this compound may have degraded due to improper storage or handling, leading to reduced affinity. The concentration used might also be too low.

    • Solution:

      • Store [3H]this compound according to the manufacturer's instructions, typically at -20°C or below, and minimize freeze-thaw cycles.

      • Use a radioligand concentration around the Kd value for the target receptor. For 5-HT2C receptors, the Kd for [3H]this compound is approximately 0.6-1.9 nM.[1][2] For 5-HT7 receptors, it is in a similar range.

      • Perform a saturation binding experiment to determine the Kd and Bmax in your specific system.

  • Suboptimal Assay Conditions:

    • Problem: Incubation time, temperature, or buffer composition may not be optimal for binding.

    • Solution:

      • Incubation Time: Ensure the assay has reached equilibrium. This can be determined by performing a time-course experiment. For [3H]this compound, incubation times of 30-60 minutes are common.[3]

      • Temperature: Assays are often performed at room temperature or 37°C. Lower temperatures (e.g., 4°C) can sometimes reduce non-specific binding but may require longer incubation times to reach equilibrium.

      • Buffer Composition: The pH, ionic strength, and presence of divalent cations can influence binding. A common binding buffer is 50 mM Tris-HCl with 4 mM CaCl2, pH 7.4.[3]

  • High Non-Specific Binding (NSB) Masking the Specific Signal:

    • Problem: If the non-specific binding is very high, it can obscure the specific binding signal, making it appear low.

    • Solution:

      • Use an appropriate concentration of a competing ligand to define non-specific binding. For serotonin receptors, a high concentration (e.g., 10 µM) of unlabeled serotonin or a specific antagonist can be used.

      • Pre-soaking filters in a solution like 0.5% polyethyleneimine (PEI) can help reduce the binding of the radioligand to the filter itself.

      • Adding Bovine Serum Albumin (BSA) at 0.1-0.5% to the assay buffer can help to reduce non-specific binding to the assay tubes and plates.[4]

Q2: My non-specific binding is too high. How can I reduce it?

High non-specific binding (NSB) is a common issue that can significantly reduce the assay window. Ideally, NSB should be less than 50% of the total binding.

  • Reduce Radioligand Concentration: While a concentration around the Kd is recommended, if NSB is high, try reducing the [3H]this compound concentration.

  • Optimize Washing Steps:

    • Increase the number of washes (e.g., from 3 to 5) with ice-cold wash buffer.

    • Ensure the wash volume is sufficient to thoroughly wash the filters.

    • Perform washes rapidly to minimize dissociation of the specifically bound ligand.

  • Use of Masking Agents: [3H]this compound can bind to other receptors, such as dopamine D2 receptors and other serotonin receptor subtypes. To isolate binding to your target of interest (e.g., 5-HT7), include "masking" agents that block these other sites.

    • For 5-HT7 receptor assays, a cocktail of masking agents is often used.

Q3: What are the key differences in assay conditions for 5-HT2C vs. 5-HT7 receptors when using [3H]this compound?

While the general principles are similar, there are specific considerations for each receptor subtype.

  • 5-HT2C Receptors: [3H]this compound has a high affinity for 5-HT2C receptors, and assays can often be performed without masking agents, especially in cell lines with high receptor expression. Non-specific binding is typically defined with a high concentration of an unlabeled 5-HT2C antagonist like mianserin or ritanserin.

  • 5-HT7 Receptors: To achieve selective binding of [3H]this compound to 5-HT7 receptors, it is crucial to include a cocktail of masking agents to block its binding to 5-HT2A, 5-HT2C, and dopamine D2 receptors.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for [3H]this compound binding assays.

Table 1: [3H]this compound Binding Parameters

Parameter5-HT2C Receptor5-HT7 ReceptorReference
Kd (nM) 0.32 - 1.9~1.0
Bmax (pmol/mg protein) 19.3 - 26 (in cell lines)Varies by tissue

Table 2: Recommended Concentrations for Assay Components

ComponentConcentrationPurposeReference
[3H]this compound 0.5 - 2.0 nMRadioligand
Membrane Protein 50 - 200 µ g/well Receptor source
Unlabeled Ligand for NSB 10 µMDefines non-specific binding
Cinanserin 30 nM5-HT2A/2C antagonist (masking agent for 5-HT7)
RS 102221 3 µM5-HT2C antagonist (masking agent for 5-HT7)
Raclopride 1 µMD2 antagonist (masking agent for 5-HT7)
Prazosin 0.1 µMα1-adrenoceptor antagonist (masking agent for 5-HT7)
Yohimbine 0.1 µMα2-adrenoceptor antagonist (masking agent for 5-HT7)

Experimental Protocols

Protocol 1: [3H]this compound Saturation Binding Assay for 5-HT2C Receptors

This protocol is adapted for a 96-well format using cell membranes expressing the 5-HT2C receptor.

  • Membrane Preparation:

    • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup (in triplicate):

    • Total Binding: Add increasing concentrations of [3H]this compound (e.g., 0.1 - 10 nM) to wells containing assay buffer and the membrane preparation (50-100 µg protein).

    • Non-Specific Binding: In a parallel set of wells, add the same increasing concentrations of [3H]this compound, assay buffer, membrane preparation, and a high concentration of an unlabeled competitor (e.g., 10 µM mianserin).

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) that has been pre-soaked in 0.5% PEI.

    • Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting:

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]this compound concentration.

    • Plot specific binding versus the concentration of [3H]this compound and use non-linear regression to determine the Kd and Bmax.

Mandatory Visualizations

Signaling Pathways

Gq_Signaling_Pathway cluster_receptor 5-HT2C Receptor Activation cluster_effector Downstream Signaling 5-HT Serotonin (5-HT) 5-HT2C_R 5-HT2C Receptor Gq Gq Protein (inactive) Gq_active Gq-GTP (active) PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 DAG DAG ER Endoplasmic Reticulum (ER) Ca2 Ca²⁺ Release PKC Protein Kinase C (PKC) Cell_Response Cellular Response

Caption: 5-HT2C receptor Gq signaling pathway.

Gs_Signaling_Pathway cluster_receptor 5-HT7 Receptor Activation cluster_effector Downstream Signaling 5-HT Serotonin (5-HT) 5-HT7_R 5-HT7 Receptor Gs Gs Protein (inactive) Gs_active Gs-GTP (active) AC Adenylyl Cyclase (AC) ATP ATP cAMP cAMP PKA Protein Kinase A (PKA) Cell_Response Cellular Response

Caption: 5-HT7 receptor Gs signaling pathway.

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation Reagent_Prep 2. Reagent Preparation ([3H]this compound, Buffers, Competitors) Assay_Setup 3. Assay Plate Setup (Total & Non-Specific Binding) Reagent_Prep->Assay_Setup Incubation 4. Incubation (e.g., 60 min at RT) Assay_Setup->Incubation Filtration 5. Rapid Filtration & Washing Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Data_Processing 7. Calculate Specific Binding (Total - NSB) Counting->Data_Processing Analysis 8. Non-linear Regression (Determine Kd and Bmax) Data_Processing->Analysis

Caption: Radioligand binding assay workflow.

Troubleshooting Logic

Troubleshooting_Low_Binding Start Low Specific Binding Observed Check_Receptor Check Receptor Integrity & Concentration Start->Check_Receptor Receptor_OK Receptor OK? Check_Receptor->Receptor_OK Check_Radioligand Check Radioligand Quality & Concentration Radioligand_OK Radioligand OK? Check_Radioligand->Radioligand_OK Check_Conditions Optimize Assay Conditions (Time, Temp, Buffer) Conditions_OK Conditions Optimized? Check_Conditions->Conditions_OK Check_NSB Evaluate Non-Specific Binding (NSB) NSB_High NSB High? Check_NSB->NSB_High Receptor_OK->Check_Radioligand Yes Optimize_Receptor Optimize Membrane Prep / Titrate Protein Receptor_OK->Optimize_Receptor No Radioligand_OK->Check_Conditions Yes New_Radioligand Use Fresh Radioligand / Verify Concentration Radioligand_OK->New_Radioligand No Conditions_OK->Check_NSB Yes Optimize_Assay Perform Time-Course & Temp Experiments Conditions_OK->Optimize_Assay No Reduce_NSB Implement Strategies to Reduce NSB (e.g., Masking Agents, Filter Pre-soak) NSB_High->Reduce_NSB Yes Resolved Problem Resolved NSB_High->Resolved No Optimize_Receptor->Check_Receptor New_Radioligand->Check_Radioligand Optimize_Assay->Check_Conditions Reduce_NSB->Check_NSB

Caption: Troubleshooting logic for low specific binding.

References

Identifying and minimizing off-target effects of Mesulergine in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and minimizing the off-target effects of Mesulergine. The following information is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the primary therapeutic target of this compound?

This compound is an ergoline derivative primarily characterized as a high-affinity antagonist for serotonin 5-HT2C receptors.[1][2][3] It has been widely used as a research tool and radioligand to study these receptors.[4][5]

Q2: What are the known off-target interactions of this compound?

This compound exhibits a complex pharmacological profile with known interactions at several other receptors. Most notably, it acts as an agonist at dopamine D2-like receptors. It also has documented antagonist activity at 5-HT2A, 5-HT2B, and 5-HT7 receptors, and agonist activity at 5-HT6 receptors. Its affinity for dopamine receptors is approximately 50 times weaker than its affinity for 5-HT2 receptors.

Q3: Why should I be concerned about this compound's off-target effects in my experiments?

Off-target interactions can lead to misleading experimental results, confounding data interpretation. An observed phenotype may be incorrectly attributed to the modulation of the primary target (5-HT2C) when it is actually caused by an interaction with an off-target protein (e.g., D2 receptors). This is critical for ensuring the validity of research findings and is a crucial consideration in the early stages of drug discovery to avoid safety-related attrition.

Q4: How can I experimentally determine if an observed effect is off-target?

A multi-step approach is recommended:

  • Dose-Response Comparison: Establish a dose-response curve for the on-target activity (e.g., 5-HT2C antagonism) and compare it with the dose-response for the observed phenotype. A significant difference in potency may indicate an off-target effect.

  • Use a Structurally Unrelated Antagonist: Employ an antagonist for the 5-HT2C receptor that has a different chemical structure from this compound. If this compound does not reproduce the observed phenotype, it is likely that this compound is acting via an off-target mechanism.

  • Rescue Experiment: If possible, overexpress the intended 5-HT2C target in your cell model. If this rescues or enhances the phenotype, it supports on-target action.

  • Counter-Screening: Test this compound in a cell line that does not express the 5-HT2C receptor. If the effect persists, it is definitively an off-target effect.

Q5: What general strategies can I employ to minimize off-target effects?

Minimizing off-target effects is crucial for robust experimental design.

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that yields a significant effect on its primary target to reduce the likelihood of engaging lower-affinity off-targets.

  • Employ Masking Agents: In binding or functional assays, use a cocktail of antagonists for known off-targets to selectively block this compound's binding to those sites. For example, using raclopride can block its effects at D2 receptors.

  • Computational Prediction: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound, which can guide subsequent experimental validation.

Troubleshooting Guide: Unexpected Phenotypes

This guide provides steps to troubleshoot unexpected experimental outcomes when using this compound.

Issue / Observation Potential Cause Recommended Action & Interpretation
A cellular phenotype is observed that is inconsistent with known 5-HT2C receptor signaling. Off-Target Effect: The phenotype may be mediated by D2 receptor agonism or interaction with other serotonin receptor subtypes.1. Co-administer a D2 Antagonist: Treat cells with this compound in the presence of a specific D2 antagonist (e.g., haloperidol or raclopride). If the phenotype is reversed, it is likely D2-mediated. 2. Profile against a Receptor Panel: Perform a broad receptor binding or functional assay panel to identify other potential interactions.
Cellular toxicity is observed at concentrations required for 5-HT2C antagonism. On-Target Toxicity: The 5-HT2C receptor itself may mediate the toxic effect in your specific cell model.1. Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate 5-HT2C expression. If this phenocopies the toxicity, it is an on-target effect. 2. Use Structurally Different Antagonists: Test other 5-HT2C antagonists. If they all produce similar toxicity, it confirms an on-target mechanism.
Off-Target Toxicity: Toxicity may result from interactions with unintended targets such as ion channels or metabolic enzymes.1. Test in a 5-HT2C Null Cell Line: If toxicity persists in cells lacking the primary target, it is confirmed to be off-target. 2. Screen against Toxicity Panels: Utilize commercially available panels that screen for interactions with common toxicity-related targets (e.g., hERG, CYP enzymes).

Quantitative Data Summary

The following table summarizes the reported binding affinities of this compound for its primary on-target receptor and key off-targets. Lower Ki values indicate higher binding affinity.

Target ReceptorActionReported Affinity (Ki, nM)Reference(s)
5-HT2C Antagonist ~0.6 - 1.7
5-HT2AAntagonist~1.9
5-HT7AntagonistHigh Affinity (pKD ~8.0)
Dopamine D2Agonist~95 (50x weaker than 5-HT2)
5-HT1A, 1B, 1D, 1F, 5AAffinityVariable
5-HT6AgonistHigh Affinity
α1/α2 AdrenoceptorsAffinityPresent

Key Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay with Masking Agents

This protocol allows for the specific measurement of this compound binding to a target of interest (e.g., 5-HT7) while blocking its binding to known off-targets. This method is adapted from studies characterizing [3H]-Mesulergine binding.

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor in tissue homogenates or cell membranes.

Materials:

  • [3H]-Mesulergine (radioligand)

  • Cell membranes or tissue homogenate expressing the target receptor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Masking Cocktail: A mixture of unlabeled antagonists for known off-targets. For isolating 5-HT7 binding, this may include:

    • Cinanserin (30 nM) for 5-HT2A/2C

    • Raclopride (1 µM) for Dopamine D2

    • Prazosin (0.1 µM) for α1-adrenoceptors

    • Yohimbine (0.1 µM) for α2-adrenoceptors

  • Unlabeled this compound (for competition curve)

  • Scintillation fluid and counter

Methodology:

  • Preparation: Prepare serial dilutions of unlabeled this compound.

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]-Mesulergine (at or near its KD), the masking cocktail, and the cell/tissue preparation.

  • Competition: Add the varying concentrations of unlabeled this compound to the wells. For determining non-specific binding, add a high concentration of an appropriate unlabeled ligand (e.g., 10 µM serotonin).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound. Use non-linear regression analysis (e.g., using Prism software) to calculate the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Protocol 2: Kinase Panel Screening

Objective: To broadly screen this compound against a panel of kinases to identify potential off-target kinase inhibition, a common source of off-target effects for many small molecules.

Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The general workflow is as follows:

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Primary Screen: The compound is tested at a single, high concentration (e.g., 1 or 10 µM) against a large panel of purified kinases (e.g., >250 kinases). The percent inhibition of each kinase's activity is measured.

  • Hit Identification: Kinases that show significant inhibition (e.g., >50%) are identified as "hits."

  • Dose-Response Confirmation: For each hit, a full 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

  • Data Analysis: The results are provided as a list of kinases inhibited by this compound and their corresponding IC50 values. This data can reveal unexpected off-target interactions that may explain certain cellular phenotypes.

Visualizations

Mesulergine_Signaling_Pathways cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System This compound This compound HT2C 5-HT2C Receptor This compound->HT2C Antagonist HT2A 5-HT2A Receptor This compound->HT2A Antagonist HT7 5-HT7 Receptor This compound->HT7 Antagonist HT6 5-HT6 Receptor This compound->HT6 Agonist D2 Dopamine D2 Receptor This compound->D2 Agonist (Off-Target) Gq_11 Gαq/11 HT2C->Gq_11 HT2A->Gq_11 Gs Gαs HT7->Gs HT6->Gs PLC ↑ PLC Gq_11->PLC AC ↑ Adenylyl Cyclase Gs->AC Gi_o Gαi/o D2->Gi_o AC_inhibit ↓ Adenylyl Cyclase Gi_o->AC_inhibit

This compound's primary on-target and major off-target signaling pathways.

Off_Target_Workflow A Unexpected Phenotype Observed with this compound B Is the effect dose-dependent? A->B C Hypothesis Generation: On-Target vs. Off-Target B->C Yes N Re-evaluate experiment; Consider artifact B->N No D Orthogonal Controls C->D E Off-Target Deconvolution C->E F Use structurally unrelated 5-HT2C antagonist D->F G Use 5-HT2C knockout/ knockdown system D->G H Broad Profiling: - Receptor Panels - Kinase Screens E->H I Specific Off-Target Hypothesis: Test with selective modulator (e.g., D2 antagonist) E->I J Phenotype Reproduced? F->J K Phenotype Lost? G->K M Likely Off-Target Effect I->M Effect Blocked L Likely On-Target Effect J->L Yes J->M No K->L Yes K->M No Troubleshooting_Tree start Start: Unexpected result with this compound q1 Does a structurally different 5-HT2C antagonist replicate the result? start->q1 a1_yes Result is likely ON-TARGET q1->a1_yes Yes q2 Does a D2 antagonist (e.g., raclopride) block the result? q1->q2 No a2_yes Result is likely an OFF-TARGET effect mediated by D2 receptors. q2->a2_yes Yes q3 Does the effect persist in a 5-HT2C null cell line? q2->q3 No a3_yes Result is definitively OFF-TARGET. q3->a3_yes Yes a3_no Result is likely ON-TARGET. q3->a3_no No end Further investigation needed: - Broad panel screening - Proteomics a3_yes->end

References

Assessing the stability of Mesulergine in different buffer and solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Mesulergine

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of this compound in various buffer and solvent systems. The information presented is based on general principles of pharmaceutical stability testing and the known chemistry of ergoline alkaloids.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the stability assessment of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical initial solvents for preparing this compound stock solutions for stability studies?

    • A1: Based on available solubility data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound. For aqueous-based studies, gentle warming can aid in its dissolution in water. Always use high-purity solvents and freshly prepared solutions for optimal results.

  • Q2: What are forced degradation studies and why are they necessary for this compound?

    • A2: Forced degradation, or stress testing, involves subjecting the drug to harsh conditions like acid, base, oxidation, heat, and light to accelerate its decomposition.[1][2][3] These studies are crucial for identifying potential degradation products, understanding the degradation pathways, and developing a stability-indicating analytical method that can accurately measure this compound in the presence of its degradants.[3][4]

  • Q3: What concentration of this compound should be used for forced degradation studies?

    • A3: A common starting concentration for forced degradation studies is 1 mg/mL. However, the optimal concentration may vary depending on the sensitivity of the analytical method and the extent of degradation.

  • Q4: What is a stability-indicating method?

    • A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is a widely used technique for developing such methods.

  • Q5: How much degradation is considered appropriate in forced degradation studies?

    • A5: The goal is to achieve detectable degradation, typically in the range of 5-20%, to ensure that the analytical method can effectively separate and quantify the degradants. Over-stressing the sample, which leads to extensive degradation, should be avoided as it may generate secondary degradants not relevant to actual storage conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The stress condition is not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature.
The molecule is inherently stable under the tested conditions.Document the stability of the molecule under the applied stress. Consider using more extreme conditions if scientifically justified.
Complete degradation of this compound. The stress condition is too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or composition.Optimize the mobile phase pH, organic modifier content, and gradient profile. Ensure the mobile phase pH is suitable for the pKa of this compound and its degradants.
Column degradation.Use a column with a suitable pH range. Check for column voiding or contamination.
Mass imbalance in the chromatogram. Some degradation products are not detected by the UV detector.Use a photodiode array (PDA) detector to check for wavelength maxima of all peaks. Consider using a universal detector like a mass spectrometer (MS).
Degradants are not being eluted from the column.Modify the mobile phase composition or gradient to elute all components.
Volatile degradants are formed.This can be challenging to quantify with standard HPLC-UV. Headspace GC or GC-MS might be necessary if volatile degradants are suspected.

Data Presentation

The following tables provide a structured format for presenting quantitative data from this compound stability studies.

Table 1: Summary of this compound Stability in Different Buffer Systems

Buffer System pH Temperature (°C) Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation Appearance of Degradation Products (Peak Area %)
Phosphate Buffer5.08024
Phosphate Buffer7.48024
Acetate Buffer4.08024
Borate Buffer9.08024

Table 2: Summary of this compound Stability in Different Solvent Systems

Solvent System Solvent:Water Ratio (v/v) Temperature (°C) Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation Appearance of Degradation Products (Peak Area %)
Acetonitrile:Water50:502572
Methanol:Water50:502572
DMSO:Water10:902572

Experimental Protocols

Detailed methodologies for key stability-indicating experiments are provided below.

1. Protocol for Forced Degradation Studies

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound.

    • Add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound.

    • Add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound powder in a controlled temperature oven at 70°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 1 mg/mL) and solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, prepare the samples for HPLC analysis.

2. Protocol for Stability-Indicating HPLC Method Development

  • Objective: To develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products.

  • Initial Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 10-90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 280 nm). A PDA detector is recommended to assess peak purity.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject a mixture of the stressed samples (acid, base, oxidative, thermal, and photolytic degradation samples) to create a cocktail of the parent drug and its degradants.

    • Evaluate the resolution between this compound and the degradation peaks.

    • Adjust the mobile phase composition, gradient slope, and pH to achieve optimal separation (Resolution > 2 between all peaks).

    • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Stability Assessment

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stressors base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stressors oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stressors thermal Thermal Stress (70°C, solid) prep->thermal Expose to Stressors photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stressors hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_spec LC-MS for Degradant Identification hplc->mass_spec Characterize Unknowns pathway Propose Degradation Pathways hplc->pathway mass_spec->pathway report Generate Stability Report pathway->report

Caption: Workflow for assessing this compound stability.

Diagram 2: Hypothetical Degradation Pathway of this compound

Disclaimer: This is a hypothetical pathway based on the known chemistry of ergoline alkaloids and is for illustrative purposes only. Actual degradation pathways for this compound must be determined experimentally.

degradation_pathway cluster_degradation Potential Degradation Products This compound This compound Hydrolysis_Product Hydrolysis of Sulfamide Group This compound->Hydrolysis_Product Acid/Base Hydrolysis Epimer Epimerization at C-8 This compound->Epimer Heat/Base Oxidation_Product N-Oxidation This compound->Oxidation_Product Oxidation Demethylation_Product N-Demethylation This compound->Demethylation_Product Oxidation/Heat

Caption: Hypothetical degradation routes for this compound.

References

Overcoming challenges in the multi-step synthesis of Mesulergine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Multi-Step Synthesis of Mesulergine

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of this compound synthesis. The information is presented in a question-and-answer format to directly address potential challenges, accompanied by troubleshooting guides, detailed experimental protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the multi-step synthesis of the ergoline scaffold of this compound?

A1: The synthesis of the tetracyclic ergoline core of this compound is inherently complex. Key challenges include:

  • Managing the reactivity of the indole nucleus: The indole group is susceptible to undesired side reactions under various conditions, often necessitating protection and deprotection steps.[1]

  • Controlling stereochemistry: The ergoline structure contains multiple stereocenters, and achieving the correct stereoisomer can be difficult.

  • Formation of the D-ring: Constructing the fourth ring of the ergoline system is often a problematic step in many synthetic routes.[1]

  • Low overall yields: Due to the numerous steps and potential for side reactions, the overall yield of the synthesis can be low.[2]

  • Harsh reaction conditions: Some transformations may require aggressive reagents or conditions that can be challenging to handle and scale up.[1]

Q2: How can I prevent unwanted side reactions on the indole ring?

A2: Protecting the indole nitrogen is a common strategy. The choice of protecting group is crucial and should be stable to the reaction conditions of subsequent steps while being readily removable. For example, a benzoyl group has been used in related syntheses.[1] Careful selection of reagents and reaction conditions that are milder and more selective for the desired transformation is also critical.

Q3: What are common impurities or byproducts I should be aware of?

A3: While specific impurity profiles for this compound are not extensively documented in publicly available literature, general challenges in similar syntheses suggest potential byproducts. These can include diastereomers, products of over-oxidation, or byproducts from side reactions like undesired annulation at the C2 position of the indole. In syntheses involving malonates, α-hydroxylation in the presence of air can be a source of impurities. Thorough characterization of intermediates and the final product using techniques like HPLC-MS is essential for identifying and quantifying impurities.

Q4: Are there modern synthetic methods that can simplify the synthesis of the ergoline scaffold?

A4: Yes, modern organic synthesis offers several strategies to overcome classical challenges. For instance, photoredox catalysis is being explored as a novel approach for key bond formations in ergoline synthesis under milder conditions. Additionally, strategies like intramolecular Mizoroki–Heck reactions have been successfully employed for the formation of the C-ring. The use of dearomative retrosynthetic analysis has also led to more concise synthetic routes.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in a specific step Suboptimal reaction conditions (temperature, time, stoichiometry).Systematically screen reaction parameters (e.g., using Design of Experiments) to find the optimal conditions. Ensure reagents are pure and dry.
Degradation of starting material or product.Analyze the reaction mixture at different time points to check for degradation. Consider using milder conditions or protecting sensitive functional groups.
Formation of multiple products Lack of stereocontrol or competing reaction pathways.Employ chiral catalysts or auxiliaries to improve stereoselectivity. Re-evaluate the reaction mechanism to identify and suppress side reactions.
Impure starting materials or reagents.Purify all starting materials and reagents before use.
Difficulty in purifying intermediates Similar polarity of the product and impurities.Explore different chromatographic techniques (e.g., reverse-phase, ion-exchange) or crystallization to improve separation. Derivatization of the impurity or product might also aid in separation.
Reaction fails to proceed Inactive catalyst or reagent.Check the activity of the catalyst or reagent. Use freshly prepared or purchased materials.
Presence of inhibitors in the reaction mixture.Ensure all glassware is clean and that solvents and reagents are free from contaminants that could inhibit the reaction.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the synthesis of lysergic acid, a closely related ergoline alkaloid. These values can serve as a benchmark for researchers synthesizing this compound.

Reaction Step Reagents and Conditions Typical Yield Reference
Fischer IndolizationPhenylhydrazine, 4% H2SO4/EtOH, elevated temperature59%
Mizoroki–Heck CyclizationPdCl2[P(o-tol)3]2, Et3N, MeCN>1 g scale, good yield
C-Ring Formation (via Dieckmann condensation)Sodium amide in refluxing ammoniaNot specified, but a key step in a multi-step synthesis
Final Saponification and IsomerizationPotassium hydroxideDiastereoselective, good yield
Overall Synthesis Yield (Smith, 2023) 6 steps from commercial materials 12%

Key Experimental Protocols

Protocol 1: Fischer Indolization for AB-Ring Formation (Adapted from Smith, 2023)

  • Preparation: To a solution of the appropriate phenylhydrazine derivative (1.0 eq) in a 4% solution of sulfuric acid in ethanol, add the desired ketone (1.0 eq).

  • Reaction: Heat the mixture at reflux for the time determined by reaction monitoring (e.g., TLC or LC-MS).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Intramolecular Mizoroki–Heck Reaction for C-Ring Formation (Adapted from Smith, 2023)

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the appropriate halo-indole derivative (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add triethylamine (Et3N, 3.0 eq) followed by the palladium catalyst (e.g., PdCl2[P(o-tol)3]2, 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress (e.g., by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography to yield the cyclized product.

Visualizations

Multi_Step_Synthesis_Workflow A Starting Materials (e.g., Halogenated Aromatics) B AB-Ring Construction (e.g., Fischer Indolization) A->B Step 1 C C-Ring Formation (e.g., Heck Reaction) B->C Step 2 D D-Ring Formation (e.g., Aldol Condensation) C->D Step 3 E Final Modifications (Functional Group Interconversion) D->E Step 4 F This compound E->F Step 5

Caption: General workflow for the multi-step synthesis of this compound.

Troubleshooting_Logic Start Low Reaction Yield CheckPurity Are starting materials pure? Start->CheckPurity OptimizeCond Optimize reaction conditions (Temp, Time, Conc.) CheckPurity->OptimizeCond Yes Purify Purify starting materials CheckPurity->Purify No CheckDegradation Is the product or starting material degrading? OptimizeCond->CheckDegradation MilderCond Use milder conditions or protecting groups CheckDegradation->MilderCond Yes End Improved Yield CheckDegradation->End No MilderCond->End Purify->OptimizeCond

Caption: Troubleshooting workflow for addressing low reaction yields.

References

Refining Mesulergine dosage to achieve desired therapeutic effect without toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of mesulergine to achieve desired therapeutic effects while minimizing toxicity. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, generalized experimental protocols, and data presentation examples.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ergoline derivative with a complex pharmacological profile. It acts as a partial agonist at dopamine D2-like receptors and an antagonist at several serotonin receptors, including 5-HT2A, 5-HT2B, and 5-HT2C.[1][2] It also shows affinity for other serotonin receptors such as 5-HT1A, 5-HT1B, 5-HT1D, 5-HT6, and 5-HT7.[1] This dual action on both dopaminergic and serotonergic systems is central to its therapeutic potential and toxicity profile.

Q2: For what conditions was this compound investigated?

A2: this compound was primarily investigated in clinical trials for the treatment of Parkinson's disease and hyperprolactinemia (high prolactin levels).[1][3] However, its development was halted due to adverse histological abnormalities observed in preclinical rat studies, and it was never marketed.

Q3: What is a reasonable starting point for determining an effective dose in a new experimental model?

A3: Establishing a new dose range requires a systematic approach.

  • Literature Review: Start with doses used in previous studies. Human clinical trials for hyperprolactinemia used doses ranging from 0.5 to 5 mg/day. In vivo studies in rats used intraperitoneal injections of 1 and 3 mg/kg.

  • In Vitro Analysis: Before moving to in vivo models, determine the compound's potency and efficacy on target-expressing cells. A dose-response curve will help identify the EC50 (half-maximal effective concentration) for agonistic effects on D2 receptors and the IC50 (half-maximal inhibitory concentration) for antagonistic effects on 5-HT2 receptors.

  • In Vivo Dose Escalation: Begin with a low dose (e.g., 1/10th of the lowest reported effective dose in a similar model) and escalate gradually. This is crucial for establishing a maximum tolerated dose (MTD).

Q4: What are the expected signs of toxicity for a compound like this compound?

A4: Given its action on dopamine and serotonin receptors, potential toxicities could manifest as:

  • On-Target Dopaminergic Effects: Nausea, vomiting, and orthostatic hypotension are common side effects of D2 receptor agonists.

  • Serotonergic Effects: While this compound is an antagonist at several 5-HT receptors, complex interactions could still lead to behavioral changes.

  • Histological Abnormalities: As noted in preclinical studies, researchers should perform thorough histopathology on tissues from animal models, as this was the reason for the cessation of its development.

  • General Systemic Toxicity: Monitor for changes in body weight, food and water intake, and general animal welfare.

Troubleshooting Guides

Problem 1: The desired therapeutic effect is not observed at previously reported doses.

Possible Cause Troubleshooting Step
Model Differences The current experimental model (cell line, animal strain) may be less sensitive than those cited.
Action: Perform a full dose-response study to determine the efficacy range in your specific model.
Compound Stability/Purity The this compound compound may have degraded or may be of insufficient purity.
Action: Verify the purity and integrity of the compound using analytical methods like HPLC-MS.
Pharmacokinetic Issues Poor absorption, rapid metabolism, or inability to cross the blood-brain barrier (for CNS models) could be limiting exposure.
Action: Conduct pharmacokinetic studies to measure plasma and target tissue concentrations of this compound over time.
Receptor Expression The target receptors (D2, 5-HT2) may be expressed at low levels in your model system.
Action: Quantify receptor expression levels using techniques like qPCR, Western blot, or radioligand binding assays.

Problem 2: Significant toxicity is observed at doses expected to be therapeutic.

Possible Cause Troubleshooting Step
On-Target Over-Stimulation The dose is too high for the sensitivity of the experimental model, leading to excessive D2 agonism or 5-HT antagonism.
Action: Reduce the dose and perform a more granular dose-escalation study to identify a narrower therapeutic window.
Off-Target Effects This compound has a broad receptor binding profile. The toxicity may be mediated by an unintended secondary target.
Action: Profile the compound against a broad panel of receptors to identify potential off-target interactions.
Metabolite Toxicity A metabolite of this compound, rather than the parent compound, could be responsible for the toxicity.
Action: Perform metabolite identification studies and test the toxicity of major metabolites directly.
Model Hypersensitivity The specific animal strain or cell line may have a genetic predisposition that makes it highly sensitive to this class of compound.
Action: Consider replicating key experiments in a different, validated model system.

Data Presentation

Summarizing quantitative data is critical for interpreting results and planning next steps.

Table 1: Example In Vitro Dose-Response Data for this compound

Target Receptor Cell Line Assay Type Potency (EC50/IC50, nM) Efficacy (% of Max Response)
Dopamine D2 CHO-hD2 cAMP Inhibition 5.2 75% (Partial Agonist)
Serotonin 5-HT2A HEK293-h5HT2A Calcium Flux 12.8 98% (Antagonist)

| Serotonin 5-HT2C | HEK293-h5HT2C | IP1 Accumulation | 8.1 | 102% (Antagonist) |

Table 2: Example In Vivo Toxicity Data from a 14-Day Rodent Study

Dose Group (mg/kg) Change in Body Weight (%) Key Histopathological Finding Serum Biomarker Change (e.g., ALT)
Vehicle Control +5.2% None No significant change
0.5 +3.1% None No significant change
1.5 -2.5% Minimal cardiac fibrosis +20%

| 5.0 | -10.8% | Moderate cardiac fibrosis | +150% |

Experimental Protocols

Protocol 1: General In Vitro Receptor Binding Assay

This protocol describes a generalized competitive radioligand binding assay to determine the affinity (Ki) of this compound for a target receptor.

  • Preparation of Membranes: Homogenize tissues or cultured cells expressing the target receptor in an ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of this compound (e.g., 10-12 to 10-5 M).

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with an ice-cold buffer.

  • Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: General In Vivo Maximum Tolerated Dose (MTD) Study

This protocol outlines a general procedure for determining the MTD in a rodent model.

  • Animal Acclimation: Acclimate animals (e.g., male and female Wistar rats) to the facility for at least one week before the study begins.

  • Dose Selection: Based on in vitro data and literature, select a range of doses. A common approach is to use a geometric progression (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 7 or 14 days).

  • Monitoring: Conduct daily clinical observations, including changes in behavior, appearance, and signs of distress. Measure body weights daily and food/water consumption at regular intervals.

  • Terminal Procedures: At the end of the study, collect blood for clinical chemistry and hematology.

  • Necropsy and Histopathology: Perform a full gross necropsy on all animals. Collect major organs and tissues, fix them in formalin, and prepare them for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause study-terminating toxicity or a significant loss of body weight (e.g., >10-15%).

Visualizations

Signaling_Pathways cluster_D2 Dopamine D2 Receptor (Agonism) cluster_5HT2 Serotonin 5-HT2 Receptors (Antagonism) Mesulergine_D2 This compound D2R D2 Receptor Mesulergine_D2->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Downstream Effects\n(e.g., Prolactin Inhibition) Downstream Effects (e.g., Prolactin Inhibition) PKA->Downstream Effects\n(e.g., Prolactin Inhibition) Mesulergine_5HT2 This compound HT2R 5-HT2A/2C Receptor Mesulergine_5HT2->HT2R S_5HT Serotonin S_5HT->HT2R Gq Gq Protein HT2R->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca2+ Release IP3_DAG->Ca Downstream Effects Downstream Effects Ca->Downstream Effects Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Dose Finding cluster_2 Phase 3: Efficacy & Toxicity Evaluation A Receptor Binding Assays (Determine Ki at D2, 5-HT2, etc.) B Functional Assays (Determine EC50/IC50, Efficacy) A->B C In Vitro Cytotoxicity (e.g., MTT Assay in relevant cell lines) B->C D Acute Toxicity Study (Single high dose) C->D Go/No-Go E Maximum Tolerated Dose (MTD) (Dose escalation study) D->E F Pharmacokinetic (PK) Study (Measure Cmax, T1/2, AUC) E->F G Efficacy Model Study (Use doses below MTD) F->G Select Doses I Therapeutic Window Assessment G->I H Sub-chronic Toxicity Study (e.g., 28-day study with histopathology) H->I Troubleshooting_Tree cluster_NoEffect cluster_Toxicity Start Experiment Outcome? NoEffect No Therapeutic Effect Start->NoEffect Negative Toxicity High Toxicity Observed Start->Toxicity Adverse Success Therapeutic Effect without Toxicity Start->Success Positive CheckDose Verify Dose & Compound Integrity NoEffect->CheckDose ReduceDose Reduce Dose (Conduct finer dose-response) Toxicity->ReduceDose CheckPK Assess Pharmacokinetics (Is compound reaching target?) CheckDose->CheckPK If dose OK CheckModel Validate Model Sensitivity (Receptor expression, etc.) CheckPK->CheckModel If PK OK CheckOffTarget Assess Off-Target Effects ReduceDose->CheckOffTarget If toxicity persists at low dose CheckMetabolites Investigate Toxic Metabolites CheckOffTarget->CheckMetabolites

References

Technical Support Center: Accounting for Mesulergine Metabolite Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mesulergine. The focus is to address potential interference from its metabolites in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary pharmacological targets?

This compound is an ergoline derivative known for its complex pharmacology. It is recognized as an antagonist at serotonin 5-HT2A and 5-HT2C receptors.[1][2] It also exhibits high affinity for the 5-HT7 receptor.[3] Additionally, this compound interacts with dopamine D2-like receptors.[3]

Q2: Why is it important to consider this compound's metabolites in experimental design?

Evidence suggests that this compound may function as a prodrug, where its metabolites are responsible for some of its observed pharmacological effects. Specifically, while this compound itself can act as a dopamine receptor antagonist, its dopaminergic agonist actions are likely carried out by one or more of its metabolites. This differential activity between the parent compound and its metabolites can lead to complex and potentially misleading experimental results if not properly accounted for.

Q3: What are the known metabolites of this compound?

While comprehensive public data on all this compound metabolites is limited, the N-desmethylated metabolite is a known biotransformation product. The metabolic fate of this compound can be investigated using in vitro systems such as human liver microsomes or hepatocytes, followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[4]

Q4: Where can I find quantitative pharmacological data for this compound's metabolites?

Currently, there is a scarcity of publicly available, detailed quantitative data (e.g., Kᵢ, K₋, EC₅₀ values) for the metabolites of this compound at various receptors. Researchers are encouraged to perform their own characterization of these metabolites. The experimental protocols section of this guide provides methodologies to generate this data.

Troubleshooting Guides

This section provides guidance on how to identify and address common issues related to this compound metabolite interference in your experiments.

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected results in dopamine receptor assays. The observed effects may be a combination of the antagonist action of the parent this compound and the agonist action of its active metabolite(s). The rate of metabolism to the active form can vary between experimental systems.1. Metabolite Identification: Use LC-MS/MS to identify the metabolites formed in your specific in vitro system (e.g., cell line, primary hepatocytes).2. Activity of Parent vs. Metabolites: If possible, synthesize the identified major metabolite(s) and test their activity in parallel with this compound.3. Inhibit Metabolism: Use inhibitors of cytochrome P450 enzymes (the primary enzymes in drug metabolism) to reduce the formation of metabolites and isolate the activity of the parent compound.
Discrepancies between in vitro and in vivo results. Differences in metabolic rates and metabolite profiles between in vitro systems and whole organisms can lead to different pharmacological outcomes.1. Cross-Species Metabolism: Compare the metabolite profiles of this compound in human-derived in vitro systems with those from the animal species used in your in vivo studies.2. Pharmacokinetic Analysis: In your in vivo studies, measure the plasma concentrations of both this compound and its major metabolites over time to understand their relative exposures.
Difficulty in replicating published findings. Variations in experimental conditions, such as the specific cell line, passage number, or source of liver microsomes, can alter metabolic activity and thus the ratio of parent drug to active metabolite.1. Standardize Protocols: Ensure your experimental protocols are highly standardized, particularly incubation times and the characterization of your biological materials.2. Reference Compounds: Include well-characterized dopamine and serotonin receptor agonists and antagonists as positive and negative controls in all experiments.

Data Presentation

The following table summarizes the known quantitative data for the parent compound, this compound. Data for metabolites is not currently available in the public domain and should be determined experimentally.

Compound Receptor Assay Type Reported Value Species
This compound5-HT2ApA₂9.1-
This compound5-HT2CpA₂9.1-
This compoundDopamine D2-likeKᵢ8 nM-
[³H]this compoundSerotonin-2K₋1.9 nMRat
[³H]this compound5-HT7pK₋8.0 ± 0.04Rat

Experimental Protocols

Protocol 1: Identification of this compound Metabolites in an In Vitro System

This protocol outlines a general procedure for identifying the metabolites of this compound using liver microsomes and LC-MS/MS analysis.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation: Prepare a reaction mixture containing phosphate buffer, HLMs, and this compound. Pre-warm to 37°C.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to cold ACN with 0.1% formic acid to stop the reaction and precipitate proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system. Use a suitable C18 column for separation. Develop a method that monitors for the parent this compound and potential metabolites (e.g., N-desmethyl, hydroxylated species).

  • Data Analysis: Analyze the data to identify peaks corresponding to potential metabolites based on their mass-to-charge ratio (m/z) and retention time compared to the parent compound.

Protocol 2: Differentiating the Functional Activity of Parent vs. Metabolites

This protocol describes how to use a cell-based functional assay (e.g., calcium flux for Gq-coupled receptors like 5-HT2A/2C, or cAMP for Gi/Gs-coupled receptors like D2/5-HT7) to distinguish the activity of this compound from its metabolites.

Materials:

  • Cell line expressing the receptor of interest (e.g., HEK293-D2R)

  • This compound

  • Synthesized this compound metabolite(s) (if available)

  • Cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole, a broad-spectrum inhibitor)

  • Appropriate assay reagents (e.g., Fluo-4 AM for calcium, cAMP assay kit)

  • Positive control agonist and antagonist for the receptor

Procedure:

  • Cell Culture: Plate the cells at an appropriate density and allow them to adhere overnight.

  • Experiment 1 (Parent + Metabolite Activity): Treat the cells with a dose-response curve of this compound and measure the functional response.

  • Experiment 2 (Isolating Parent Activity): Pre-incubate the cells with a cytochrome P450 inhibitor for a sufficient time to block metabolic activity. Then, add the dose-response curve of this compound and measure the functional response.

  • Experiment 3 (Direct Metabolite Activity): If the synthesized metabolite is available, treat the cells with a dose-response curve of the metabolite and measure the functional response.

  • Data Analysis: Compare the dose-response curves from the three experiments. A change in potency or efficacy in the presence of the P450 inhibitor suggests that the metabolites contribute significantly to the observed activity.

Visualizations

cluster_0 This compound and Metabolite Signaling cluster_1 Serotonin Receptors cluster_2 Dopamine Receptor This compound This compound 5HT2A 5-HT2A This compound->5HT2A Antagonist 5HT2C 5-HT2C This compound->5HT2C Antagonist 5HT7 5-HT7 This compound->5HT7 Agonist/Antagonist D2 D2 This compound->D2 Antagonist Metabolite Active Metabolite (e.g., N-desmethyl-mesulergine) Metabolite->D2 Agonist cluster_0 Experimental Workflow: Metabolite Identification A Start: In Vitro System (e.g., Liver Microsomes) B Incubate with this compound A->B C Quench Reaction at Time Points B->C D Sample Preparation (Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Analysis: Identify Metabolite Peaks E->F cluster_0 Decision Tree: Interpreting Dopamine Receptor Assay Results A Observe Dopaminergic Activity with this compound? B Activity Blocked by P450 Inhibitor? A->B Yes E No significant dopaminergic effect observed. A->E No C Conclusion: Activity is primarily from Metabolite(s) B->C Yes D Conclusion: Activity is from Parent Compound (or metabolism is not P450-dependent) B->D No

References

Technical Support Center: Optimizing Cell-Based Functional Assays for Mesulergine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell-based functional assays for screening Mesulergine activity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound's properties and its application in cell-based assays.

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic compound belonging to the ergoline group.[1] Its mechanism of action is complex, as it interacts with multiple receptor systems. Primarily, it functions as an agonist at dopamine D2-like receptors and an antagonist at several serotonin (5-HT) receptors, including 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7.[1][2] It also shows agonist activity at 5-HT6 receptors.[1]

Q2: Which receptors does this compound target with high affinity?

This compound binds with high affinity to a range of dopamine and serotonin receptors. Radioligand binding assays have been used to determine its affinity for these targets.[3] A summary of its binding affinities for key human receptors is presented below.

ReceptorBinding Affinity (Ki, nM)This compound's Functional Activity
5-HT2A1.9Antagonist
5-HT2C0.6Antagonist
5-HT62.5Agonist
5-HT71.3Antagonist
Dopamine D21.6Agonist

Note: Ki values are compiled from various sources and may differ based on experimental conditions. The smaller the Ki value, the higher the binding affinity.

Q3: Is this compound an agonist or an antagonist?

This compound exhibits mixed pharmacology, acting as an agonist at some receptors and an antagonist at others. This is a critical consideration when selecting an assay.

  • Agonist Activity: Primarily at Dopamine D2-like receptors and Serotonin 5-HT6 receptors.

  • Antagonist Activity: Primarily at Serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors.

For antagonist activity screening, the assay should include a known agonist for the target receptor to measure this compound's ability to block the agonist-induced signal.

Q4: What are the key signaling pathways associated with this compound's target receptors?

This compound's primary targets are G protein-coupled receptors (GPCRs) that signal through different Gα subunits to modulate the levels of intracellular second messengers.

  • Dopamine D2 receptors couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).

  • 5-HT2 family receptors (2A, 2C) couple to Gαq, which activates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca2+).

  • 5-HT6 and 5-HT7 receptors typically couple to Gαs, which stimulates adenylyl cyclase, leading to an increase in cAMP.

G_Protein_Signaling_Pathways cluster_ligand Ligand cluster_receptors Receptors (GPCRs) cluster_gproteins G Proteins cluster_effectors Effectors cluster_messengers Second Messengers This compound This compound D2 Dopamine D2 This compound->D2 HT2 5-HT2A / 5-HT2C This compound->HT2 HT67 5-HT6 / 5-HT7 This compound->HT67 Gi Gαi D2->Gi Gq Gαq HT2->Gq Gs Gαs HT67->Gs AC Adenylyl Cyclase (AC) Gi->AC PLC Phospholipase C (PLC) Gq->PLC Gs->AC cAMP_dec cAMP ↓ AC->cAMP_dec Inhibition cAMP_inc cAMP ↑ AC->cAMP_inc Stimulation Ca_inc IP3 / Ca2+ ↑ PLC->Ca_inc

Key signaling pathways for this compound's primary GPCR targets.

Section 2: Recommended Assays & Protocols

This section provides guidance on selecting the appropriate assay and detailed protocols for key experiments.

Q5: Which functional assays are suitable for screening this compound's activity?

The choice of assay depends on the target receptor and its G-protein coupling. Below is a summary of recommended assays.

Target ReceptorG-Protein CouplingRecommended Functional AssayPrinciple
Dopamine D2GαicAMP AssayMeasures decrease in cAMP levels.
5-HT2A, 5-HT2CGαqCalcium Flux AssayMeasures increase in intracellular Ca2+.
5-HT6, 5-HT7GαscAMP AssayMeasures increase in cAMP levels.
UniversalAnyβ-Arrestin Recruitment AssayMeasures receptor-arrestin interaction post-activation.

Q6: How do I choose the right assay for my experiment?

The following workflow can help guide your decision. For antagonist screening, a known agonist for the target receptor must be included in the experimental design.

Assay_Selection_Workflow start Start: Select Target Receptor is_coupling_known Is G-Protein coupling known? start->is_coupling_known g_protein_type What is the G-Protein type? is_coupling_known->g_protein_type  Yes arrestin_assay Use β-Arrestin Recruitment Assay is_coupling_known->arrestin_assay No / Universal Readout Needed   gs Gαs g_protein_type->gs  Gαs gi Gαi g_protein_type->gi  Gαi gq Gαq g_protein_type->gq  Gαq cAMP_assay Use cAMP Assay gs->cAMP_assay gi->cAMP_assay calcium_assay Use Calcium Flux Assay gq->calcium_assay Troubleshooting_Workflow start Unexpected Results Observed issue_type Categorize Issue start->issue_type low_signal Low Signal / No Response issue_type->low_signal  Signal too weak high_variability High Variability issue_type->high_variability  Inconsistent replicates high_background High Background Signal issue_type->high_background  Baseline too high check_cells Check Cell Health: - Passage number? - Viability? - Mycoplasma? low_signal->check_cells check_receptor Verify Receptor Expression: - Western Blot / qPCR - Use positive control ligand low_signal->check_receptor check_reagents Check Reagents: - Compound integrity? - Reagent prep fresh? - Correct concentrations? low_signal->check_reagents high_variability->check_cells check_protocol Review Protocol: - Incubation times? - Seeding density? - Plate type? high_variability->check_protocol check_instrument Check Instrument: - Correct settings? - Injectors working? high_variability->check_instrument high_background->check_cells high_background->check_reagents high_background->check_protocol

References

Technical Support Center: Enhancing In Vivo Bioavailability of Mesulergine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Mesulergine, a compound known for its poor aqueous solubility. The strategies and protocols outlined here are broadly applicable to other poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

The low oral bioavailability of this compound is likely attributable to its poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids. According to the Biopharmaceutics Classification System (BCS), drugs with low solubility and high permeability are classified as BCS Class II. For these drugs, the rate-limiting step for absorption is the dissolution rate. Enhancing solubility and dissolution is therefore a key strategy to improve bioavailability.[1][2]

Q2: What are the initial steps I should take to improve the bioavailability of this compound?

A recommended starting point is to focus on increasing the drug's surface area and improving its wetting properties. Micronization is a common first step to reduce particle size and increase the surface area available for dissolution.[2] Additionally, the use of surfactants can improve the wetting of the drug particles.[2][3]

Q3: Which formulation strategies are most promising for a poorly soluble compound like this compound?

Several advanced formulation strategies can significantly enhance the bioavailability of poorly soluble drugs. These include:

  • Lipid-based formulations: Such as self-nanoemulsifying drug delivery systems (SNEDDS), which can improve solubility and take advantage of lymphatic absorption pathways, potentially bypassing first-pass metabolism.

  • Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

  • Nanocrystals and Nanosuspensions: Reducing the particle size to the nanometer range dramatically increases the surface area, leading to faster dissolution.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Q4: How can I decide which bioavailability enhancement strategy is best for my experiment?

The choice of strategy depends on the specific physicochemical properties of this compound, the desired release profile, and the available resources. A systematic approach is recommended, starting with simpler methods like particle size reduction and moving to more complex formulations if needed. The following decision tree can guide your selection process.

G start Start: Low Bioavailability of this compound physicochemical Physicochemical Characterization (Solubility, LogP, m.p.) start->physicochemical bcs Determine BCS Class (Likely Class II) strategy Select Enhancement Strategy bcs->strategy size_reduction Particle Size Reduction (Micronization, Nanonization) strategy->size_reduction Simple & Scalable lipid_based Lipid-Based Systems (SNEDDS, Nanoemulsions) strategy->lipid_based High LogP solid_dispersion Solid Dispersions (Amorphous Systems) strategy->solid_dispersion Thermally Stable complexation Complexation (Cyclodextrins) strategy->complexation Suitable Molecular Size physicochemical->bcs evaluation In Vitro & In Vivo Evaluation size_reduction->evaluation lipid_based->evaluation solid_dispersion->evaluation complexation->evaluation end end evaluation->end Bioavailability Enhanced

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Issue 1: Micronization did not significantly improve bioavailability.

Possible Cause Troubleshooting Step
Particle Agglomeration Poor wetting of micronized particles can lead to agglomeration. Incorporate a surfactant or wetting agent into the formulation.
Insufficient Surface Area Even after micronization, the surface area may not be sufficient for adequate dissolution. Consider nanosizing techniques to further reduce particle size.
Permeability Limitation If the drug has low permeability (BCS Class IV), increasing the dissolution rate alone may not be sufficient. Consider strategies that also enhance permeability, such as lipid-based systems or the use of permeation enhancers.

Issue 2: The solid dispersion formulation is physically unstable and recrystallizes over time.

Possible Cause Troubleshooting Step
Incompatible Polymer The chosen polymer may not be compatible with this compound, leading to phase separation and recrystallization. Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find a suitable carrier.
High Drug Loading If the drug loading is too high, the polymer may not be able to maintain the drug in an amorphous state. Reduce the drug-to-polymer ratio.
Moisture Sorption Amorphous systems are often hygroscopic. Protect the formulation from moisture by using appropriate packaging and storage conditions.

Issue 3: The lipid-based formulation shows poor in vivo performance despite good in vitro results.

Possible Cause Troubleshooting Step
Precipitation in GI Tract The drug may precipitate out of the lipid formulation upon dilution in the gastrointestinal fluids. Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer) into the formulation.
Digestibility Issues The lipid components may not be efficiently digested by lipases, preventing the release of the drug. Select lipids that are known to be readily digested and consider including a co-surfactant to aid in emulsification.
First-Pass Metabolism While lipid-based systems can promote lymphatic uptake, some portion of the drug may still be absorbed via the portal vein and undergo first-pass metabolism in the liver. Consider prodrug approaches to mask the metabolic sites.

Data Presentation

The following table presents hypothetical pharmacokinetic data from a preclinical study in rats, comparing different formulation strategies for this compound.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension 1050 ± 122.0250 ± 60100
Micronized Suspension 1095 ± 201.5550 ± 110220
Solid Dispersion 10250 ± 451.01500 ± 280600
SNEDDS 10400 ± 700.52200 ± 410880

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve 100 mg of this compound and 400 mg of polyvinylpyrrolidone (PVP K30) in 10 mL of a suitable solvent mixture (e.g., dichloromethane/methanol 1:1 v/v).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed.

  • Further Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the solid dispersion from the flask, gently grind it using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a fine powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical state (e.g., using DSC and XRD to confirm the amorphous nature).

Protocol 2: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

  • Component Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol P).

  • Formulation: Prepare the SNEDDS pre-concentrate by mixing the selected oil, surfactant, and co-surfactant in a predetermined ratio (e.g., 30:50:20 w/w).

  • Drug Loading: Dissolve this compound in the SNEDDS pre-concentrate with gentle heating and stirring until a clear solution is obtained.

  • Emulsification: To evaluate the self-emulsifying properties, add 1 mL of the drug-loaded SNEDDS to 250 mL of purified water with gentle agitation. The formulation should spontaneously form a clear or slightly bluish nanoemulsion.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential.

Visualizations

The following workflow illustrates a typical process for developing and evaluating a bioavailability-enhanced formulation.

G cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation start API Characterization excipient Excipient Screening & Selection start->excipient formulation Formulation Optimization (e.g., DOE) excipient->formulation dissolution Dissolution & Release Testing formulation->dissolution stability Physical & Chemical Stability dissolution->stability pk_study Pharmacokinetic Study (Animal Model) stability->pk_study data_analysis Data Analysis (AUC, Cmax, Tmax) pk_study->data_analysis end end data_analysis->end Lead Formulation Identified

Caption: General workflow for formulation development and evaluation.

The Biopharmaceutics Classification System (BCS) is a key framework for understanding the factors limiting oral drug absorption.

G v_axis Solubility h_axis Permeability high_sol High low_sol Low low_perm Low high_perm High class1 Class I High/High class2 Class II Low/High class3 Class III High/Low class4 Class IV Low/Low

Caption: The Biopharmaceutics Classification System (BCS).

References

Technical Support Center: Purity Analysis and Quality Control of Synthesized Mesulergine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity analysis and quality control of synthesized Mesulergine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to consider for synthesized this compound?

A1: The critical quality attributes for synthesized this compound include purity, identity, strength, and stability. Purity is paramount and involves the control of process-related impurities, degradation products, and stereoisomers. Identity confirmation ensures the correct chemical structure. Strength is the measure of the active pharmaceutical ingredient (API) content. Stability studies are crucial to understand how the quality of this compound varies over time under the influence of environmental factors.

Q2: Which analytical techniques are most suitable for the purity analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the most common and effective technique for purity and impurity profiling of this compound.[1] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is valuable for the identification and quantification of trace impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and confirmation of the this compound molecule and its impurities. Capillary Electrophoresis (CE) can also be employed for the separation of closely related ergoline compounds.

Q3: What are the potential process-related impurities in synthesized this compound?

A3: Based on a known synthetic route starting from 1-methyl-lysergic acid ethyl ester, potential process-related impurities could include:

  • Starting materials and intermediates: Unreacted 1-methyl-lysergic acid ethyl ester, 1-methyl-9,10-dihydroisolysergic acid methyl ester, its corresponding hydrazide, and 1,6-dimethyl-8α-aminoergoline.[2]

  • Reagents and byproducts: Residual N,N-dimethylsulfamoyl chloride and 2,6-lutidine.[2]

  • Side-reaction products: Impurities arising from incomplete reactions or side reactions at various stages of the synthesis.

Q4: What are the likely degradation products of this compound?

A4: this compound, being an ergoline derivative, is susceptible to degradation under various stress conditions. Potential degradation products include:

  • Epimers: The C-8 epimer (S-isomer) is a common impurity for ergoline alkaloids and can form under thermal stress or in certain solvents.[3]

  • Oxidation products: The ergoline ring system can be prone to oxidation.

  • Hydrolysis products: The sulfamide group may be susceptible to hydrolysis under acidic or basic conditions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) in HPLC analysis 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure complete ionization or non-ionization of this compound. 3. Reduce the sample concentration or injection volume.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for leaks and ensure a steady flow rate.
Presence of unexpected peaks in the chromatogram 1. Contamination of the sample or mobile phase. 2. Sample degradation. 3. Carryover from previous injections.1. Use high-purity solvents and freshly prepared samples. 2. Store samples appropriately and analyze them promptly. 3. Implement a robust needle wash program on the autosampler.
Difficulty in separating this compound from its C-8 epimer 1. Suboptimal chromatographic conditions.1. Optimize the mobile phase composition, trying different organic modifiers and pH values. 2. Consider using a chiral stationary phase for baseline separation.
Low assay value for this compound 1. Inaccurate standard preparation. 2. Incomplete sample extraction. 3. Degradation of the analyte.1. Verify the purity and weighing of the reference standard. 2. Optimize the sample preparation procedure to ensure complete dissolution. 3. Investigate potential sources of degradation during sample preparation and analysis.

Quantitative Data Summary

Table 1: Proposed Quality Control Specifications for this compound

Parameter Acceptance Criteria Analytical Method
Appearance White to off-white crystalline powderVisual Inspection
Identification Matches the reference standardHPLC (retention time), IR, NMR
Assay 98.0% - 102.0% (on dried basis)HPLC-UV
Water Content Not more than 1.0%Karl Fischer Titration
Residue on Ignition Not more than 0.1%USP <281>
Heavy Metals Not more than 20 ppmUSP <231>

Table 2: Proposed Impurity Acceptance Criteria for this compound

Impurity Acceptance Criteria Analytical Method
Any single specified impurity Not more than 0.15%HPLC-UV
Any single unspecified impurity Not more than 0.10%HPLC-UV
Total impurities Not more than 1.0%HPLC-UV

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Determination

This is a general method and may require optimization for specific instrumentation and impurity profiles.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 40 60
      25 40 60
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

2. Forced Degradation Studies

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Purity Analysis & QC cluster_troubleshooting Troubleshooting start Starting Materials synthesis Chemical Reactions start->synthesis crude Crude this compound synthesis->crude sampling Sampling crude->sampling hplc HPLC Analysis sampling->hplc spec Compare to Specifications hplc->spec release Release or Further Purification spec->release oos Out of Specification (OOS) spec->oos investigation Investigation oos->investigation root_cause Identify Root Cause investigation->root_cause capa Corrective & Preventive Action (CAPA) root_cause->capa impurity_pathway cluster_process Process-Related Impurities cluster_degradation Degradation Products This compound Synthesized this compound starting_materials Starting Materials This compound->starting_materials from incomplete reaction intermediates Intermediates This compound->intermediates from incomplete reaction byproducts By-products This compound->byproducts from side reactions epimers Epimers This compound->epimers via epimerization oxidation Oxidation Products This compound->oxidation via oxidation hydrolysis Hydrolysis Products This compound->hydrolysis via hydrolysis

References

Validation & Comparative

A Comparative Analysis of Mesulergine and Bromocriptine for the Treatment of Hyperprolactinemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two key dopamine agonists, Mesulergine and Bromocriptine, for the management of hyperprolactinemia. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy, side effect profiles, and the experimental methodologies used to evaluate their performance, supported by data from clinical studies.

Mechanism of Action: A Tale of Two Dopamine Agonists

Both this compound and Bromocriptine exert their prolactin-lowering effects by stimulating dopamine D2 receptors on lactotroph cells in the anterior pituitary gland. However, their precise mechanisms of interaction with these receptors differ significantly.

Bromocriptine is a semisynthetic ergot alkaloid derivative that acts as a direct and potent agonist at dopamine D2 receptors.[1][2][3] It also possesses partial agonist activity at dopamine D1 receptors.[3] By binding to D2 receptors, Bromocriptine mimics the natural action of dopamine, leading to the inhibition of prolactin synthesis and release.[1]

This compound , an 8-alpha-aminoergoline, presents a more complex mechanism. Evidence suggests that this compound itself does not directly inhibit prolactin release but rather acts as a prodrug. Its dopaminergic action is carried out by an active metabolite. Interestingly, the parent compound, this compound, exhibits dopamine receptor blocking activity, which is thought to contribute to its improved side effect profile by mitigating the common adverse effects associated with direct dopamine agonism.

Signaling Pathway of Dopamine D2 Receptor-Mediated Prolactin Inhibition

The activation of dopamine D2 receptors on pituitary lactotrophs by dopamine agonists like Bromocriptine and the active metabolite of this compound triggers a cascade of intracellular events leading to the inhibition of prolactin secretion. This signaling pathway is initiated by the coupling of the D2 receptor to inhibitory G proteins (Gi/o).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gi Protein (αβγ subunits) D2R->Gi activates AC Adenylate Cyclase cAMP cAMP AC->cAMP K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Drug Dopamine Agonist (Bromocriptine or This compound Metabolite) Drug->D2R binds alpha_i αi subunit Gi->alpha_i beta_gamma βγ subunit Gi->beta_gamma alpha_i->AC inhibits beta_gamma->K_channel activates beta_gamma->Ca_channel inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Prolactin_Vesicles Prolactin Vesicles PKA->Prolactin_Vesicles promotes exocytosis Hyperpolarization->Ca_channel inhibits Ca_influx->Prolactin_Vesicles triggers exocytosis Prolactin_Release Prolactin Release Prolactin_Vesicles->Prolactin_Release

Dopamine D2 receptor signaling cascade in lactotrophs.

Comparative Efficacy: Prolactin Reduction and Clinical Outcomes

Clinical studies have demonstrated that both this compound and Bromocriptine are effective in lowering serum prolactin levels, restoring gonadal function, and, in cases of prolactinomas, reducing tumor size.

ParameterThis compoundBromocriptineKey Findings & Citations
Prolactin Reduction Comparable to Bromocriptine.Can lower prolactin levels in 70-100% of patients.A blind crossover study showed that 0.5 mg of this compound had a prolactin-inhibiting effect of the same order as 2.5 mg of Bromocriptine.
Tumor Shrinkage Evidence of tumor shrinkage observed.Induces tumor regression, particularly in patients with suprasellar extension.In two of three subjects, shrinkage of a pituitary tumor was observed after 12 to 15 months of this compound treatment. Bromocriptine can reduce pituitary tumor size by approximately 50% in two-thirds of patients.
Restoration of Gonadal Function Resumption of normal menstrual cycles in the majority of female patients.Reinitiates normal ovulatory menstrual cycles in most cases.This compound induced the resumption of normal menstrual cycles in five out of six subjects in one study.
Effective Dosage Typically 1 to 2 mg/day.Usually 7.5 to 20 mg/day for hyperprolactinemia.The effective doses of this compound were found to be 5-fold lower than those of Bromocriptine in most patients.
Duration of Action More prolonged suppressive effect on prolactin levels compared to Bromocriptine.Shorter duration of action, requiring multiple daily doses.A single 0.5 mg dose of this compound had a suppressive effect on prolactin levels for approximately 18 hours, compared to 12 hours for a 2.5 mg dose of Bromocriptine.

Side Effect Profile and Tolerability

A significant differentiating factor between this compound and Bromocriptine is their side effect profile, with several studies indicating better tolerability for this compound.

Side EffectThis compoundBromocriptineKey Findings & Citations
Nausea and Vomiting Fewer instances reported.Common, leading to discontinuation in some patients.In a blind crossover study, 0.5 mg of this compound induced fewer side effects than 2.5 mg of Bromocriptine. In another study, some patients who could not tolerate Bromocriptine due to nausea and vomiting were successfully treated with this compound.
Orthostatic Hypotension Less frequent.A recognized side effect.One study noted that orthostatic hypotension requiring vasopressor medication was less frequent in patients treated with this compound compared to Bromocriptine.
Overall Tolerability Generally better tolerated.Up to 12% of patients cannot tolerate the drug at therapeutic dosages.Due to its acceptability, this compound is considered a valuable alternative for patients intolerant to Bromocriptine.

Experimental Protocols: A Glimpse into Clinical Evaluation

The clinical evaluation of this compound and Bromocriptine for hyperprolactinemia typically involves prospective, randomized, and often crossover study designs. Below is a generalized experimental workflow representative of such trials.

Representative Clinical Trial Workflow

clinical_trial_workflow cluster_screening Phase 1: Screening and Baseline cluster_randomization Phase 2: Randomization and Treatment cluster_monitoring Phase 3: Monitoring and Data Collection cluster_analysis Phase 4: Analysis and Crossover (if applicable) Patient_Recruitment Patient Recruitment (Hyperprolactinemia Diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment - Serum Prolactin Levels - Pituitary Imaging (MRI/CT) - Clinical Symptoms Evaluation - Medical History Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: This compound Treatment (e.g., 0.5-2 mg/day) Randomization->Group_A Group_B Group B: Bromocriptine Treatment (e.g., 2.5-10 mg/day) Randomization->Group_B Follow_up Regular Follow-up Visits (e.g., monthly for 6-12 months) Group_A->Follow_up Group_B->Follow_up Data_Collection Data Collection: - Serum Prolactin - Side Effect Monitoring - Symptom Resolution - Repeat Pituitary Imaging Follow_up->Data_Collection Data_Analysis Statistical Analysis of Efficacy and Safety Data_Collection->Data_Analysis Crossover Crossover Period (Washout followed by switching treatments) Data_Analysis->Crossover For Crossover Studies Final_Analysis Final Comparative Analysis Data_Analysis->Final_Analysis For Parallel Studies Crossover->Group_A Group B switches to this compound Crossover->Group_B Group A switches to Bromocriptine Crossover->Final_Analysis

Generalized workflow for a comparative clinical trial.

Key Methodological Considerations:

  • Patient Population: Adult patients with a confirmed diagnosis of hyperprolactinemia, with or without the presence of a pituitary adenoma. Exclusion criteria often include pregnancy, lactation, severe renal or hepatic impairment, and hypersensitivity to ergot alkaloids.

  • Dosage Titration: Treatment for both drugs is typically initiated at a low dose and gradually increased to the effective therapeutic level to minimize side effects. For example, Bromocriptine may be started at 1.25 mg at bedtime and slowly increased.

  • Hormone Level Assessment: Serum prolactin levels are measured at baseline and at regular intervals throughout the study using radioimmunoassay or other sensitive immunometric assays.

  • Tumor Assessment: For patients with prolactinomas, pituitary imaging (MRI or CT scan) is performed at baseline and at the end of the study period to assess changes in tumor size.

  • Clinical Symptom Evaluation: The resolution of clinical symptoms such as galactorrhea, amenorrhea, and infertility is documented.

  • Safety Monitoring: Adverse events are recorded at each follow-up visit. Routine blood parameters may also be monitored.

Conclusion

Both this compound and Bromocriptine are effective dopamine agonists for the treatment of hyperprolactinemia. Bromocriptine, as a direct D2 agonist, has a long history of clinical use and proven efficacy. This compound, acting through a dopaminergic metabolite, offers a comparable therapeutic effect with the significant advantage of a better side effect profile, particularly concerning gastrointestinal intolerance. This makes this compound a valuable therapeutic alternative, especially for patients who are unable to tolerate Bromocriptine. The choice between these two agents may therefore be guided by individual patient tolerability and response. Further head-to-head clinical trials with larger patient cohorts would be beneficial to further delineate the comparative long-term efficacy and safety of these two compounds.

References

A Comparative Analysis of Mesulergine and Cabergoline: Unraveling Dopamine Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the receptor binding profiles of Mesulergine and Cabergoline reveals distinct affinities for dopamine receptor subtypes, with Cabergoline demonstrating a significantly higher and more specific interaction with D2-like receptors. This comprehensive guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of these two ergoline derivatives.

Cabergoline, a potent dopamine D2 receptor agonist, is widely recognized for its high affinity and selectivity. In contrast, this compound, while also interacting with dopamine receptors, exhibits a more prominent affinity for serotonin receptors, with its interaction with dopamine receptors being considerably weaker. This fundamental difference in receptor binding profiles underpins their distinct pharmacological effects and clinical applications.

Quantitative Analysis of Receptor Affinity

Experimental data from radioligand binding assays provide a quantitative measure of the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The table below summarizes the reported Ki values for Cabergoline at various dopamine receptor subtypes.

CompoundReceptor SubtypeKi (nM)
Cabergoline D1Moderate to low affinity
D20.61[1], 0.7[2]
D31.27[1], 1.5[2]
D4Displays affinity
This compound Dopamine ReceptorsAffinity is approximately 50 times weaker than for Serotonin-2 receptors[3]

Understanding the Experimental Approach

The determination of dopamine receptor affinity is primarily achieved through in vitro experimental techniques, including radioligand binding assays and functional assays that measure the downstream signaling effects of receptor activation.

Experimental Protocols

1. Radioligand Binding Assay:

This technique directly measures the affinity of a drug for a receptor. The protocol generally involves:

  • Membrane Preparation: Isolation of cell membranes containing the dopamine receptor of interest from either cultured cells expressing the receptor or from specific brain regions (e.g., striatum).

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (this compound or Cabergoline).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

2. cAMP Functional Assay:

This assay determines whether a compound acts as an agonist or antagonist by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP). The protocol varies depending on the dopamine receptor subtype:

  • D1-like Receptors (D1 and D5): These receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. To test for agonism, cells expressing the D1 receptor are treated with the test compound, and the subsequent increase in cAMP is measured.

  • D2-like Receptors (D2, D3, and D4): These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. To assess agonism, cAMP production is first stimulated using a substance like forskolin. The ability of the test compound to inhibit this stimulated cAMP production is then measured.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Experimental Workflow for Radioligand Binding Assay A Membrane Preparation (Isolation of dopamine receptors) B Incubation (Radioligand + Unlabeled Compound + Membranes) A->B C Filtration (Separation of bound and free ligand) B->C D Scintillation Counting (Quantification of bound radioactivity) C->D E Data Analysis (IC50 and Ki determination) D->E Dopamine D1-like vs. D2-like Receptor Signaling Pathways cluster_0 D1-like Receptor Pathway (Gs-coupled) cluster_1 D2-like Receptor Pathway (Gi-coupled) D1_Agonist Dopamine / Agonist D1_Receptor D1/D5 Receptor D1_Agonist->D1_Receptor Gs Gs Protein D1_Receptor->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim ↑ PKA Activity cAMP_inc->PKA_stim Cell_Response_stim Cellular Response PKA_stim->Cell_Response_stim D2_Agonist Dopamine / Agonist (e.g., Cabergoline) D2_Receptor D2/D3/D4 Receptor D2_Agonist->D2_Receptor Gi Gi Protein D2_Receptor->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activity cAMP_dec->PKA_inhib Cell_Response_inhib Cellular Response PKA_inhib->Cell_Response_inhib

References

Comparative Guide to the Antagonist Effect of Mesulergine at Serotonin 5-HT2C Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mesulergine's antagonist activity at the serotonin 5-HT2C receptor with alternative antagonists. The information is compiled from various studies to offer an objective overview supported by experimental data.

Introduction to this compound and the 5-HT2C Receptor

The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in the regulation of mood, appetite, and cognition. Its role in various neuropsychiatric disorders has made it a significant target for drug development. This compound is a compound that has been characterized as a potent antagonist at the 5-HT2C receptor. It also exhibits affinity for 5-HT2A and dopamine D2 receptors.[1] Understanding its antagonist profile in comparison to other selective agents is crucial for its application in research and potential therapeutic development.

Comparative Analysis of Antagonist Potency

The antagonist properties of this compound and its alternatives are typically evaluated through radioligand binding assays and functional assays that measure the inhibition of serotonin-induced cellular responses.

Binding Affinity

Binding affinity is a measure of how strongly a ligand binds to a receptor. It is commonly expressed as the inhibition constant (Ki), the dissociation constant (Kd), or their negative logarithms (pKi and pKd, respectively). A lower Ki or Kd value, and consequently a higher pKi or pKd value, indicates a higher binding affinity.

Table 1: Comparison of Binding Affinities of 5-HT2C Receptor Antagonists

CompoundSpeciesRadioligandpKi / pKdKi / Kd (nM)Reference
This compound Human[3H]-Mesulergine9.1 (pA2)~0.08
Human[3H]-Mesulergine8.7 - 9.3 (pKi)~0.05 - 0.2
Rat[3H]-Mesulergine1.9 (Kd)1.9
Transiently transfected cells[3H]-Mesulergine0.57 ± 0.12 (Kd)0.57
SB 206553 Human7.92 (pKi)~12
Human7.9 (pK1)~12.6
3.2 (Ki)
RS 102221 Human8.4 (pKi)~4
Rat8.5 (pKi)~3.2
10 (Ki)
SB 242084 Human9.0 (pKi)~1

Note: The variability in reported values can be attributed to different experimental conditions, such as the cell line, radioligand, and assay buffer used.

Functional Antagonism

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist (e.g., serotonin). The potency of a competitive antagonist is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. For non-competitive antagonists, the IC50 (half-maximal inhibitory concentration) is often reported.

Table 2: Comparison of Functional Antagonist Potency at the 5-HT2C Receptor

CompoundAssay TypepA2 / pKbReference
This compound Not specified9.1 (pA2)
SB 206553 Phosphoinositide hydrolysis9.0 (pKB)
RS 102221 Microphysiometry8.1 (pA2)
SB 242084 Phosphoinositide hydrolysis9.3 (pKb)

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor primarily couples to Gq/11 G-proteins. Agonist binding initiates a cascade of intracellular events, starting with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2C 5-HT2C Receptor Gq_protein Gq/11 5HT2C->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Serotonin Serotonin (Agonist) Serotonin->5HT2C This compound This compound (Antagonist) This compound->5HT2C

Caption: 5-HT2C Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

This assay quantifies the binding of a radiolabeled ligand (e.g., [3H]-Mesulergine) to the 5-HT2C receptor in the presence and absence of a competing unlabeled ligand.

radioligand_binding start Start prep_membranes Prepare Membranes (with 5-HT2C receptors) start->prep_membranes incubate Incubate with [3H]-Mesulergine & Test Compound prep_membranes->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Determine Ki/Kd) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Inositol Phosphate Accumulation Assay

This functional assay measures the accumulation of inositol phosphates (IPs) following receptor activation by an agonist, and how this is inhibited by an antagonist.

ip_accumulation start Start culture_cells Culture Cells (expressing 5-HT2C receptors) start->culture_cells label_cells Label Cells with [3H]-myo-inositol culture_cells->label_cells preincubate Pre-incubate with Antagonist (this compound) and LiCl label_cells->preincubate stimulate Stimulate with Serotonin (Agonist) preincubate->stimulate lyse_cells Lyse Cells and Isolate IPs stimulate->lyse_cells quantify Quantify Radioactivity (Scintillation Counting) lyse_cells->quantify analyze Data Analysis (Determine pA2/IC50) quantify->analyze end End analyze->end

Caption: Inositol Phosphate Accumulation Assay Workflow.

Experimental Protocols

Radioligand Binding Assay Protocol (General)
  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the 5-HT2C receptor.

  • Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled antagonist (e.g., [3H]-Mesulergine) and varying concentrations of the unlabeled competitor drug (e.g., this compound or an alternative antagonist).

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding, determined in the presence of a high concentration of an unlabeled ligand, is subtracted from the total binding to yield specific binding. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. For saturation binding, varying concentrations of the radioligand are used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Inositol Phosphate (IP) Accumulation Assay Protocol (General)
  • Cell Culture and Labeling: Cells expressing the 5-HT2C receptor are cultured and incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: The cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, allowing for the accumulation of IPs. The antagonist of interest (e.g., this compound) is added at various concentrations during this step.

  • Stimulation: The cells are then stimulated with a fixed concentration of a 5-HT2C receptor agonist (e.g., serotonin) for a defined period.

  • Lysis and IP Isolation: The reaction is terminated by lysing the cells, and the inositol phosphates are separated from other cellular components, typically using anion-exchange chromatography.

  • Quantification: The amount of [3H]-IPs is quantified by liquid scintillation counting.

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced IP accumulation is measured. The concentration of the antagonist that causes a 50% reduction in the agonist response (IC50) or the pA2 value is calculated from the concentration-response curves.

Conclusion

This compound is a potent 5-HT2C receptor antagonist with high binding affinity. When compared to other selective antagonists such as SB 206553, RS 102221, and SB 242084, this compound demonstrates comparable or, in some cases, higher affinity. However, it is important to note that this compound also interacts with other receptors, which should be considered when interpreting experimental results. The choice of antagonist will ultimately depend on the specific requirements of the research, including the desired selectivity profile and the experimental system being used. The data and protocols presented in this guide provide a foundation for making informed decisions in the study of the 5-HT2C receptor.

References

A Comparative Guide to the Dopamine Receptor Cross-Reactivity of Mesulergine and Other Ergot Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Mesulergine's cross-reactivity with various dopamine receptor subtypes (D1, D2, D3, D4, and D5). Due to the limited availability of specific binding affinity data for this compound at individual dopamine receptor subtypes, this document focuses on a qualitative and semi-quantitative evaluation based on existing literature, placed in the context of a quantitative comparison with other well-characterized ergoline and non-ergoline dopamine agonists.

Introduction to this compound and Dopamine Receptor Subtypes

This compound is an ergoline derivative that has been investigated for various pharmacological activities. While it is primarily recognized for its high affinity for serotonin-2 receptors, its interaction with dopamine receptors is also a subject of interest for understanding its complete pharmacological profile and potential side effects.[1][2] One study indicated that this compound's affinity for dopamine receptors is approximately 50 times weaker than its affinity for serotonin-2 receptors, for which it has a dissociation constant (KD) of 1.9 nM.[2] Another study has suggested that this compound may act as a dopamine antagonist.[3] Further research has also referred to it as a dopamine agonist.[4] This conflicting information highlights the need for a more detailed characterization of its dopamine receptor cross-reactivity.

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological and pathological processes in the central nervous system, including motor control, motivation, reward, and cognition. They are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are typically coupled to Gsαolf proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

Understanding the cross-reactivity profile of a compound like this compound across these receptor subtypes is crucial for predicting its therapeutic efficacy and potential adverse effects.

Comparative Binding Affinity of this compound and Other Dopamine Agonists

The following table summarizes the available binding affinity (Ki) data for this compound and a selection of other dopamine receptor agonists. The data for this compound is presented as an estimated range based on the literature, while the data for the comparator compounds are derived from various in vitro binding studies.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
This compound ~95 (estimated)~95 (estimated)~95 (estimated)~95 (estimated)~95 (estimated)
Bromocriptine ~440~8~5~290~450
Cabergoline Low Affinity0.611.27High AffinityModerate Affinity
Lisuride 56.70.951.08--
Pergolide 4472.50.86High AffinityHigh Affinity

Note: The Ki value for this compound is an estimation based on the reported 50-fold lower affinity for dopamine receptors compared to its 1.9 nM affinity for serotonin-2 receptors. Specific data for each subtype is not available. Data for comparator compounds are from various sources and experimental conditions may differ.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. The following is a generalized protocol for a competition binding assay to determine the Ki of a test compound at dopamine receptor subtypes.

1. Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone or [³H]-Raclopride for D2/D3, [³H]-Nemonapride for D4).

  • Test Compound: this compound or other comparator compounds.

  • Non-specific Agent: A high concentration of a known dopamine receptor antagonist (e.g., haloperidol or butaclamol) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological salts and other additives to optimize binding.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific agent.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assays

Functional assays measure the cellular response to receptor activation. For dopamine receptors, this is often a change in intracellular cAMP levels.

1. Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the dopamine receptor subtype of interest.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensors).

  • Test Compound: this compound or other comparator compounds.

  • Reference Agonist/Antagonist: A known agonist or antagonist for the receptor subtype to be used as a positive control.

  • Forskolin (for D2-like receptors): To stimulate adenylyl cyclase and create a measurable baseline of cAMP that can be inhibited.

2. Procedure (Agonist Mode):

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and replace it with assay buffer.

  • Add serial dilutions of the test compound or reference agonist.

  • Incubate for a specific time at a controlled temperature.

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP assay kit.

3. Procedure (Antagonist Mode):

  • Pre-incubate the cells with serial dilutions of the test compound or reference antagonist.

  • Add a fixed concentration of a known agonist (typically its EC80 concentration).

  • Incubate for a specific time at a controlled temperature.

  • Lyse the cells and measure the intracellular cAMP concentration.

4. Data Analysis:

  • For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

  • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors and a typical experimental workflow for assessing cross-reactivity.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1_R D1/D5 Receptor Gs Gs D1_R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Effector Downstream Effectors PKA->Effector Phosphorylation Dopamine Dopamine Dopamine->D1_R Agonist Binding

Caption: D1-like receptor signaling pathway.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2_R D2/D3/D4 Receptor Gi Gi/o D2_R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Dopamine Dopamine Dopamine->D2_R Agonist Binding

Caption: D2-like receptor signaling pathway.

Experimental_Workflow start Start: Compound of Interest (this compound) receptor_panel Dopamine Receptor Panel (D1, D2, D3, D4, D5) start->receptor_panel binding_assay Radioligand Binding Assay receptor_panel->binding_assay functional_assay Functional cAMP Assay receptor_panel->functional_assay ki_determination Determine Ki values (Binding Affinity) binding_assay->ki_determination ec50_determination Determine EC50/IC50 values (Functional Potency/Efficacy) functional_assay->ec50_determination data_analysis Comparative Data Analysis ki_determination->data_analysis ec50_determination->data_analysis conclusion Conclusion on Cross-Reactivity Profile data_analysis->conclusion

References

Validation of Mesulergine's Therapeutic Action on Pituitary Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of mesulergine with other dopamine agonists for the treatment of pituitary tumors, particularly prolactin-secreting adenomas. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data.

Comparative Efficacy of Dopamine Agonists in Prolactinomas

Dopamine agonists are the first-line treatment for prolactinomas, effectively normalizing prolactin levels, restoring gonadal function, and reducing tumor size.[1][2] this compound, a dopamine agonist of the 8-alpha-aminoergoline class, has demonstrated efficacy in treating hyperprolactinemia with a favorable side-effect profile compared to bromocriptine.[3] The primary alternatives to this compound are bromocriptine and the newer, more potent cabergoline.

Table 1: Comparison of Therapeutic Outcomes for Prolactinomas

OutcomeThis compoundBromocriptineCabergoline
Normalization of Prolactin Levels Comparable to Bromocriptine[3]41.4%[4]87.4%
Tumor Shrinkage Observed in 2 of 3 patients (67%) after 12-15 months54.1% (mean volume reduction)79.8% (mean volume reduction)
Restoration of Menstrual Cycles 5 of 6 female patients (83%)Less effective than CabergolineMore effective than Bromocriptine
Common Side Effects Fewer side effects than BromocriptineNausea, vomiting, hypotensionFewer side effects than Bromocriptine

Table 2: Head-to-Head Comparison of Cabergoline and Bromocriptine in Hyperprolactinemia (Meta-analysis)

OutcomeRelative Risk (RR) / Weighted Mean Difference (WMD)95% Confidence Interval (CI)Interpretation
Normalization of Prolactin WMD 0.67 (in favor of Cabergoline)0.57 to 0.80Cabergoline is significantly more effective.
Persistent Amenorrhea RR 2.18 (in favor of Cabergoline)1.43 to 3.32Cabergoline is more effective in restoring menstruation.
Adverse Events RR 1.43 (higher for Bromocriptine)1.03 to 1.98Bromocriptine has a significantly higher incidence of adverse effects.

Mechanism of Action

Dopamine agonists exert their therapeutic effects by binding to and activating dopamine D2 receptors on the surface of pituitary tumor cells. This activation triggers a cascade of intracellular events that lead to the inhibition of hormone secretion and a reduction in cell proliferation, ultimately causing tumor shrinkage.

This compound is believed to function as a prodrug, with its dopaminergic actions carried out by an active metabolite. The parent compound has a low affinity for dopamine receptors and may even act as a dopamine antagonist, which could contribute to its improved tolerability by mitigating some of the common side effects associated with dopamine agonists.

dot

Dopamine_Agonist_Signaling_Pathway cluster_intracellular Intracellular Space Dopamine_Agonist Dopamine Agonist (e.g., this compound metabolite) D2R Dopamine D2 Receptor Dopamine_Agonist->D2R Gi Gi Protein D2R->Gi Activates MAPK_ERK MAPK/ERK Pathway D2R->MAPK_ERK Influences AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Transcription Gene Transcription (e.g., Prolactin) PKA->Transcription Inhibits Proliferation Cell Proliferation Apoptosis Apoptosis MAPK_ERK->Proliferation Inhibits MAPK_ERK->Apoptosis Promotes

Caption: Dopamine D2 receptor signaling pathway in pituitary tumor cells.

Experimental Protocols

Clinical Trial Methodology for Dopamine Agonist Efficacy

A representative clinical trial to compare the efficacy of dopamine agonists in patients with prolactinomas would typically follow the protocol outlined below.

dot

Clinical_Trial_Workflow Patient_Screening Patient Screening - Diagnosis of Prolactinoma - Elevated Prolactin Levels - No Prior Treatment Baseline_Assessment Baseline Assessment - Prolactin Measurement - Pituitary MRI - Visual Field Testing Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Treatment Group A (e.g., this compound) Randomization->Group_A Group_B Treatment Group B (e.g., Bromocriptine) Randomization->Group_B Treatment_Phase Treatment Phase (e.g., 24 months) - Dose Titration - Monitoring for Adverse Events Group_A->Treatment_Phase Group_B->Treatment_Phase Follow_up Follow-up Assessments (e.g., at 3, 6, 12, 24 months) - Prolactin Measurement - Repeat MRI Treatment_Phase->Follow_up Data_Analysis Data Analysis - Compare Prolactin Normalization Rates - Compare Tumor Volume Reduction - Assess Side Effect Profiles Follow_up->Data_Analysis Conclusion Conclusion - Determine Relative Efficacy and Safety Data_Analysis->Conclusion

References

A Comparative Analysis of the Side Effect Profiles of Mesulergine and Bromocriptine in Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the comparative tolerability of two key dopamine agonists, Mesulergine and Bromocriptine. This report synthesizes data from key clinical trials, presenting a detailed comparison of their side effect profiles, supported by experimental methodologies and relevant signaling pathways.

This compound, an ergoline derivative with a complex pharmacological profile, and Bromocriptine, a well-established dopamine D2 receptor agonist, have both been evaluated for their therapeutic efficacy in conditions such as Parkinson's disease and hyperprolactinemia. While their clinical benefits have been explored, a critical aspect for drug development and clinical application lies in their comparative side effect profiles. This guide provides a detailed examination of the adverse effects associated with this compound and Bromocriptine, drawing upon data from comparative clinical studies.

Comparative Side Effect Profiles

Clinical trial data reveals nuances in the side effect profiles of this compound and Bromocriptine. While some studies report similar overall tolerability, others suggest a potential advantage for this compound, particularly concerning specific adverse events like orthostatic hypotension. The following table summarizes the quantitative data on the incidence of side effects from comparative clinical studies.

Side EffectThis compoundBromocriptineStudy
Gastrointestinal
Nausea and VomitingSimilar incidence to BromocriptineFrequently reportedCoelingh Bennink et al., 1985
Fewer instances leading to discontinuationHigher instances leading to discontinuationLamberts et al., 1984
Cardiovascular
Orthostatic HypotensionLess frequentMore frequent and may require vasopressor medicationBaas et al., 1985
Fewer symptoms of orthostatic hypotensionSymptoms of orthostatic hypotension leading to discontinuationLamberts et al., 1984
Neurological
DyskinesiaReportedReportedJankovic et al., 1985
Light-headednessReportedReportedJankovic et al., 1985
HallucinationsReportedReportedJankovic et al., 1985
DrowsinessReportedReportedJankovic et al., 1985
Other
Ankle EdemaReportedNot specified in comparative contextJankovic et al., 1985

Experimental Protocols

The clinical studies forming the basis of this comparison employed rigorous methodologies to assess the efficacy and safety of this compound and Bromocriptine.

Study Design in Parkinson's Disease (Burton et al., 1985)

A randomized, double-blind, crossover study was conducted with 20 patients diagnosed with Parkinson's disease. Eighteen patients successfully completed the trial. The clinical assessments utilized the UBC scale and the "Mini-Mental State" examination. Neurophysiologic measurements were performed to evaluate wrist rigidity and the speed and accuracy of hand movements. Toxicity screening tests were also compared between the two treatment groups. The mean dosage for this compound was 27.4 mg/d, and for Bromocriptine, it was 40.8 mg/d.

Long-Term Treatment in Advanced Parkinsonism (Baas et al., 1985)

This study involved 24 patients with advanced Parkinson's disease who were already receiving levodopa treatment. The patients were divided into two equal groups, receiving either this compound or Bromocriptine as an adjuvant therapy. The initial three months of the trial were conducted under double-blind conditions, followed by an open-label trial for one year.

Treatment of Hyperprolactinemia (Lamberts et al., 1984)

A blind crossover study was conducted in six subjects with hyperprolactinemia. This study directly compared the side effects of 0.5 mg of this compound with 2.5 mg of Bromocriptine. Additionally, six other subjects with suspected prolactin-secreting pituitary adenomas, who had previously discontinued Bromocriptine due to side effects, were treated with this compound (1 to 2 mg/day) for 20 months.

Signaling Pathways and Mechanism of Action

The differential side effect profiles of this compound and Bromocriptine can be partly attributed to their distinct mechanisms of action and receptor interactions.

Bromocriptine is a potent agonist at dopamine D2 receptors and also exhibits partial agonist activity at dopamine D1 receptors. Its primary therapeutic effects are mediated through the stimulation of D2 receptors in the nigrostriatal and tuberoinfundibular pathways.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine D2 AutoR D2 AutoR Dopamine->D2 AutoR Inhibition D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Therapeutic Effects Therapeutic Effects D1R->Therapeutic Effects Side Effects Side Effects D1R->Side Effects D2R->Therapeutic Effects D2R->Side Effects Bromocriptine Bromocriptine Bromocriptine->D2R Agonist This compound This compound This compound->D2R Agonist 5-HT2R 5-HT2 Receptor This compound->5-HT2R Antagonist 5-HT2R->Side Effects

Figure 1: Simplified Dopaminergic and Serotonergic Signaling Pathways for Bromocriptine and this compound.

This compound's mechanism is more complex. It is a selective ligand for serotonin-2 receptors and is suggested to have a biphasic action on dopaminergic receptors[1][2]. Some evidence suggests that its dopaminergic action may be carried out by a metabolite, while the parent drug may act as a dopamine receptor antagonist, potentially mitigating some of the typical side effects of dopamine agonists[3]. This dual action on both dopaminergic and serotonergic systems likely contributes to its unique side effect profile.

Experimental Workflow of Comparative Clinical Trials

The general workflow of the comparative clinical trials discussed in this guide followed a standardized process to ensure robust and reliable data.

Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization This compound Group This compound Group Randomization->this compound Group Bromocriptine Group Bromocriptine Group Randomization->Bromocriptine Group Treatment Period Treatment Period This compound Group->Treatment Period Bromocriptine Group->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Side Effect Monitoring Side Effect Monitoring Data Collection->Side Effect Monitoring Efficacy Assessment Efficacy Assessment Data Collection->Efficacy Assessment Statistical Analysis Statistical Analysis Side Effect Monitoring->Statistical Analysis Efficacy Assessment->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Figure 2: General Experimental Workflow of the Comparative Clinical Trials.

References

A Head-to-Head Comparison of Mesulergine with Novel Non-Ergot Dopamine Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the ergot-derived dopamine agonist, Mesulergine, with a selection of novel non-ergot dopamine agonists. The information presented is intended to support research and development efforts in the field of dopaminergic therapeutics, particularly for neurodegenerative disorders such as Parkinson's disease.

Executive Summary

This compound, an ergoline derivative, exhibits a complex pharmacological profile characterized by dopamine receptor agonism and potent serotonin 5-HT2 receptor antagonism.[1] In contrast, modern non-ergot dopamine agonists have been engineered for greater selectivity and improved safety profiles, largely replacing ergot derivatives in clinical practice due to risks of fibrosis associated with the older class of drugs.[2][3] This guide synthesizes receptor binding affinity, in vitro functional activity, and in vivo preclinical data to provide a direct comparison of this compound with the following novel non-ergot dopamine agonists: Pramipexole, Ropinirole, Rotigotine, Apomorphine, Piribedil, and the selective D1/D5 partial agonist PF-06412562.

Data Presentation

The following tables summarize the quantitative data for receptor binding affinity and in vitro functional activity.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)
ReceptorThis compoundPramipexoleRopiniroleRotigotineApomorphinePiribedil (IC50)PF-06412562
Dopamine D1 ->10,000[4]No Affinity[5]83AgonistLow Affinity95
Dopamine D2 ~95 (50x weaker than 5-HT2)3.9, 19 (D2High)2913.50.5 (D2High)100-1000-
Dopamine D3 -0.5, 9 (D3High)High Affinity0.712.6 (D3High)30-60-
Dopamine D4 ---3.9 (D4.2), 5.9 (D4.7), 15 (D4.4)Agonist--
Dopamine D5 ---5.4Agonist-Partial Agonist
Serotonin 5-HT1A ---30Agonist--
Serotonin 5-HT2A Antagonist-Weak Activity-Agonist--
Serotonin 5-HT2C Antagonist---Agonist--
Serotonin 5-HT2 1.9 (KD)-Weak Activity----
α2-Adrenergic --Weak Activity27 (α2B)Agonist--
Table 2: In Vitro Functional Activity
CompoundAssayReceptorParameterValue
This compound ---Data not available
Pramipexole Full AgonistD3-Full agonist activity at human D3 receptor.
Ropinirole Functional AssayD2, D3, D4pEC50D2: 7.4, D3: 8.4, D4: 6.8
Rotigotine cAMP AssayD1, D2L, D3, D5pEC50D1: 8.49, D2L: >8.6, D3: 9.7, D5: 9.25
Apomorphine cAMP AssayD1, D2L, D2S, D3, D4, D5EC50 (nM)D1: 0.78, D2L: 0.10, D2S: 0.07, D3: 2.20, D4: 0.1, D5: 5.34
Piribedil Partial AgonistD2/D3-Acts as a partial D2/D3-selective agonist.
PF-06412562 cAMP AssayD1EC50 (nM)580
D1Emax44% (relative to dopamine)

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of a test compound to dopamine receptors.

1. Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.
  • Radioligand (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]-SCH23390 for D1/D5 receptors).
  • Test compound and a non-specific agent (e.g., Haloperidol or Butaclamol).
  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
  • Filtration apparatus with glass fiber filters.
  • Scintillation fluid and a liquid scintillation counter.

2. Procedure:

  • The assay is typically performed in a 96-well plate format.
  • Total Binding: Wells contain assay buffer, a fixed concentration of radioligand, and the membrane suspension.
  • Non-specific Binding: Wells contain the non-specific agent at a high concentration, the radioligand, and the membrane suspension.
  • Competition Binding: Wells contain serial dilutions of the test compound, the radioligand, and the membrane suspension.
  • The plate is incubated to allow binding to reach equilibrium.
  • The reaction is terminated by rapid filtration through glass fiber filters, which separates bound from free radioligand.
  • Filters are washed with ice-cold wash buffer.
  • Scintillation fluid is added to the filters, and radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.
  • The percentage of specific binding is plotted against the log concentration of the test compound to generate a competition curve.
  • The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay (General Protocol)

This protocol describes a general method for assessing the functional activity of a dopamine agonist by measuring changes in intracellular cyclic AMP (cAMP) levels.

1. Materials:

  • Cells stably expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells).
  • Test compound (agonist).
  • Forskolin (for Gi-coupled receptors).
  • cAMP assay kit (e.g., LANCE Ultra cAMP, GloSensor™ cAMP Assay).
  • Cell culture reagents.
  • Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).

2. Procedure (for a Gi-coupled D2 receptor):

  • Cells are seeded in a multi-well plate and cultured.
  • On the day of the assay, the culture medium is replaced with a stimulation buffer.
  • Cells are treated with various concentrations of the test compound.
  • Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
  • The plate is incubated to allow for receptor activation and modulation of cAMP production.
  • The reaction is stopped, and the cells are lysed.
  • The cAMP levels in the cell lysates are measured using a competitive immunoassay or a biosensor system according to the kit manufacturer's instructions.

3. Data Analysis:

  • The measured signal is converted to cAMP concentration using a standard curve.
  • The percentage of inhibition of forskolin-stimulated cAMP accumulation is calculated for each concentration of the test compound.
  • A dose-response curve is generated by plotting the percentage of inhibition against the log concentration of the agonist.
  • The EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect) are determined by non-linear regression analysis.

Mandatory Visualization

G cluster_0 Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation of target proteins

Caption: Simplified signaling pathway of the dopamine D2 receptor.

G cluster_1 In Vivo Experimental Workflow for Anti-Parkinsonian Drug Assessment Animal_Model Induction of Parkinson's Model (e.g., 6-OHDA or MPTP lesion) Drug_Admin Drug Administration (Test Compound vs. Vehicle) Animal_Model->Drug_Admin Behavioral_Tests Behavioral Assessment (e.g., Rotational Behavior, Cylinder Test) Drug_Admin->Behavioral_Tests Post_mortem Post-mortem Analysis Behavioral_Tests->Post_mortem Neurochem Neurochemical Analysis (e.g., Dopamine levels via HPLC) Post_mortem->Neurochem Immunohisto Immunohistochemistry (e.g., Tyrosine Hydroxylase staining) Post_mortem->Immunohisto

Caption: General experimental workflow for in vivo studies.

In Vivo Experimental Data Summary

  • This compound: Early clinical trials in Parkinson's disease patients showed that this compound had a considerable antiparkinsonian effect, improving tremor, rigidity, and akinesia. However, its clinical development was halted due to histological alterations observed in rats.

  • Pramipexole: In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, pramipexole has demonstrated neuroprotective effects, attenuating the loss of dopaminergic neurons. It has also been shown to reverse motivational deficits in this animal model, suggesting efficacy for non-motor symptoms like apathy. In vivo microdialysis studies have indicated that pramipexole can reduce hydroxyl radical levels induced by 6-OHDA.

  • Ropinirole: In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease, ropinirole treatment maintained motor coordination and balance and reduced dopaminergic neuron damage. It has been shown to exert its neuroprotective effects by inhibiting apoptosis. In MPTP-treated primates, ropinirole reversed motor deficits.

  • Rotigotine: Continuous administration of rotigotine in the MPTP mouse model significantly protected dopamine neurons from degeneration. In 6-OHDA lesioned rats, rotigotine induced contralateral turning, which was reduced by both D1 and D2 antagonists, indicating that it acts as an agonist at both receptor subtypes in vivo.

  • Apomorphine: In animal models of Parkinson's disease, apomorphine has been shown to have neuroprotective effects. Studies in 6-OHDA-lesioned rats have been used to assess its rewarding properties and potential for dopamine dysregulation syndrome.

  • Piribedil: In MPTP-treated primates, piribedil has been shown to reverse motor deficits. Clinical studies in Parkinson's disease patients have demonstrated its efficacy in improving motor disability.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound and a range of novel non-ergot dopamine agonists. While this compound's dual dopamine agonist and serotonin antagonist activity presents a complex profile, its development was curtailed due to safety concerns. The newer non-ergot agonists, in contrast, offer more selective mechanisms of action, primarily targeting D2 and D3 receptors with varying degrees of affinity and functional activity at other dopamine and non-dopamine receptors. The in vivo data consistently demonstrate the efficacy of these novel agonists in validated animal models of Parkinson's disease, providing a strong preclinical basis for their clinical utility. The choice of a specific dopamine agonist for further research or therapeutic development will depend on the desired balance of receptor subtype selectivity, functional activity, and the specific motor and non-motor symptoms being targeted. This guide provides a foundational dataset to inform such decisions.

References

Cross-study validation of Mesulergine's efficacy in different patient populations

Author: BenchChem Technical Support Team. Date: November 2025

Mesulergine, an ergoline derivative, has been investigated for its therapeutic potential in distinct patient populations, primarily those with Parkinson's disease and hyperprolactinemia. This guide provides a comparative analysis of its efficacy across these conditions, supported by data from various clinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.

Efficacy in Parkinson's Disease

This compound has been evaluated as both a monotherapy and an adjuvant therapy in patients with Parkinson's disease. Clinical trials have demonstrated its effectiveness in improving motor symptoms.

Comparison with Levodopa and Placebo

A double-blind controlled trial involving 31 patients with early Parkinson's disease compared the efficacy and tolerance of this compound with a levodopa/benserazide combination.[1] In this three-month study, 90% of patients treated with this compound showed improvement in Parkinsonian symptoms.[1] While the overall therapeutic response was about two-thirds that of levodopa, this compound was equally well-tolerated, and notably, did not induce dyskinesias or dose-related fluctuations.[1] A subsequent nine-month open-label phase showed that the beneficial effects were maintained in both treatment groups.[1]

In a placebo-controlled study of 20 patients with Parkinson's disease, all of whom were also receiving levodopa, this compound demonstrated a significant reduction in motor disability.[2] The mean motor disability score decreased from 2.8 to 1.6 with this compound, while it increased to 1.9 with placebo. The most significant improvements were observed in tremor, followed by rigidity, bradykinesia, gait, and postural instability.

Long-Term Efficacy and Comparison with Bromocriptine

A long-term study over one year compared this compound with bromocriptine as an adjuvant therapy in 24 patients with advanced Parkinsonism who were pre-treated with levodopa. Both drugs showed similar clinical benefits in the initial three-month double-blind phase. However, in the subsequent open-label phase, bromocriptine's efficacy began to decline after one year, whereas this compound's effectiveness was sustained. Notably, the required therapeutic dose for this compound was approximately half that of bromocriptine.

ParameterThis compoundPlaceboLevodopa/BenserazideBromocriptine
Patient Population Parkinson's DiseaseParkinson's DiseaseEarly Parkinson's DiseaseAdvanced Parkinsonism
Improvement in Motor Symptoms Significant reduction in motor disability score (2.8 to 1.6)Increase in motor disability score (to 1.9)Improvement in 90% of patientsSimilar to this compound initially, declined after 1 year
Key Improved Symptoms Tremor, rigidity, bradykinesia, gait, postural instability-General Parkinsonian symptomsGeneral Parkinsonian symptoms
Long-term Efficacy Maintained at 9 months and 1 year-Maintained at 9 monthsDeclined after 1 year
Side Effects Dyskinesia, light-headedness, hallucinations, nausea, vomiting, drowsiness, ankle edema-Well-tolerated, no dyskinesiasSimilar to this compound, but higher incidence of orthostatic hypotension

Efficacy in Hyperprolactinemia

This compound has also been shown to be effective in the treatment of hyperprolactinemia, a condition characterized by elevated prolactin levels.

Comparison with Pergolide and Bromocriptine

In a study involving 27 individuals (22 women and 5 men) with hyperprolactinemia, this compound treatment led to a substantial reduction in serum prolactin in 10 of the women, with two subsequently having normal pregnancies. A direct comparison with pergolide in a separate group of 27 women showed that both drugs were effective alternatives to bromocriptine in lowering prolactin levels.

Another study with 37 hyperprolactinemic patients demonstrated that this compound's effectiveness in suppressing prolactin and restoring gonadal function was equivalent to that of bromocriptine. A key advantage observed was that the effective doses of this compound were five times lower than those of bromocriptine. Furthermore, in two cases of macroprolactinoma, treatment with this compound resulted in tumor shrinkage. A crossover study in six hyperprolactinemic subjects indicated that 0.5 mg of this compound had a comparable prolactin-inhibiting effect to 2.5 mg of bromocriptine but with fewer side effects.

ParameterThis compoundPergolideBromocriptine
Patient Population HyperprolactinemiaHyperprolactinemiaHyperprolactinemia
Effect on Prolactin Levels Substantial reduction, equivalent to bromocriptineLowered or normalizedEffective suppression
Clinical Outcomes Resumption of normal menstrual cycles, pregnancy, tumor shrinkage-Resumption of gonadal function
Dosage Effective at doses 5-fold lower than bromocriptine-Higher dosage required
Side Effects Nausea, vomiting. Fewer side effects than bromocriptine in some patientsSimilar to bromocriptineNausea, vomiting, orthostatic hypotension

Experimental Protocols

Placebo-Controlled Study in Parkinson's Disease
  • Study Design: A double-blind, placebo-controlled study.

  • Participants: 20 patients (12 men, 8 women) with a mean age of 62.6 years and a mean duration of Parkinson's disease of 5.9 years. All patients were on concurrent levodopa therapy. The primary indication for the new therapy was the "wearing-off" effect in 15 patients.

  • Intervention: Patients were treated with this compound or a placebo.

  • Outcome Measures: The primary outcome was the change in motor disability, assessed by scoring tremor, rigidity, bradykinesia, gait, and postural instability.

Comparative Study in Hyperprolactinemia
  • Study Design: A comparative clinical trial.

  • Participants: 27 individuals (22 women and 5 men) with hyperprolactinemia were treated with this compound. A separate group of 27 women with hyperprolactinemia received pergolide.

  • Intervention: Administration of this compound or pergolide.

  • Outcome Measures: The primary outcome was the change in serum prolactin levels. Clinical outcomes such as conception and side effects were also monitored.

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are attributed to its interaction with dopamine and serotonin receptors. It functions as an agonist at dopamine D2-like receptors and serotonin 5-HT6 receptors. Conversely, it acts as an antagonist at serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. This dual activity on both dopaminergic and serotonergic systems likely contributes to its clinical profile. Some evidence suggests that the dopaminergic action might be mediated by a metabolite of this compound, while the parent compound's dopamine receptor blocking activity could mitigate some of the common side effects associated with dopamine agonists.

Mesulergine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Cellular_Response_PD Improved Motor Function (Parkinson's Disease) D2R->Cellular_Response_PD Cellular_Response_HP Reduced Prolactin Release (Hyperprolactinemia) D2R->Cellular_Response_HP S5HT2AR Serotonin 5-HT2A Receptor S5HT2AR->Cellular_Response_PD S5HT6R Serotonin 5-HT6 Receptor This compound This compound This compound->D2R Agonist This compound->S5HT2AR Antagonist This compound->S5HT6R Agonist

Caption: this compound's dual action on dopamine and serotonin receptors.

Experimental Workflow

The clinical trials evaluating this compound generally followed a standard workflow, from patient recruitment to data analysis.

Experimental_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development Ethics Ethical Approval Protocol->Ethics Recruitment Patient Recruitment (e.g., Parkinson's, Hyperprolactinemia) Ethics->Recruitment Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization (this compound vs. Comparator/Placebo) Screening->Randomization Treatment Treatment Period Randomization->Treatment FollowUp Follow-up Visits Treatment->FollowUp Data_Collection Data Collection (Efficacy & Safety) FollowUp->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results Publication Publication of Findings Results->Publication

Caption: A generalized workflow for this compound clinical trials.

References

Differentiating the binding properties of [3H]mesulergine and [3H]5-HT at 5-HT1C receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding properties of two common radioligands, [3H]mesulergine and the endogenous agonist [3H]5-hydroxytryptamine ([3H]5-HT), at the 5-HT1C receptor, now classified as the 5-HT2C receptor. The differentiation in their binding characteristics is crucial for the accurate interpretation of radioligand binding studies and for the development of novel therapeutic agents targeting this receptor.

At a Glance: Key Binding Property Differences

The binding of the antagonist [3H]this compound and the agonist [3H]5-HT to 5-HT1C receptors displays notable differences. Saturation analysis reveals that [3H]this compound binding is monophasic, indicating a single population of binding sites. In contrast, [3H]5-HT binding is biphasic, suggesting the presence of at least two distinct subpopulations of the 5-HT1C receptor with different affinities for the agonist.[1] This observation is supported by computerized analysis, which significantly favors a two-site model for [3H]5-HT binding.[1] Furthermore, the total number of binding sites (Bmax) identified by [3H]this compound is significantly greater than that identified by [3H]5-HT.[1]

One key factor influencing these differences is the receptor's coupling to G-proteins. The high-affinity binding state for agonists like [3H]5-HT is dependent on the receptor being coupled to a G-protein. The addition of guanosine triphosphate (GTP) can uncouple the receptor from its G-protein, leading to the elimination of the high-affinity binding state for [3H]5-HT.[1] The binding of the antagonist [3H]this compound, however, is not affected by GTP, indicating its lack of dependence on G-protein coupling.[1]

In some experimental preparations, such as rat spinal cord, the specific binding of [3H]5-HT to 5-HT1C sites can be low, making saturation studies challenging. In such cases, [3H]this compound has been found to be a more suitable radioligand for characterizing this receptor population.

Quantitative Binding Data Summary

The following table summarizes the key quantitative parameters for the binding of [3H]this compound and [3H]5-HT to 5-HT1C receptors expressed in NIH 3T3 mouse fibroblast cells, as determined by rapid filtration and centrifugation assays.

RadioligandAssay MethodBinding ModelDissociation Constant (Kd) (nM)Maximum Binding Sites (Bmax) (pmol/g protein)
[3H]this compound FiltrationMonophasic4.7 ± 0.76,800 ± 1,000
[3H]5-HT FiltrationBiphasicHigh Affinity: 0.5 ± 0.1 Low Affinity: 31 ± 15High Affinity: 400 ± 90 Low Affinity: 3,000 ± 600
[3H]5-HT CentrifugationBiphasicHigh Affinity: 0.6 ± 0.06 Low Affinity: 60 ± 10High Affinity: 740 ± 90 Low Affinity: 4,000 ± 700

Data presented as mean ± standard error of the mean.

Experimental Protocols

The following are generalized protocols for saturation radioligand binding assays, based on common methodologies. Specific parameters may require optimization depending on the tissue or cell preparation.

Membrane Preparation
  • Homogenization: Tissues or cells expressing the 5-HT1C receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris. The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the membranes.

  • Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances.

  • Final Resuspension: The final pellet is resuspended in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). The protein concentration is determined using a standard method like the BCA assay.

Saturation Binding Assay
  • Incubation Setup: The assay is typically performed in 96-well plates. Each well contains:

    • A fixed amount of membrane preparation (e.g., 50-120 µg of protein for tissue).

    • Increasing concentrations of the radioligand ([3H]this compound or [3H]5-HT) to determine total binding.

    • For determining non-specific binding, a parallel set of tubes includes a high concentration of a non-labeled competing ligand (e.g., 10 µM unlabeled serotonin or another suitable antagonist).

    • The final volume is brought up with assay buffer.

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.

Data Analysis
  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Curve Fitting: The specific binding data is then plotted against the concentration of the radioligand. Non-linear regression analysis is used to fit the data to a one-site or two-site binding model to determine the Kd and Bmax values.

Visualizing the Experimental Workflow and Binding Models

The following diagrams illustrate the experimental workflow for a radioligand binding assay and the conceptual difference between the monophasic binding of [3H]this compound and the biphasic binding of [3H]5-HT.

RadioligandBindingWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis MembranePrep Membrane Preparation (Homogenization & Centrifugation) Incubation Incubation (Membranes + Radioligand +/- Competitor) MembranePrep->Incubation Radioligand Radioligand Solutions ([3H]this compound or [3H]5-HT) Radioligand->Incubation Competitor Unlabeled Competitor (for Non-Specific Binding) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting CalcSpecific Calculate Specific Binding Counting->CalcSpecific CurveFit Non-linear Regression CalcSpecific->CurveFit Results Determine Kd and Bmax CurveFit->Results

Caption: Workflow of a typical radioligand binding assay.

BindingModels cluster_this compound [3H]this compound Binding (Monophasic) cluster_5HT [3H]5-HT Binding (Biphasic) M_Receptor 5-HT1C Receptor M_Complex Receptor- Ligand Complex M_Receptor->M_Complex M_Ligand [3H]this compound M_Ligand->M_Complex Kd HT_Receptor_High High-Affinity State (G-protein coupled) HT_Complex_High High-Affinity Complex HT_Receptor_High->HT_Complex_High HT_Receptor_Low Low-Affinity State HT_Complex_Low Low-Affinity Complex HT_Receptor_Low->HT_Complex_Low HT_Ligand [3H]5-HT HT_Ligand->HT_Complex_High Kd1 HT_Ligand->HT_Complex_Low Kd2

Caption: Conceptual models of ligand-receptor interactions.

References

Comparative Pharmacokinetics of Mesulergine and Other Dopamine Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacokinetic profiles of key dopamine agonists, providing researchers and drug development professionals with essential data for informed decision-making.

This guide offers a comparative overview of the pharmacokinetics of Mesulergine and other prominent dopamine agonists, including Bromocriptine, Cabergoline, Pergolide, and Ropinirole. While extensive pharmacokinetic data is available for the latter four compounds, specific quantitative parameters for this compound are not as readily found in publicly available literature. It is understood that this compound may function as a prodrug, with its dopaminergic effects mediated primarily by its metabolites. This guide presents the available data in a structured format to facilitate comparison and provides detailed experimental methodologies relevant to the study of these compounds.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Bromocriptine, Cabergoline, Pergolide, and Ropinirole, offering a clear comparison of their absorption, distribution, metabolism, and excretion profiles.

ParameterBromocriptineCabergolinePergolideRopinirole
Time to Peak (Tmax) 1 - 3 hours2 - 3 hours~0.5 - 1 hour1 - 2 hours
Plasma Protein Binding 90% - 96%~40%Data not readily available~40%
Metabolism Extensively metabolized by the liver, primarily via hydrolysis. CYP3A4 is a major enzyme involved.Extensively metabolized by the liver, mainly through hydrolysis. Cytochrome P450-mediated metabolism is minimal.Extensively metabolized in the liver.Extensively metabolized by the liver, primarily by the CYP1A2 enzyme.
Elimination Half-life (t½) Biphasic: initial phase of several hours, terminal phase of 45-50 hours.63 - 109 hours~24 hours (after chronic administration)~6 hours

Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves a series of well-defined experimental protocols. Below is a detailed methodology for a typical clinical study designed to assess the pharmacokinetics of an oral dopamine agonist in humans.

Protocol: Single-Dose Oral Pharmacokinetic Study in Healthy Volunteers

1. Study Design:

  • A single-center, open-label, single-dose study.

  • A cohort of healthy adult male and female volunteers (n=12-24).

  • Subjects are screened for eligibility based on inclusion and exclusion criteria (e.g., age, health status, concurrent medications).

2. Drug Administration:

  • Following an overnight fast, a single oral dose of the dopamine agonist is administered with a standardized volume of water.

  • Food and fluid intake are controlled for a specified period post-dosing.

3. Sample Collection:

  • Serial blood samples are collected from a peripheral vein at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored frozen at -80°C until analysis.

4. Bioanalytical Method:

  • The concentration of the dopamine agonist and its major metabolites in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method is validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Parameters calculated include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUCt) and extrapolated to infinity (AUCinf)

    • Elimination half-life (t½)

    • Apparent volume of distribution (Vd/F)

    • Apparent total clearance (CL/F)

6. Statistical Analysis:

  • Descriptive statistics are used to summarize the pharmacokinetic parameters.

  • Geometric means and coefficients of variation are calculated for Cmax and AUC.

Visualizing Key Pathways

Dopamine D2 Receptor Signaling Pathway

Dopamine agonists primarily exert their effects by activating dopamine D2 receptors, which are G protein-coupled receptors. The binding of an agonist to the D2 receptor initiates a signaling cascade that ultimately modulates neuronal activity.

D2_Signaling_Pathway DA Dopamine Agonist D2R Dopamine D2 Receptor DA->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Ion_Channels->Neuronal_Activity PK_Workflow Study_Design Study Design & Protocol Development Ethics_Approval Ethics Committee Approval Study_Design->Ethics_Approval Subject_Recruitment Subject Recruitment & Screening Ethics_Approval->Subject_Recruitment Dosing Drug Administration (Oral Dose) Subject_Recruitment->Dosing Sampling Blood Sample Collection Dosing->Sampling Processing Sample Processing & Storage Sampling->Processing Analysis Bioanalytical Method (LC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Safety Operating Guide

Navigating the Disposal of Mesulergine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of mesulergine, ensuring compliance and environmental protection.

For researchers, scientists, and drug development professionals handling this compound, a potent ergoline compound used in research, proper disposal is a critical component of laboratory safety and regulatory compliance. Due to the lack of a publicly available, specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated. This guide provides a step-by-step operational plan for its disposal, adhering to the guidelines set forth by the Environmental Protection Agency (EPA) and best practices in pharmaceutical waste management.

Step 1: Waste Characterization and Hazard Assessment

The initial and most critical step is to determine if the this compound waste is hazardous. Since a specific SDS is not readily accessible, an assessment by the institution's Environmental Health and Safety (EHS) department is required. The EHS team will evaluate the compound based on its known pharmacological properties and any available data to classify it according to the Resource Conservation and Recovery Act (RCRA).

Key Considerations for Hazard Assessment:

  • Toxicity: Evaluate any known toxicological data.

  • Reactivity: Assess its stability and potential for hazardous reactions.

  • Ignitability: Determine its flash point and potential for fire hazard.

  • Corrosivity: Assess its pH if in solution.

In the absence of this data, it is prudent to manage this compound as a hazardous waste.

Step 2: Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure correct disposal streams.

  • Non-Radioactive this compound Waste:

    • If deemed hazardous, this waste must be collected in a designated hazardous waste container, typically a black container, clearly labeled "Hazardous Waste" and listing the chemical contents.

    • If determined to be non-hazardous, it should be collected in a blue pharmaceutical waste container.

  • Tritiated this compound Waste:

    • Any waste containing the tritiated ([³H]) form of this compound must be disposed of as radioactive waste.

    • This requires segregation into a clearly labeled radioactive waste container, following the institution's specific protocols for radioactive material disposal. This includes solid waste (e.g., contaminated gloves, vials) and liquid waste (e.g., experimental solutions).

Never mix hazardous and radioactive waste streams unless explicitly instructed by your EHS department.

Step 3: Adherence to Disposal Protocols

The disposal of pharmaceutical waste is strictly regulated. The following procedures should be followed:

  • Consult Institutional Policy: Always refer to your organization's specific waste management plan. This plan should align with EPA, DEA, and state regulations.

  • Prohibition of Sewer Disposal: Under the EPA's Subpart P regulations, the disposal of hazardous waste pharmaceuticals down the drain is strictly prohibited.

  • Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. They will work with a licensed hazardous waste management vendor.

  • Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.

  • Documentation: Ensure all waste is properly documented from the point of generation to its final disposal. This "cradle-to-grave" tracking is a key component of RCRA.

Quantitative Data for Waste Management

While specific quantitative data for this compound is not available without an SDS, the following table illustrates the type of information researchers should look for in an SDS to inform their disposal decisions.

ParameterExample Value (Hypothetical)Significance for Disposal
RCRA Hazardous Waste Code P-listed or U-listedDetermines if the waste is considered acutely hazardous (P-list) or toxic (U-list), mandating specific disposal protocols.
LD50 (Oral, Rat) < 50 mg/kgA low LD50 value indicates high toxicity, reinforcing the need to manage it as hazardous waste.
Flash Point < 60°C (140°F)A low flash point indicates an ignitability hazard, requiring precautions against sparks and heat.
pH (for solutions) < 2 or > 12.5Indicates a corrosivity hazard, requiring specific container materials and handling procedures.

Visualizing the this compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

MesulergineDisposalWorkflow start Start: this compound Waste Generated is_radioactive Is the waste radiolabeled (e.g., ³H)? start->is_radioactive radioactive_disposal Segregate and Dispose as Radioactive Waste per Institutional Protocol is_radioactive->radioactive_disposal Yes assess_hazard Consult EHS to Assess Chemical Hazard (Precautionary Principle: Assume Hazardous) is_radioactive->assess_hazard No hazardous_container Collect in Labeled BLACK Hazardous Waste Container assess_hazard->hazardous_container Hazardous or Unknown non_hazardous_container Collect in Labeled BLUE Non-Hazardous Pharmaceutical Waste Container assess_hazard->non_hazardous_container Confirmed Non-Hazardous contact_ehs Contact EHS for Waste Pickup hazardous_container->contact_ehs non_hazardous_container->contact_ehs incineration Transport to Permitted Facility for Incineration contact_ehs->incineration end_disposal End: Disposal Complete (Certificate of Destruction) incineration->end_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Experimental Protocols Referenced

This guidance is based on established protocols for the management of pharmaceutical waste as outlined by the following regulatory and advisory bodies:

  • Resource Conservation and Recovery Act (RCRA): This federal law creates the framework for the proper management of hazardous and non-hazardous solid waste. The procedures outlined above for waste characterization, segregation, and disposal are derived from RCRA principles.

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals (Subpart P): This rule provides healthcare-specific regulations for managing hazardous waste pharmaceuticals, including the ban on sewering these substances.[1]

  • Occupational Safety and Health Administration (OSHA) Hazard Communication Standard: This standard requires chemical manufacturers or distributors to provide Safety Data Sheets (SDSs) to communicate the hazards of chemical products. The recommendation to consult an SDS is a cornerstone of this standard.

By adhering to these established protocols and working closely with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other research chemicals.

References

Personal protective equipment for handling Mesulergine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mesulergine. It offers a procedural, step-by-step framework for safe operational practices and disposal, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Assessment and Occupational Exposure Bands

This compound is a potent ergoline derivative with high pharmacological activity.[1] While a specific Occupational Exposure Limit (OEL) has not been established, its potent nature necessitates handling it as a high-potency active pharmaceutical ingredient (HPAPI). For such compounds lacking detailed toxicological data, a precautionary approach is essential.[2]

Based on the characteristics of potent pharmaceutical compounds, this compound can be provisionally assigned to an Occupational Exposure Band (OEB) to guide safety protocols.

Occupational Exposure Band (OEB) **Exposure Range (µg/m³) **Handling Recommendations
Provisional OEB for this compound < 10 High-level containment required. Use of engineering controls (e.g., ventilated balance enclosure, fume hood) is mandatory. Stringent PPE protocols must be followed.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound in various laboratory scenarios.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Double Nitrile Gloves- Disposable Gown with closed cuffs- Safety Goggles- N95 or higher RespiratorHigh risk of aerosol generation. Protects against inhalation and dermal exposure.
Solution Preparation and Handling - Double Nitrile Gloves- Disposable Gown with closed cuffs- Safety Goggles or Face ShieldReduces risk of splashes and dermal contact.
Cell Culture and In Vitro Assays - Nitrile Gloves- Laboratory CoatLower risk of aerosolization, but standard laboratory precautions are necessary.
Animal Dosing (In Vivo Studies) - Double Nitrile Gloves- Disposable Gown- Safety Goggles and Face Shield- N95 or higher RespiratorPotential for splashes, aerosols, and handling of contaminated animal bedding.
Spill Cleanup - Double Nitrile Gloves (heavy-duty)- Disposable, fluid-resistant Gown- Safety Goggles and Face Shield- N95 or higher RespiratorHigh risk of exposure to concentrated material.

Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure.

  • Donning PPE: Before entering the designated area, don the appropriate PPE as outlined in the table above. Ensure gloves are worn over the cuffs of the gown.

  • Weighing: Use a dedicated set of weighing tools. Tare the weighing vessel before adding the compound. Handle the container with care to avoid generating dust.

  • Aliquotting: If preparing smaller quantities, do so within the containment of the fume hood.

  • Cleaning: After handling, decontaminate all surfaces and equipment.

3.2. Solution Preparation:

  • Solvent Addition: Add the solvent to the solid this compound slowly and carefully within the fume hood to avoid splashing.

  • Mixing: Use a vortex mixer or sonicator as needed, ensuring the container is securely capped.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow institutional and local regulations for hazardous waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container immediately after use.
Contaminated PPE Remove carefully to avoid cross-contamination and dispose of in a designated hazardous waste stream.
Aqueous Solutions Consult your institution's safety office for guidance on the disposal of solutions containing this compound. Neutralization or specialized waste streams may be required.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the logical workflow for handling this compound, incorporating essential safety checkpoints.

Mesulergine_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Task Identification risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection High Potency don_ppe Don PPE Correctly ppe_selection->don_ppe weighing Weighing/Aliquoting (in fume hood) don_ppe->weighing solution_prep Solution Preparation (in fume hood) weighing->solution_prep experiment Conduct Experiment solution_prep->experiment decontaminate Decontaminate Work Area experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_disposal Dispose of Waste doff_ppe->waste_disposal end End waste_disposal->end

This compound Handling Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.